4-Bromo-2,6-dichlorobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-dichlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYQBYXIEVCPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dichlorobenzaldehyde is a halogenated aromatic aldehyde that holds significant potential as a versatile building block in organic synthesis. Its trifunctional nature, featuring a reactive aldehyde group and three halogen substituents on the benzene ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, and purification, aimed at supporting its application in research and development.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental sources, other values are based on computational predictions and estimations from structurally similar compounds due to the limited availability of specific experimental data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrCl₂O | PubChem[1] |
| Molecular Weight | 253.90 g/mol | PubChem[1] |
| CAS Number | 111829-72-2 | ChemUniverse[2] |
| Appearance | White to light beige crystalline powder or needles (predicted) | |
| Melting Point | 75-85 °C (estimated) | |
| Boiling Point | 296.0 ± 40.0 °C at 760 mmHg (predicted) | |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and chloroform. | |
| Density | No data available |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The following signals are predicted:
-
Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm. This significant downfield shift is characteristic of aldehyde protons, which are strongly deshielded by the electronegative oxygen atom of the carbonyl group.
-
Aromatic Protons: The two chemically equivalent aromatic protons are expected to appear as a singlet in the region of δ 7.5-7.8 ppm. The exact chemical shift will be influenced by the combined electron-withdrawing effects of the two chlorine atoms and the bromine atom.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is expected to show the following key signals:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically between δ 185 and 195 ppm.
-
Aromatic Carbons: Four signals are expected for the aromatic carbons.
-
The carbon bearing the aldehyde group (C-CHO).
-
The two carbons bearing the chlorine atoms (C-Cl), which will be equivalent.
-
The two carbons adjacent to the bromine atom, which will also be equivalent.
-
The carbon bearing the bromine atom (C-Br).
-
The exact chemical shifts of the aromatic carbons are influenced by the complex interplay of the electronic effects of the halogen and aldehyde substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. This is a characteristic peak for aromatic aldehydes.
-
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi doublet), which are characteristic of the C-H bond of the aldehyde group.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.
-
C-Br Stretch: An absorption band in the lower frequency region of the fingerprint region, typically between 500 and 600 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorption bands in the region of 1450-1600 cm⁻¹.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the region of 800-900 cm⁻¹.
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic rings and is a suitable method for the synthesis of this compound from 1-bromo-3,5-dichlorobenzene.[3][4]
Reaction Scheme:
Synthesis Workflow
Methodology:
-
Vilsmeier Reagent Formation: In a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent, a chloroiminium salt.[3][4]
-
Formylation: Dissolve 1-bromo-3,5-dichlorobenzene in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is neutral.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Synthetic and Purification Workflow
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification.
Methodology:
-
Solvent Selection: Select a suitable solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethanol and water is often a good starting point for aromatic aldehydes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If necessary, add more hot solvent dropwise until a clear solution is obtained.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. As with many halogenated aromatic compounds and aldehydes, it may be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion
This compound is a key synthetic intermediate with significant potential for the development of novel compounds in the pharmaceutical, agrochemical, and material science sectors. This technical guide provides a foundational understanding of its chemical properties and handling. While experimental data for some properties are limited, the provided information, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers. Further experimental investigation into its spectroscopic and toxicological properties will be beneficial for expanding its applications.
References
4-Bromo-2,6-dichlorobenzaldehyde: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromo-2,6-dichlorobenzaldehyde, a halogenated aromatic aldehyde with significant applications in organic synthesis and the development of novel chemical entities. This document details its chemical and physical properties, synthetic methodologies, and potential applications, with a focus on its role as a versatile building block in the pharmaceutical and agrochemical industries.
Core Chemical Data
This compound, with the CAS number 111829-72-2 , is a trisubstituted benzaldehyde derivative.[1][2][3][4] Its structure incorporates a reactive aldehyde functional group and three halogen substituents on the benzene ring, which imparts unique chemical properties and reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 111829-72-2 | [1][2][3][4] |
| Molecular Formula | C₇H₃BrCl₂O | [1][2][4][5] |
| Molecular Weight | 253.91 g/mol | [1][2][4][5] |
| IUPAC Name | This compound | [4] |
| Appearance | White crystalline solid | [5] |
| Purity | Typically ≥97% | [1] |
| Boiling Point (Predicted) | 296.0 ± 40.0 °C at 760 mmHg | [5] |
| Storage | Sealed in a dry environment at room temperature. | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the formylation of a corresponding di-substituted benzene ring.[5] Another potential pathway involves the direct halogenation of benzaldehyde, though this may present challenges with selectivity.[5]
General Experimental Protocol: Formylation of 1-bromo-3,5-dichlorobenzene
This protocol outlines a general procedure for the formylation of a halogenated benzene derivative, which can be adapted for the synthesis of this compound. This method utilizes an organolithium reagent to introduce the formyl group.
Materials:
-
1-Bromo-3,5-dichlorobenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1-bromo-3,5-dichlorobenzene dissolved in anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Formylation: Anhydrous DMF (1.2 equivalents) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Caption: Synthetic workflow for this compound.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a wide range of organic molecules due to its reactive functional group and substituted aromatic ring.
-
Pharmaceutical Synthesis: This compound serves as a key building block for the synthesis of more complex molecules with potential biological activity.[5] The presence of bromo, chloro, and aldehyde groups offers multiple points for chemical modification, making it a candidate for investigation in medicinal chemistry.[5] Halogenated compounds, in general, are integral to many FDA-approved drugs.
-
Agrochemicals: The reactive nature of this compound makes it suitable for use in the development of new agrochemical formulations.[5]
-
Materials Science: The aromatic structure and halogen atoms could impart unique properties to materials derived from this compound, suggesting potential applications in materials science.[5]
-
Organic Synthesis: The aldehyde group readily participates in various condensation reactions, while the halogenated ring can undergo nucleophilic aromatic substitution and cross-coupling reactions such as Suzuki and Heck couplings, facilitating the formation of biaryl compounds.[5]
Caption: Reactivity pathways of this compound.
Safety and Handling
As with all halogenated organic compounds and aldehydes, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a potential irritant to the eyes, skin, and respiratory system.[5] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a key chemical intermediate with significant potential in various fields, particularly in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, featuring multiple reactive sites, allows for its incorporation into a wide array of complex molecules. The synthetic protocols and reactivity pathways outlined in this guide provide a foundation for researchers to explore the utility of this versatile compound in their own research and development endeavors.
References
An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2,6-dichlorobenzaldehyde, alongside detailed experimental protocols for its synthesis and characterization. This information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.
Core Compound Data
This compound is a halogenated aromatic aldehyde.[1] Its structure, featuring a reactive aldehyde group and multiple halogen substituents, makes it a valuable intermediate for the synthesis of more complex molecules. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₃BrCl₂O |
| Molecular Weight | 253.90 g/mol |
| IUPAC Name | This compound |
| CAS Number | 111829-72-2 |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)C=O)Cl)Br |
| InChI | InChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H |
| InChIKey | FXYQBYXIEVCPHZ-UHFFFAOYSA-N |
Experimental Protocols
Synthesis: Vilsmeier-Haack Formylation of 1-Bromo-3,5-dichlorobenzene
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds to produce the corresponding aldehydes.[2][3][4][5] This protocol describes the synthesis of this compound from 1-Bromo-3,5-dichlorobenzene.
Reaction Scheme:
Materials:
-
1-Bromo-3,5-dichlorobenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate (NaOAc)
-
Deionized water
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-Dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-Bromo-3,5-dichlorobenzene in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by TLC).[2] The reaction temperature and time may need to be optimized depending on the reactivity of the substrate, ranging from 0 °C to 80 °C.[4]
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a cold aqueous solution of sodium acetate. Stir vigorously for 10-15 minutes.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to yield pure this compound.[6]
Analytical Characterization
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the identification and purity assessment of volatile and semi-volatile compounds like this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent with an Electron Ionization (EI) source.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan.
-
Sample Preparation:
-
Dissolve 1-5 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure it is fully dissolved.
-
Transfer the solution to a GC vial for analysis.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of the compound.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance 500 MHz or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of CDCl₃ in a clean, dry NMR tube.[7]
-
Add a small amount of TMS as an internal standard.
-
Cap the NMR tube and invert it several times to ensure the sample is completely dissolved and mixed.[7]
Expected ¹H and ¹³C NMR Spectral Data (in CDCl₃):
-
¹H NMR: The spectrum is expected to show a singlet for the aldehydic proton (CHO) in the downfield region (around 9.8-10.5 ppm) and signals in the aromatic region corresponding to the two chemically non-equivalent aromatic protons.
-
¹³C NMR: The spectrum will show a signal for the carbonyl carbon of the aldehyde group (typically around 185-195 ppm) and signals for the aromatic carbons, with their chemical shifts influenced by the halogen substituents.[8]
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the synthesis of this compound to its final characterization.
References
- 1. This compound | C7H3BrCl2O | CID 56604254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Bromo-2,6-dichlorobenzaldehyde is a substituted aromatic aldehyde containing three halogen atoms: one bromine and two chlorine atoms.[1] This substitution pattern imparts unique electronic and steric properties to the molecule, making it a potentially valuable building block in the synthesis of more complex chemical entities.[1] The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including condensations, oxidations, and reductions. The presence of halogens allows for participation in various cross-coupling reactions, further expanding its synthetic utility. Understanding the precise structure and spectroscopic characteristics of this compound is paramount for its effective use in research and development.
Physicochemical Properties and Identifiers
A summary of the key physicochemical properties and identifiers for this compound is presented in the table below. This information is crucial for handling, characterization, and regulatory purposes.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 111829-72-2 | [2] |
| Molecular Formula | C₇H₃BrCl₂O | [2] |
| Molecular Weight | 253.90 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)C=O)Cl)Br | [2] |
| InChI Key | FXYQBYXIEVCPHZ-UHFFFAOYSA-N | [2] |
| Monoisotopic Mass | 251.87443 Da | [2] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
| XLogP3 | 3.3 | [2] |
Synthesis and Experimental Protocols
The most probable synthetic route to this compound is through the formylation of a corresponding substituted benzene derivative, such as 1-bromo-3,5-dichlorobenzene. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation.
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
References
Spectroscopic Analysis of 4-Bromo-2,6-dichlorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following sections and tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Bromo-2,6-dichlorobenzaldehyde. These predictions are derived from the analysis of substituent effects (bromo, chloro, and aldehyde groups) on the benzaldehyde scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are predicted for a standard deuterated solvent such as Chloroform-d (CDCl₃).
¹H NMR: The proton NMR spectrum is expected to be simple, featuring one signal for the aldehydic proton and one signal for the two equivalent aromatic protons.
-
Aldehydic Proton (CHO): The strong electron-withdrawing nature of the carbonyl group and the adjacent chlorine atoms will significantly deshield this proton, placing its chemical shift in the far downfield region, likely as a singlet.
-
Aromatic Protons (Ar-H): The two protons on the aromatic ring (at positions 3 and 5) are chemically equivalent due to the molecule's symmetry. They will appear as a single signal, a singlet, as there are no adjacent protons to cause spin-spin splitting. Their chemical shift will be influenced by the deshielding effects of the halogens and the aldehyde group.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons.
-
Carbonyl Carbon (C=O): This carbon will be highly deshielded and appear at the low-field end of the spectrum.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry. The carbon bearing the aldehyde group (C1) and the carbon bearing the bromine atom (C4) will be readily identifiable. The two carbons bearing chlorine atoms (C2 and C6) will be equivalent, as will the two carbons bearing hydrogen atoms (C3 and C5).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic H | 10.2 - 10.5 | Singlet (s) | 1H |
| Aromatic H (H-3, H-5) | 7.6 - 7.8 | Singlet (s) | 2H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||
| Carbonyl C (C=O) | 188 - 192 | ||
| Aromatic C-Cl (C-2, C-6) | 138 - 142 | ||
| Aromatic C-CHO (C-1) | 134 - 137 | ||
| Aromatic C-H (C-3, C-5) | 131 - 134 | ||
| Aromatic C-Br (C-4) | 128 - 132 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the strong carbonyl stretch of the aldehyde and absorptions related to the substituted aromatic ring.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850 - 2950 | C-H Stretch (Aldehydic) | Weak |
| 2750 - 2850 | C-H Stretch (Aldehydic, Fermi resonance) | Weak |
| 1700 - 1720 | C=O Stretch (Aldehyde) | Strong |
| 1550 - 1580 | C=C Stretch (Aromatic Ring) | Medium |
| 1450 - 1480 | C=C Stretch (Aromatic Ring) | Medium |
| 1000 - 1100 | C-Cl Stretch | Strong |
| 550 - 650 | C-Br Stretch | Medium |
Mass Spectrometry (MS)
The mass spectrum, typically acquired via Electron Ionization (EI), will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine and two chlorine atoms.
-
Molecular Ion (M⁺·): The presence of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and two chlorine atoms (³⁵Cl:³⁷Cl ≈ 3:1) will result in a complex isotopic cluster for the molecular ion. The most abundant peaks will be at m/z 252 (for C₇H₃⁷⁹Br³⁵Cl₂O), with other significant peaks at m/z 254, 256, and 258, reflecting the different isotopic combinations. The monoisotopic mass is calculated to be approximately 251.87 Da.[1]
-
Fragmentation: Key fragmentation pathways are expected to involve the loss of a hydrogen radical (M-1), the loss of the formyl group (M-29), and the loss of halogen atoms.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Proposed Fragment Ion | Interpretation |
| 252, 254, 256, 258 | [C₇H₃BrCl₂O]⁺· | Molecular Ion (M⁺·) cluster |
| 251, 253, 255, 257 | [C₇H₂BrCl₂O]⁺ | Loss of a hydrogen radical (M-H)⁺ |
| 223, 225, 227, 229 | [C₆H₂BrCl₂]⁺ | Loss of the formyl radical (M-CHO)⁺ |
| 173, 175, 177 | [C₇H₃Cl₂O]⁺ | Loss of a bromine radical (M-Br)⁺ |
| 217, 219, 221 | [C₇H₃BrClO]⁺ | Loss of a chlorine radical (M-Cl)⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a solid aromatic aldehyde like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][3]
-
To ensure high-quality spectra, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the thin solid film method, which is rapid and avoids interference from mulling agents.[4][5]
-
Sample Preparation:
-
Place a small amount (approx. 5-10 mg) of solid this compound into a small vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.[4]
-
Using a pipette, apply one or two drops of the resulting solution to the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
-
Allow the solvent to fully evaporate in a fume hood, leaving a thin, even film of the solid compound on the plate.
-
-
Spectrum Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric (H₂O, CO₂) absorptions.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant absorption bands (peaks) with their corresponding wavenumbers (cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for volatile and thermally stable compounds like substituted benzaldehydes.
-
Sample Preparation:
-
Prepare a dilute solution of the sample by dissolving approximately 1-2 mg of this compound in 1 mL of a high-purity volatile solvent, such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure it is homogeneous.
-
-
Instrumental Conditions (Typical):
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium, with a constant flow rate of approximately 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable.
-
Oven Temperature Program: Initial temperature of 60-80 °C, hold for 1-2 minutes, then ramp at a rate of 10-15 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.[6][7]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Mass Range: Scan from m/z 40 to 400 to cover the molecular ion and expected fragments.
-
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.
-
Examine the mass spectrum corresponding to the chromatographic peak.
-
Identify the molecular ion peak and analyze the isotopic cluster to confirm the presence and number of bromine and chlorine atoms.
-
Identify major fragment ions and propose fragmentation pathways to corroborate the structure.
-
Visualization of Workflow and Structure
The following diagrams, generated using DOT language, illustrate the logical workflow for spectroscopic analysis and the chemical structure of the target compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure with atom numbering for NMR assignments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. NMR用溶媒 [sigmaaldrich.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 7. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
Solubility Profile of 4-Bromo-2,6-dichlorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dichlorobenzaldehyde is a halogenated aromatic aldehyde with significant applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This technical guide provides a summary of the available solubility characteristics of this compound and presents a detailed experimental protocol for its quantitative determination.
Core Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C₇H₃BrCl₂O |
| Molecular Weight | 253.91 g/mol [1] |
| CAS Number | 111829-72-2 |
| Appearance | Solid (form may vary) |
| Predicted Boiling Point | 296.0 ± 40.0°C at 760 mmHg[1] |
| Estimated Melting Point | 75-85°C[1] |
| XLogP3 | 3.3[2] |
Solubility Data
Specific quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, qualitative assessments consistently indicate a pronounced lipophilic character, suggesting good solubility in less polar organic solvents.
Qualitative Solubility in Organic Solvents
The following table summarizes the observed qualitative solubility of this compound. This information is critical for initial solvent screening in synthetic and formulation applications.
| Solvent Type | Solvent Examples | Qualitative Solubility | Notes |
| Water | - | Practically Insoluble (<0.1 g/100 mL) | Typical for heavily halogenated aromatic compounds.[1] |
| Alcohols | Methanol, Ethanol | Easily Soluble | Alcohol-based solvents are often optimal for dissolution.[1] |
| Ketones | Acetone | Easily Soluble | Good compatibility is expected.[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Easily Soluble | Good compatibility is expected.[1] |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing stock solutions for research.[1] |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility values, the isothermal shake-flask method is a widely accepted and reliable technique. The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound in a chosen organic solvent at a specific temperature.
Objective
To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
3.1. Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation during equilibration.
3.2. Equilibration
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
To confirm that equilibrium has been established, it is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is reached when the concentration of the solute in the solution remains constant.
3.3. Sample Collection and Preparation
-
Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours. This allows the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature fluctuations that could alter the solubility.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
Analysis
4.1. High-Performance Liquid Chromatography (HPLC) Method
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the corresponding concentrations.
-
Sample Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.
-
Concentration Determination: Determine the concentration of this compound in the diluted sample using the calibration curve.
4.2. UV-Vis Spectrophotometry Method This method is suitable if this compound has a distinct absorbance peak at a wavelength where the solvent does not absorb.
-
Calibration Curve: Prepare standard solutions and generate a calibration curve by plotting absorbance at the wavelength of maximum absorbance (λmax) against concentration.
-
Sample Analysis: Measure the absorbance of the diluted filtered sample.
-
Concentration Determination: Calculate the concentration from the calibration curve.
Calculation of Solubility
Calculate the concentration of the saturated solution, taking into account the dilution factor used during sample preparation. Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the current literature, its qualitative profile indicates excellent solubility in a range of common organic solvents, a characteristic stemming from its lipophilic nature. For applications demanding precise solubility values, the provided detailed experimental protocol based on the isothermal shake-flask method offers a robust framework for researchers to generate reliable data. This information is crucial for advancing the use of this important chemical intermediate in research and development.
References
An In-depth Technical Guide to the Purity Analysis of 4-Bromo-2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Bromo-2,6-dichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring the purity of this starting material is critical for the successful synthesis of target molecules, as impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity of the final product. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and discusses potential process-related impurities and degradation products.
Potential Impurities in this compound
Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation of the final product. The primary synthesis routes involve the formylation of a halogenated benzene derivative or the halogenation of benzaldehyde.[1]
A common synthetic pathway is the Vilsmeier-Haack formylation of 1,3-dibromo-2,4-dichlorobenzene.[1] Potential impurities from this process include:
-
Starting Materials: Unreacted 1,3-dibromo-2,4-dichlorobenzene.
-
Intermediates: Incompletely halogenated benzaldehydes.
-
Isomers: Positional isomers formed during the halogenation or formylation steps.
-
By-products: Compounds formed from side reactions, such as oxidation of the aldehyde to a carboxylic acid.
Another synthetic approach involves the bromination and chlorination of benzaldehyde.[1] This can lead to a different impurity profile, including:
-
Incompletely Halogenated Species: Such as 4-bromobenzaldehyde, 2,6-dichlorobenzaldehyde, and various bromo-chloro-benzaldehyde isomers.
-
Over-halogenated Species: Introduction of additional halogen atoms to the aromatic ring.
-
Oxidation Product: 4-Bromo-2,6-dichlorobenzoic acid.
The following diagram illustrates the potential formation of process-related impurities.
Analytical Methodologies for Purity Assessment
A multi-pronged approach utilizing various analytical techniques is recommended for a comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation and quantification of the main component and its non-volatile impurities. A stability-indicating reverse-phase HPLC method is crucial for resolving the analyte from potential degradation products and process-related impurities.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 60 40 20 20 80 25 20 80 30 60 40 | 35 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
| Peak No. | Analyte | Retention Time (min) | Peak Area | Area % |
| 1 | 4-Bromo-2,6-dichlorobenzoic acid | 8.5 | 12,500 | 0.25 |
| 2 | 2,6-Dichlorobenzaldehyde | 10.2 | 8,000 | 0.16 |
| 3 | 4-Bromobenzaldehyde | 11.8 | 15,000 | 0.30 |
| 4 | This compound | 15.3 | 4,950,000 | 99.20 |
| 5 | 1,3-Dibromo-2,4-dichlorobenzene | 18.9 | 4,500 | 0.09 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the identification and quantification of volatile and semi-volatile impurities. The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Transfer Line Temperature: 280 °C
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: 40-400 amu
-
| Retention Time (min) | Compound | Molecular Weight | Key Mass Fragments (m/z) | Area % |
| 8.2 | 2,6-Dichlorobenzaldehyde | 175 | 174, 145, 111, 75 | 0.15 |
| 9.5 | 4-Bromobenzaldehyde | 185 | 184, 156, 104, 76 | 0.28 |
| 11.7 | This compound | 254 | 253, 225, 145, 74 | 99.45 |
| 13.1 | 1,3-Dibromo-2,4-dichlorobenzene | 305 | 304, 225, 146 | 0.12 |
The fragmentation of aromatic aldehydes in EI-MS typically involves the loss of a hydrogen atom (M-1) and the formyl group (M-29). The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for the molecular ion and halogen-containing fragments, aiding in their identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide a highly accurate purity assessment without the need for a specific reference standard for each impurity. The purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, having signals that do not overlap with the analyte's signals (e.g., maleic anhydride, 1,3,5-trimethoxybenzene).
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum.
-
Perform a baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
The purity of the analyte (Purity_analyte) can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |
| Signal for Integration | Aldehyde proton (s) | Olefinic protons (s) |
| Chemical Shift (δ, ppm) | ~10.3 | ~7.1 |
| N | 1 | 2 |
| MW ( g/mol ) | 253.91 | 98.06 |
| m (mg) | 20.15 | 12.50 |
| Purity_IS (%) | 99.9 | |
| Integral (I) | 50.00 | 32.50 |
| Calculated Purity (%) | 99.3 |
Experimental Workflows
The following diagram illustrates a logical workflow for the comprehensive purity analysis of a new batch of this compound.
Conclusion
A combination of chromatographic and spectroscopic techniques is essential for the robust purity assessment of this compound. HPLC provides quantitative information on the main component and non-volatile impurities, while GC-MS is invaluable for the identification of volatile impurities. qNMR offers a highly accurate method for determining the absolute purity. By employing these methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, leading to more reliable and reproducible outcomes in their research and development activities.
References
Potential applications of 4-Bromo-2,6-dichlorobenzaldehyde in organic synthesis
An In-depth Technical Guide to the Potential Applications of 4-Bromo-2,6-dichlorobenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the role of this compound as a versatile intermediate in organic synthesis, with a particular focus on its applications in the construction of complex bioactive molecules. The presence of a reactive aldehyde functionality, along with three halogen substituents on the aromatic ring, provides multiple avenues for synthetic transformations, making it a valuable building block in medicinal and agricultural chemistry.
Overview of Reactivity
This compound is an aromatic aldehyde characterized by significant steric hindrance around the formyl group due to the two ortho-chloro substituents. This steric crowding, combined with the electron-withdrawing nature of the halogens, influences its reactivity in common aldehyde transformations. While it can participate in a variety of condensation and coupling reactions, the reaction conditions often need to be tailored to overcome the steric hindrance. The bromo-substituent at the para-position also serves as a key handle for palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.
Key Synthetic Applications and Experimental Protocols
Detailed below are specific, documented applications of this compound in the synthesis of biologically active compounds.
Horner-Wadsworth-Emmons Reaction for the Synthesis of Thrombopoietin Receptor Agonists
A key application of this compound is in the synthesis of thrombopoietin receptor agonists, where it undergoes a Horner-Wadsworth-Emmons reaction to form a substituted acrylate derivative. This reaction is a crucial step in the construction of the core structure of these therapeutic agents.[1][2][3]
Reaction Scheme:
References
- 1. US8889722B2 - Pharmaceutical composition containing optically active compound having thrombopoietin receptor agonist activity, and intermediate therefor - Google Patents [patents.google.com]
- 2. US8530668B2 - Pharmaceutical composition containing optically active compound having thrombopoietin receptor agonist activity, and intermediate therefor - Google Patents [patents.google.com]
- 3. EP2184279B1 - Pharmaceutical composition containing optically active compound having thrombopoietin receptor agonist activity and intermediate thereof - Google Patents [patents.google.com]
4-Bromo-2,6-dichlorobenzaldehyde: A Versatile Scaffold for Kinase Inhibitors in Oncology
For Immediate Release
A Technical Overview for Researchers, Scientists, and Drug Development Professionals
4-Bromo-2,6-dichlorobenzaldehyde, a halogenated aromatic aldehyde, is emerging as a valuable building block in medicinal chemistry, particularly in the development of novel kinase inhibitors for cancer therapy. Its unique substitution pattern provides a rigid scaffold that can be strategically elaborated to target the ATP-binding sites of various kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. This technical guide explores the utility of this compound in the synthesis of potent anticancer agents, focusing on the generation of imidazole-based kinase inhibitors.
Introduction
The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern oncology drug discovery. Kinases play a pivotal role in signal transduction pathways that govern cell growth, proliferation, and survival. The strategic substitution of a benzene ring with bromine and chlorine atoms, as seen in this compound, offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of synthesized molecules. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse compound libraries.
Synthesis of Bioactive Imidazole Derivatives
A key application of this compound is in the synthesis of substituted imidazole derivatives. The imidazole moiety is a well-established pharmacophore in numerous FDA-approved drugs and is known to interact with the hinge region of kinase ATP-binding sites. The van Leusen imidazole synthesis offers a robust and efficient method for the construction of the imidazole ring from aldehydes.
Van Leusen Imidazole Synthesis: A Powerful Tool
The van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to convert aldehydes into imidazoles in a one-pot reaction. This reaction proceeds through the formation of an intermediate aldimine, followed by cycloaddition of the deprotonated TosMIC and subsequent elimination of toluenesulfinic acid to yield the aromatic imidazole ring.[1][2] This methodology is particularly advantageous due to its operational simplicity and tolerance of a wide range of functional groups.
Featured Application: Synthesis of 2-(4-Bromo-2,6-dichlorophenyl)-1H-imidazole as a Kinase Inhibitor Scaffold
This section details the synthesis and potential biological activity of a representative imidazole derivative synthesized from this compound.
Experimental Protocol: Synthesis of 2-(4-Bromo-2,6-dichlorophenyl)-1H-imidazole
Materials:
-
This compound
-
Tosylmethyl isocyanide (TosMIC)
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation (in situ): To a solution of this compound (1.0 eq) in methanol, an excess of aqueous ammonia is added. The mixture is stirred at room temperature to facilitate the in situ formation of the corresponding aldimine.
-
Cycloaddition: Tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq) are added to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is partitioned between dichloromethane and water.
-
Extraction: The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-(4-bromo-2,6-dichlorophenyl)-1H-imidazole.
Biological Activity and Kinase Inhibition
While specific biological data for 2-(4-bromo-2,6-dichlorophenyl)-1H-imidazole is not yet extensively published in peer-reviewed literature, the broader class of substituted imidazoles has demonstrated significant potential as kinase inhibitors. Numerous studies have reported the potent anticancer activities of imidazole-containing compounds.[3][4][5]
Table 1: Representative Kinase Inhibitory Activities of Substituted Imidazole Analogs
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Phenyl-imidazole derivatives | BCR-ABL | <10 - 500 | [6] |
| Diaryl-imidazole derivatives | p38 MAP Kinase | 5 - 100 | |
| Triaryl-imidazole derivatives | EGFR, HER2, CDK2 | 10 - 300 | [7] |
| Imidazole-based compounds | Various oncogenic kinases | Varies | [8][9] |
Note: The data presented in this table are for representative imidazole-based kinase inhibitors and are intended to be illustrative of the potential of this compound class. Specific activities for derivatives of this compound would require dedicated experimental evaluation.
Mechanism of Action: Targeting Kinase Signaling Pathways
The anticancer effects of imidazole-based kinase inhibitors are often attributed to their ability to interfere with key signaling pathways that drive tumor growth and survival. One of the most critical pathways is the RAS-RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in various cancers due to mutations in genes like BRAF and RAS.
Below is a diagram illustrating the potential point of intervention for a kinase inhibitor derived from this compound within the MAPK signaling cascade.
Experimental Workflow for Kinase Inhibition Profiling
To evaluate the efficacy of newly synthesized compounds, a systematic experimental workflow is essential. This typically involves in vitro kinase assays followed by cell-based assays to confirm on-target activity and assess cellular effects.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: A reaction mixture is prepared containing the kinase of interest, its substrate (e.g., a specific peptide), ATP, and the test compound (imidazole derivative) at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of the kinase and incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Signal Detection: The luminescence is measured using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents a promising and versatile starting material for the synthesis of novel kinase inhibitors. Its utility in constructing imidazole-based scaffolds, which are known to effectively target the ATP-binding site of various kinases, makes it a valuable tool for drug discovery programs in oncology. Further exploration of the structure-activity relationships of derivatives of this building block is warranted to develop next-generation targeted therapies for cancer. The logical progression from synthesis to rigorous biological evaluation, including in vitro and in vivo studies, will be crucial in unlocking the full therapeutic potential of compounds derived from this versatile chemical scaffold.
References
- 1. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brimr.org [brimr.org]
An In-depth Technical Guide to 4-Bromo-2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,6-dichlorobenzaldehyde, a halogenated aromatic aldehyde with significant applications as a chemical intermediate. The document details its chemical and physical properties, outlines a probable synthesis protocol, and explores its potential role in the development of pharmaceuticals and agrochemicals.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] Its core structure consists of a benzene ring substituted with a bromine atom at the 4-position, two chlorine atoms at the 2- and 6-positions, and a formyl group (-CHO) at the 1-position. This substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.
A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrCl₂O | PubChem[2] |
| Molecular Weight | 253.90 g/mol | PubChem[2] |
| CAS Number | 111829-72-2 | Smolecule[3], PubChem[2] |
| Appearance | White crystalline solid | Smolecule[3] |
| XLogP3 | 3.3 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 251.87443 Da | PubChem[2] |
| Monoisotopic Mass | 251.87443 Da | PubChem[2] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |
| Heavy Atom Count | 11 | PubChem[2] |
| Formal Charge | 0 | PubChem[2] |
| Complexity | 189 | PubChem[2] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the formylation of a substituted benzene ring. One of the most effective methods is the Vilsmeier-Haack reaction.[3] This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Vilsmeier-Haack Formylation of 1-Bromo-3,5-dichlorobenzene
Experimental Protocol:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser with a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) and cool the flask in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).
-
Aromatic Substrate Addition: Dissolve 1-bromo-3,5-dichlorobenzene in a suitable anhydrous solvent (e.g., dichloromethane) and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: After the addition of the substrate, slowly warm the reaction mixture to room temperature and then heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Hydrolysis: The resulting mixture is then heated to hydrolyze the intermediate iminium salt to the aldehyde.
-
Isolation and Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
History and Discovery
The specific historical details regarding the initial discovery and synthesis of this compound are not well-documented in readily accessible scientific literature. It is likely that this compound was first synthesized as part of broader research into halogenated benzaldehyde derivatives and their applications as intermediates in organic synthesis. The development of formylation reactions, such as the Vilsmeier-Haack reaction, would have been a key enabler for the preparation of this and similar compounds.
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The presence of three halogen atoms and a reactive aldehyde group provides multiple sites for further chemical transformations.
The aldehyde functionality can undergo a variety of reactions, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the benzyl alcohol.
-
Reductive amination to form substituted benzylamines.
-
Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.
-
Condensation reactions to form Schiff bases, chalcones, and other derivatives.
The bromo and chloro substituents on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of C-C bonds and the construction of more complex molecular scaffolds.
While specific examples of commercially available drugs or agrochemicals directly synthesized from this compound are not prominently reported, its structural motifs are present in various biologically active compounds. For instance, halogenated phenyl rings are common in many pharmaceutical agents, contributing to their binding affinity and metabolic stability. The related compound, 2,6-dichlorobenzaldehyde, is a known precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) diclofenac and certain penicillins.[4] It is plausible that this compound could be utilized in the synthesis of novel analogs of existing drugs or as a key building block for new chemical entities with potential therapeutic applications.
Spectral Data Analysis (Predicted)
While experimental spectra for this compound are not widely available, a prediction of the key spectral features can be made based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum would be expected to show a singlet for the aldehyde proton (CHO) in the downfield region (around 10 ppm). The two aromatic protons would appear as a singlet in the aromatic region (around 7.5-8.0 ppm) due to the symmetrical substitution pattern.
-
¹³C NMR: The carbonyl carbon of the aldehyde group would be expected to have a chemical shift in the range of 190-200 ppm. The aromatic carbons would show distinct signals, with the carbon bearing the aldehyde group being the most downfield, followed by the halogen-substituted carbons.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the region of 1700-1720 cm⁻¹. C-H stretching vibrations of the aldehyde and aromatic protons would be observed around 2700-2800 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region (below 1000 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion. Fragmentation would likely involve the loss of the formyl group (CHO) and halogen atoms.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for use in the development of new pharmaceuticals and agrochemicals. Its polysubstituted aromatic structure provides a versatile platform for the introduction of diverse functional groups and the construction of complex molecular architectures. While its specific discovery and applications are not extensively documented, its chemical properties and reactivity make it a compound of interest for researchers and scientists in the field of organic synthesis and drug discovery. Further research into the applications of this compound could lead to the development of novel and effective chemical entities.
References
Reactivity Profile of the Aldehyde Group in 4-Bromo-2,6-dichlorobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 4-Bromo-2,6-dichlorobenzaldehyde. This compound, a halogenated aromatic aldehyde, serves as a versatile building block in organic synthesis, with applications in the development of pharmaceuticals and materials science.[1] This document details the electronic and steric influences of the bromo and dichloro substituents on the aldehyde's reactivity. Key transformations of the aldehyde group, including oxidation, reduction, and carbon-carbon bond-forming reactions such as the Wittig reaction, Knoevenagel condensation, and reductive amination, are discussed. Where available, experimental protocols for analogous systems are provided to guide synthetic efforts. Physicochemical properties and spectroscopic data are also presented to aid in the characterization of this compound and its derivatives.
Introduction
This compound is a white crystalline solid with the chemical formula C₇H₃BrCl₂O.[1] Its structure, featuring a highly functionalized benzene ring, makes it a valuable intermediate for the synthesis of complex organic molecules. The reactivity of this compound is primarily dictated by the interplay of three key features: the electrophilic aldehyde group, the bromo substituent at the para-position, and the two chloro substituents at the ortho-positions. While the bromo group offers a handle for cross-coupling reactions, this guide will focus specifically on the reactivity profile of the aldehyde moiety, which is significantly influenced by the electronic and steric effects of the halogen substituents.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided in the table below.[2]
| Property | Value |
| Molecular Formula | C₇H₃BrCl₂O |
| Molecular Weight | 253.90 g/mol |
| Appearance | White crystalline solid[1] |
| CAS Number | 111829-72-2 |
Spectroscopic Characterization:
-
¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton in the downfield region (δ 9.5-10.5 ppm). The aromatic region will display two singlets corresponding to the two aromatic protons.
-
¹³C NMR: The carbonyl carbon of the aldehyde will appear as a characteristic signal in the range of δ 185-195 ppm.[3] The aromatic carbons will resonate in the δ 120-140 ppm region, with their specific shifts influenced by the halogen substituents.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde will be prominent in the region of 1690-1715 cm⁻¹. C-H stretching of the aldehyde group is expected around 2720 and 2820 cm⁻¹. Aromatic C-H and C-C stretching, as well as C-Br and C-Cl stretching vibrations, will also be present.
Influence of Substituents on Aldehyde Reactivity
The reactivity of the aldehyde group in this compound is a delicate balance of electronic and steric effects imposed by the halogen substituents.
Electronic Effects
Both chlorine and bromine are electronegative atoms and exert a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the aromatic ring, making the carbonyl carbon of the aldehyde group more electrophilic and, in principle, more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R), which would decrease the electrophilicity of the carbonyl carbon. For halogens, the inductive effect generally outweighs the resonance effect.[4]
Steric Effects
The two chlorine atoms positioned ortho to the aldehyde group introduce significant steric hindrance. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down the rate of reaction.[4] The overall reactivity of the aldehyde is therefore a trade-off between the activating electronic effect and the deactivating steric effect. For many reactions, especially those involving bulky nucleophiles, the steric hindrance from the ortho-chloro substituents is expected to be the dominant factor, leading to a decreased reaction rate compared to less substituted benzaldehydes.
Key Reactions of the Aldehyde Group
The aldehyde functional group is a versatile handle for a wide range of chemical transformations.
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder reagents like sodium chlorite (NaClO₂) or Oxone®.[5][6] The presence of other sensitive functional groups on the molecule will dictate the choice of the oxidant.
Generic Experimental Protocol (Analogous System): A general method for the oxidation of aromatic aldehydes to carboxylic acids involves dissolving the aldehyde in a suitable solvent and treating it with an oxidizing agent. For example, 4-bromobenzaldehyde has been oxidized to 4-bromobenzoic acid using potassium permanganate.[6]
dot
Caption: Oxidation of the aldehyde to a carboxylic acid.
Reduction to Alcohol
The aldehyde can be reduced to the corresponding primary alcohol, (4-bromo-2,6-dichlorophenyl)methanol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, as it typically does not affect other functional groups like the aryl halides.[7]
Generic Experimental Protocol (Analogous System): The reduction of an aromatic aldehyde is typically carried out by dissolving the aldehyde in an alcoholic solvent, such as methanol or ethanol, and adding sodium borohydride portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is usually rapid and can be monitored by thin-layer chromatography (TLC).
dot
Caption: Reduction of the aldehyde to a primary alcohol.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide.[8][9] The steric hindrance from the ortho-chloro substituents in this compound might necessitate longer reaction times or more reactive ylides for a successful transformation.
Generic Experimental Protocol (Analogous System): A typical Wittig reaction involves the preparation of the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium). The ylide is then reacted with the aldehyde in an anhydrous solvent like THF.
dot
Caption: Alkene synthesis via the Wittig reaction.
The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond. The steric hindrance around the aldehyde group in this compound may influence the efficiency of this reaction.
Generic Experimental Protocol (Analogous System): The aldehyde and an active methylene compound (e.g., malononitrile, diethyl malonate) are dissolved in a suitable solvent (e.g., ethanol, pyridine) and treated with a catalytic amount of a weak base (e.g., piperidine, triethylamine). The reaction mixture is often heated to drive the condensation.
dot
Caption: Knoevenagel condensation for C=C bond formation.
Reductive amination is a two-step process in which an aldehyde first reacts with an amine to form an imine, which is then reduced to a more substituted amine.[10][11] This reaction can be performed in one pot by using a reducing agent that is selective for the imine in the presence of the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). The steric hindrance in this compound could make the initial imine formation the rate-limiting step.
Generic Experimental Protocol (Analogous System): The aldehyde, amine, and a selective reducing agent are stirred together in a suitable solvent. The reaction is often carried out under mildly acidic conditions to facilitate imine formation.
dot
Caption: Two-step process of reductive amination.
Applications in Synthesis
The reactivity of the aldehyde group, coupled with the presence of the halogen atoms, makes this compound a useful precursor for the synthesis of various target molecules. For instance, it has been used as a reactant in the preparation of heterocyclic zinc-binding ligands, which have potential applications as stabilizing agents for insulin compounds.
Conclusion
This compound possesses a reactive aldehyde group whose behavior is modulated by the strong electron-withdrawing inductive effects and significant steric hindrance from the ortho-dichloro substituents. This technical guide has outlined the key reactivity profile of the aldehyde moiety, including its oxidation, reduction, and participation in important carbon-carbon bond-forming reactions. While specific experimental data for this particular compound is limited, the provided information, based on analogous systems, serves as a valuable resource for researchers and professionals in designing synthetic routes that utilize this versatile building block. Further investigation into the specific reaction kinetics and optimization of protocols for this sterically hindered aldehyde is warranted to fully exploit its synthetic potential.
References
- 1. smolecule.com [smolecule.com]
- 2. This compound | C7H3BrCl2O | CID 56604254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide on the Electronic Effects of Halogens in 4-Bromo-2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of halogen substituents in 4-Bromo-2,6-dichlorobenzaldehyde. By examining the interplay of inductive and resonance effects, this document elucidates the influence of bromine and chlorine atoms on the chemical reactivity of the benzaldehyde core, a crucial aspect for its application in organic synthesis and drug development.
Introduction to Electronic Effects in Aromatic Systems
The reactivity and properties of substituted aromatic compounds are profoundly influenced by the electronic character of their substituents. Halogens, as substituents, exhibit a dual nature, exerting both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).[1] The net electronic influence on the aromatic ring is a delicate balance of these opposing forces. In the case of this compound, the presence of three halogen atoms at specific positions creates a unique electronic environment that dictates the reactivity of the aldehyde functional group.
Analysis of Electronic Effects in this compound
The electronic landscape of this compound is shaped by the cumulative effects of the one bromine and two chlorine substituents.
Inductive Effect (-I)
Due to their high electronegativity, both chlorine and bromine atoms are potent electron-withdrawing groups through the sigma bond network.[1] This inductive effect (-I) leads to a general deactivation of the aromatic ring, making it less susceptible to electrophilic attack. The two chlorine atoms in the ortho positions exert a strong pull on the electron density from the adjacent carbons, while the bromine atom at the para position contributes to this electron withdrawal, albeit to a lesser extent due to the greater distance.
Resonance Effect (+M)
Conversely, the lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the benzene ring, a phenomenon known as the resonance or mesomeric effect (+M).[1] This effect donates electron density to the aromatic ring, particularly at the ortho and para positions.
Net Electronic Influence
In halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect, while weaker, still plays a crucial role in directing incoming electrophiles to the ortho and para positions. In this compound, the positions are already substituted, and the primary focus shifts to how these electronic effects modulate the reactivity of the aldehyde group. The strong electron-withdrawing nature of the halogens is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The interplay of these effects can be visualized as follows:
Caption: Interplay of Inductive and Resonance Effects.
Quantitative Analysis: Hammett Constants
The electronic effects of substituents can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | σ_meta | σ_para |
| Chlorine (Cl) | 0.37 | 0.23 |
| Bromine (Br) | 0.39 | 0.23 |
Data sourced from publicly available chemical data resources.
The positive values for both chlorine and bromine indicate their electron-withdrawing nature. While these values are for monosubstituted systems, they provide a foundational understanding of the electronic pull exerted by each halogen in this compound. The cumulative effect of the three halogens will be a significantly more electron-deficient aromatic ring compared to benzaldehyde itself.
Spectroscopic Characterization
¹H NMR Spectroscopy
In ¹H NMR spectroscopy, the chemical shift of the aldehydic proton is particularly sensitive to the electronic environment. For comparison, the aldehydic proton of 4-bromobenzaldehyde appears at approximately 9.99 ppm, while that of 4-chlorobenzaldehyde is also around 9.99 ppm.[2] The strong deshielding is a hallmark of aldehydic protons.[2] For this compound, the combined electron-withdrawing effects of the three halogens would be expected to further deshield the aldehydic proton, potentially shifting it even further downfield. The aromatic protons would likely appear as a singlet due to the symmetrical substitution pattern.
¹³C NMR Spectroscopy
The chemical shift of the carbonyl carbon in ¹³C NMR is a direct indicator of its electrophilicity. For 4-bromobenzaldehyde, the carbonyl carbon resonates at approximately 191.0 ppm.[3] In this compound, the intense electron withdrawal by the ortho and para halogens would significantly increase the electrophilic character of the carbonyl carbon, leading to a downfield shift in its ¹³C NMR signal.
Infrared (IR) Spectroscopy
The C=O stretching frequency in an IR spectrum is also influenced by electronic effects. Electron-withdrawing groups tend to increase the C=O stretching frequency. For 4-bromobenzaldehyde, the C=O stretch is observed around 1700 cm⁻¹.[4] For this compound, this stretching vibration is expected to shift to a higher wavenumber due to the increased double bond character of the carbonyl group resulting from the inductive withdrawal of the halogens.
Experimental Protocols
Synthesis of this compound
Reaction: Formylation of 1-bromo-3,5-dichlorobenzene.
Reagents:
-
1-bromo-3,5-dichlorobenzene
-
A strong base (e.g., n-butyllithium or lithium diisopropylamide)
-
A formylating agent (e.g., N,N-dimethylformamide - DMF)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
Aqueous acid for workup (e.g., HCl)
General Procedure:
-
Dissolve 1-bromo-3,5-dichlorobenzene in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to a low temperature (typically -78 °C).
-
Slowly add the strong base to the solution to effect lithiation.
-
After a period of stirring, add the formylating agent (DMF) dropwise.
-
Allow the reaction to warm to room temperature and then quench with an aqueous acid solution.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
The following diagram illustrates a generalized workflow for the synthesis:
Caption: Generalized Synthesis Workflow.
Determination of Electronic Effects via Hammett Plot
A Hammett plot can be constructed to experimentally quantify the electronic effects of the substituents on the reactivity of the aldehyde. This involves measuring the rate constants for a reaction of a series of substituted benzaldehydes.
Experimental Setup: A common reaction for this purpose is the formation of a semicarbazone.[5] The reaction can be monitored using UV-Vis spectroscopy.
General Protocol:
-
Prepare solutions of known concentrations of various meta- and para-substituted benzaldehydes in a suitable solvent.
-
Prepare a solution of semicarbazide hydrochloride.
-
Initiate the reaction by mixing the aldehyde and semicarbazide solutions in a cuvette.
-
Monitor the increase in absorbance at the λ_max of the semicarbazone product over time using a UV-Vis spectrophotometer.
-
Determine the initial rate of the reaction from the absorbance versus time data.
-
Calculate the rate constant (k) for each substituted benzaldehyde.
-
Plot log(k/k₀) versus the appropriate Hammett constant (σ), where k₀ is the rate constant for the reaction of unsubstituted benzaldehyde.
-
The slope of the resulting line is the reaction constant (ρ), which indicates the sensitivity of the reaction to the electronic effects of the substituents.
References
Methodological & Application
Synthesis of 4-Bromo-2,6-dichlorobenzaldehyde from 1,3-dibromo-2,4-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed synthetic protocol for the preparation of 4-Bromo-2,6-dichlorobenzaldehyde, a potentially valuable building block in medicinal chemistry and materials science. The synthesis commences from the commercially available starting material, 1,3-dibromo-2,4-dichlorobenzene. The described methodology employs a selective lithium-halogen exchange followed by formylation, a common and effective strategy for the introduction of an aldehyde functionality onto an aromatic ring.[1][2] This document provides a comprehensive, step-by-step experimental procedure, a summary of reaction parameters, and a visual representation of the experimental workflow to guide researchers in the successful execution of this synthesis.
Introduction
Substituted benzaldehydes are key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The target molecule, this compound, possesses a unique substitution pattern of halogen atoms, making it an attractive precursor for further functionalization through cross-coupling reactions or other transformations. The protocol outlined herein describes a two-step, one-pot synthesis from 1,3-dibromo-2,4-dichlorobenzene, leveraging the principles of organolithium chemistry for regioselective formylation.
Proposed Synthetic Pathway
The synthesis of this compound from 1,3-dibromo-2,4-dichlorobenzene is proposed to proceed via a selective monolithiation followed by formylation. The reaction involves a lithium-halogen exchange at one of the bromine positions of the starting material using n-butyllithium (n-BuLi) at low temperature. The resulting aryllithium intermediate is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group. Subsequent acidic workup yields the desired benzaldehyde.
Reaction Scheme:
The regioselectivity of the lithium-halogen exchange is directed to the bromine at the 1-position due to the cumulative electron-withdrawing effects of the flanking chlorine atoms, which increases the acidity of the corresponding C-H bond and facilitates the exchange.
Data Presentation
The following table summarizes the key quantitative data and reaction parameters for the proposed synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1,3-dibromo-2,4-dichlorobenzene | 1.0 eq |
| n-Butyllithium (n-BuLi) | 1.1 eq |
| N,N-Dimethylformamide (DMF) | 1.5 eq |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | -78 °C to 0 °C |
| Reaction Time | 2-3 hours |
| Hypothetical Yield | 65-75% |
| Purification Method | Flash Column Chromatography |
Experimental Protocol
Materials:
-
1,3-dibromo-2,4-dichlorobenzene
-
n-Butyllithium (2.5 M in hexanes)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Argon or Nitrogen gas inlet
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of Starting Material: To the flask, add 1,3-dibromo-2,4-dichlorobenzene (e.g., 10.0 g, 32.8 mmol) and dissolve it in 100 mL of anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (14.4 mL of a 2.5 M solution in hexanes, 36.1 mmol, 1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Formylation: To the stirred solution, add anhydrous DMF (3.8 mL, 49.2 mmol, 1.5 eq) dropwise, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to warm slowly to 0 °C over 1 hour.
-
Quenching: Quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 98:2) to afford this compound as a solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Anhydrous solvents and reagents are essential for the success of the reaction.
This application note provides a detailed, albeit proposed, protocol for the synthesis of this compound. Researchers should adapt and optimize the conditions as necessary based on their experimental observations.
References
Vilsmeier-Haack Formylation Protocol for Halogenated Benzenes: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack (V-H) reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction introduces a formyl group (-CHO) onto an aromatic ring, a critical transformation in the synthesis of numerous intermediates for pharmaceuticals, agrochemicals, and specialty materials. The reaction typically involves the use of a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction.
This document provides detailed application notes and experimental protocols for the Vilsmeier-Haack formylation of halogenated benzenes. Due to their moderate deactivation of the aromatic ring, halogenated benzenes can be challenging substrates for electrophilic substitution. However, the V-H reaction offers a viable route to synthesize the corresponding halogenated benzaldehydes, which are valuable building blocks in organic synthesis.
Reaction Mechanism and Regioselectivity
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][2][3]
-
Electrophilic Aromatic Substitution: The halogenated benzene attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex. Subsequent loss of a proton restores aromaticity, yielding an iminium salt intermediate.
-
Hydrolysis: The iminium salt is then hydrolyzed during aqueous work-up to afford the final halogenated benzaldehyde.[1][2][3]
Halogens are ortho-, para-directing groups in electrophilic aromatic substitution reactions. Due to steric hindrance, the Vilsmeier-Haack formylation of monosubstituted halogenated benzenes predominantly yields the para-substituted benzaldehyde .[1][3]
Comparative Data of Vilsmeier-Haack Formylation of Halogenated Benzenes
The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of various halogenated benzenes. Please note that optimal conditions may vary depending on the specific laboratory setup and scale of the reaction.
| Substrate | Reagents (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Fluorobenzene | DMF/POCl₃ (Excess DMF) | DMF | 90-100 | 5 | ~75 | 4-Fluorobenzaldehyde |
| Chlorobenzene | DMF/POCl₃ (1.2:1.1) | 1,2-Dichloroethane | 80-90 | 6-8 | 70-80 | 4-Chlorobenzaldehyde |
| Bromobenzene | DMF/POCl₃ (1.5:1.2) | 1,2-Dichloroethane | 85-95 | 8-10 | 65-75 | 4-Bromobenzaldehyde |
| Iodobenzene | DMF/POCl₃ (2:1.5) | 1,2-Dichloroethane | 90-100 | 10-12 | 50-60 | 4-Iodobenzaldehyde |
Detailed Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Halogenated Benzenes
This protocol provides a general method for the formylation of halogenated benzenes. Specific quantities and reaction parameters should be adjusted based on the data in the table above and the specific substrate being used.
Materials:
-
Halogenated benzene (e.g., Chlorobenzene)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous (or other suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate for extraction
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
To the freshly prepared Vilsmeier reagent, add the halogenated benzene, either neat or dissolved in a minimal amount of anhydrous 1,2-dichloroethane (DCE).
-
Slowly warm the reaction mixture to the temperature specified in the data table and maintain it for the indicated duration. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and then pour it cautiously onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water or hexane).
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Vilsmeier-Haack formylation of halogenated benzenes.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The Vilsmeier-Haack reaction is exothermic, especially during the formation of the Vilsmeier reagent. Proper temperature control is crucial to avoid runaway reactions.
-
Halogenated benzenes and organic solvents are flammable and may be toxic. Avoid inhalation and skin contact.
Conclusion
The Vilsmeier-Haack reaction is a valuable tool for the synthesis of halogenated benzaldehydes. While halogenated benzenes are less reactive than other activated aromatic systems, the reaction can be driven to completion with appropriate control of stoichiometry, temperature, and reaction time. The protocols and data provided in these application notes serve as a guide for researchers to effectively utilize this important formylation reaction in their synthetic endeavors.
References
Application Note: Step-by-Step Wittig Reaction for the Synthesis of Alkenes from 4-Bromo-2,6-dichlorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2] Discovered by Georg Wittig, this reaction involves the treatment of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[1][3] A key advantage of the Wittig reaction is its regioselectivity; the double bond is formed specifically at the location of the original carbonyl group.[1][4]
This application note provides a detailed protocol for performing a Wittig reaction with 4-Bromo-2,6-dichlorobenzaldehyde, a sterically hindered aromatic aldehyde. Steric hindrance around the carbonyl group, caused by the two ortho-substituted chlorine atoms, can present challenges, potentially leading to slower reaction rates and lower yields.[3][5] Therefore, careful control of reaction conditions is crucial for success. This protocol outlines the in situ preparation of a simple, non-stabilized ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), and its subsequent reaction with the aldehyde.
Reaction Scheme
The overall transformation is depicted below:
-
Step 1: Ylide Formation: (C₆H₅)₃P + CH₃Br → [(C₆H₅)₃P⁺-CH₃]Br⁻ (Methyltriphenylphosphonium bromide) [(C₆H₅)₃P⁺-CH₃]Br⁻ + Base → (C₆H₅)₃P=CH₂ (Methylenetriphenylphosphorane)
-
Step 2: Wittig Reaction: (C₆H₅)₃P=CH₂ + this compound → 1-Bromo-2,6-dichloro-4-vinylbenzene + (C₆H₅)₃P=O
Experimental Protocol
This protocol is divided into two main parts: the preparation of the Wittig reagent and the subsequent reaction with the aldehyde. All operations should be carried out in a fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
-
Methyltriphenylphosphonium bromide ((C₆H₅)₃PCH₃Br)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Round-bottom flasks, magnetic stir bars, syringes, needles, septa
-
Inert atmosphere setup (Nitrogen or Argon)
Part A: In Situ Generation of the Phosphorus Ylide
The phosphorus ylide is highly reactive and moisture-sensitive, so it is prepared immediately before use under an inert atmosphere.[6]
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon. Fit the flask with rubber septa.
-
Reagent Addition: Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF (approx. 0.2 M concentration) in the prepared flask.
-
Cooling: Immerse the flask in an ice-water bath (0 °C) and stir the suspension for 10-15 minutes.
-
Deprotonation: While stirring at 0 °C, slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise via syringe.[6] A distinct color change to deep yellow or orange-red indicates the formation of the ylide.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
Part B: Wittig Reaction with this compound
-
Aldehyde Preparation: In a separate dry flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cooling: Re-cool the ylide solution to 0 °C using an ice-water bath.
-
Aldehyde Addition: Slowly add the aldehyde solution to the stirring ylide solution via syringe.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting aldehyde. The disappearance of the ylide's color may also indicate reaction completion.[7]
Part C: Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent like dichloromethane (DCM) or ethyl acetate.[7][8] Shake the funnel, allowing the layers to separate.
-
Phase Separation: Collect the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine all organic extracts and wash them sequentially with water and then with brine.
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.[7]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[9] A non-polar eluent system, such as a gradient of hexanes and ethyl acetate, is typically effective. The alkene product is significantly less polar than the triphenylphosphine oxide byproduct.
-
Analysis: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure. Characterize the final product by NMR, IR, and mass spectrometry and determine the final yield.
Data Presentation
The following table should be used to log experimental conditions and results for reaction optimization.
| Entry | Ylide Precursor (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (C₆H₅)₃PCH₃Br (1.2) | n-BuLi (1.1) | THF | 0 to RT | 3 | Record |
| 2 | ||||||
| 3 |
Experimental Workflow Diagram
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. sciepub.com [sciepub.com]
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This application note provides a detailed overview and experimental protocols for the Suzuki coupling of 4-Bromo-2,6-dichlorobenzaldehyde, a sterically hindered and electron-deficient substrate. The presence of two ortho-chloro substituents poses a significant challenge, often requiring carefully optimized reaction conditions to achieve high yields. These protocols are designed to serve as a starting point for researchers developing complex molecules where this structural motif is a key building block.
The choice of catalyst, ligand, base, and solvent system is critical for overcoming the steric hindrance and electronic deactivation of the aryl halide.[1][2] For such challenging substrates, highly active palladium catalysts, often employing bulky and electron-rich phosphine ligands, are typically necessary.[3][4] The following sections detail recommended starting conditions and optimization strategies for the successful Suzuki coupling of this compound with various boronic acids.
Reaction Principle and Challenges
The catalytic cycle of the Suzuki coupling involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the catalyst.[5][6]
For this compound, the primary challenges are:
-
Steric Hindrance: The two ortho-chloro substituents impede the approach of the palladium catalyst to the carbon-bromine bond for oxidative addition.
-
Electronic Effects: The electron-withdrawing nature of the chlorine and aldehyde groups deactivates the aryl bromide towards oxidative addition.
-
Side Reactions: Competing reactions such as hydrodehalogenation and homocoupling of the boronic acid can reduce the yield of the desired product.
To address these challenges, the use of specialized catalysts and ligands is paramount. Buchwald-type ligands, for instance, are designed to be both bulky and electron-rich, which facilitates the oxidative addition and reductive elimination steps with hindered substrates.[1][3]
Recommended Reaction Conditions
Based on established protocols for sterically hindered aryl halides, a range of conditions can be applied to the Suzuki coupling of this compound. The following tables summarize suggested starting parameters for catalyst systems, bases, and solvents.
Table 1: Recommended Catalyst Systems
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Typical Pd:Ligand Ratio | Notes |
| Pd(OAc)₂ | SPhos | 1 - 5 | 1:2 to 1:4 | A common and effective system for hindered substrates.[1] |
| Pd₂(dba)₃ | XPhos | 1 - 5 | 1:2 to 1:4 | Another robust Buchwald ligand-based system.[1] |
| Pd(PPh₃)₄ | - | 3 - 10 | - | A classical catalyst, may require higher loading and temperature. |
| Buchwald Precatalysts | (e.g., XPhos Pd G3) | 1 - 5 | - | Air- and moisture-stable, offering convenient handling.[1] |
Table 2: Recommended Bases and Solvents
| Base | Equivalents | Solvent System | Co-solvent (if any) | Temperature (°C) |
| K₃PO₄ | 2 - 3 | Toluene | Water | 80 - 110 |
| Cs₂CO₃ | 2 - 3 | 1,4-Dioxane | Water | 80 - 100 |
| K₂CO₃ | 2 - 3 | DMF | Water | 80 - 120 |
| KF | 2 - 3 | THF | Water | 60 - 80 |
Experimental Protocols
The following are generalized protocols that should be optimized for specific boronic acid coupling partners. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[1]
Protocol 1: General Procedure for Suzuki Coupling using Pd(OAc)₂/SPhos
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium phosphate (K₃PO₄), finely powdered and dried
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%) in a small amount of anhydrous toluene.
-
Add the catalyst mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave heating can often accelerate the reaction and improve yields for challenging substrates.[7]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
XPhos Pd G3 precatalyst
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
In a microwave reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), Cs₂CO₃ (1.5 mmol), and the XPhos Pd G3 precatalyst (0.015 mmol, 3 mol%).
-
Add anhydrous, degassed 1,4-dioxane (3 mL) and degassed water (0.3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120 °C for 30-60 minutes.
-
After cooling, work up and purify the product as described in Protocol 1.
Visualizations
The following diagrams illustrate the Suzuki coupling catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for a Suzuki coupling experiment.
References
Application Notes and Protocols for the Heck Reaction of 4-Bromo-2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures.[1][2] This reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] The substrate, 4-Bromo-2,6-dichlorobenzaldehyde, presents a unique challenge due to the steric hindrance imposed by the two ortho-chloro substituents and the electron-withdrawing nature of the aldehyde and chloro groups. Such deactivated and sterically hindered aryl halides often require tailored reaction conditions to achieve efficient coupling.[3] Microwave-assisted heating has emerged as a powerful technique to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[4][5]
This document provides a detailed protocol for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate), drawing upon established methodologies for sterically hindered and electron-deficient aryl bromides.
Catalytic Cycle and Mechanism
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the aryl-palladium bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.[1]
Experimental Protocol: Microwave-Assisted Heck Reaction
This protocol details a representative procedure for the Heck coupling of this compound with styrene as a model alkene under microwave irradiation. Due to the challenging nature of the substrate, a phosphine-free catalyst system or one with bulky, electron-rich phosphine ligands may be advantageous. Microwave heating can significantly enhance the reaction rate for such deactivated substrates.[6]
Materials:
-
This compound
-
Styrene (or other suitable alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave reactor vials
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (5 mL) followed by styrene (1.2 mmol, 1.2 equiv.).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 150 °C for 30-60 minutes. The reaction progress should be monitored by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted alkene.
Data Presentation
The following table summarizes typical reaction parameters for a Heck reaction involving a sterically hindered aryl bromide. The specific yield for this compound will be dependent on the chosen alkene and optimization of the reaction conditions.
| Parameter | Value | Notes |
| Aryl Halide | This compound | 1.0 mmol |
| Alkene | Styrene | 1.2 mmol |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | 2 mol% |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) | 4 mol% |
| Base | Potassium carbonate (K₂CO₃) | 2.0 mmol |
| Solvent | N,N-Dimethylformamide (DMF) | 5 mL |
| Temperature | 150 °C | Microwave heating |
| Time | 30-60 min | Monitor by TLC/GC-MS |
| Expected Yield | Moderate to Good | Highly substrate-dependent |
Visualizations
Caption: A generalized experimental workflow for the microwave-assisted Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
References
Application Notes and Protocols: Synthesis and Applications of Schiff Base Derivatives from 4-Bromo-2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of Schiff base derivatives synthesized from 4-Bromo-2,6-dichlorobenzaldehyde. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1][2][3][4]
Introduction
Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds formed through the condensation reaction of a primary amine with an aldehyde or ketone.[5][6] Their unique structural properties, including steric and electronic effects influenced by various substituents, make them excellent ligands for coordinating with metal ions to form stable metal complexes.[1][7] Schiff bases and their metal complexes have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5][8] The presence of halogen atoms in the benzaldehyde precursor, such as in this compound, can significantly enhance the biological potency of the resulting Schiff base derivatives.[5]
Synthesis of Schiff Base Derivatives
The general synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine in a suitable solvent, often with a catalytic amount of acid.[9][10][11]
General Synthetic Scheme
Caption: General reaction scheme for the synthesis of Schiff base derivatives.
Experimental Protocol: Synthesis of a Generic Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from this compound and a generic primary amine (e.g., aniline or a substituted aniline).
Materials:
-
This compound
-
Primary Amine (e.g., Aniline)
-
Absolute Ethanol[12]
-
Glacial Acetic Acid[9]
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of absolute ethanol.
-
In a separate beaker, dissolve 0.01 mol of the primary amine in 15 mL of absolute ethanol.
-
Add the amine solution dropwise to the aldehyde solution while stirring continuously.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 3-12 hours.[1][9] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.[12]
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.[12]
-
Recrystallize the product from a suitable solvent (e.g., hot ethanol) to obtain the pure Schiff base derivative.[9]
-
Dry the purified product in a vacuum oven.
Characterization of Schiff Base Derivatives
The synthesized Schiff bases can be characterized using various spectroscopic and analytical techniques.
Characterization Workflow
Caption: Workflow for the characterization of synthesized Schiff bases.
Expected Spectroscopic Data
The following table summarizes the expected characteristic spectroscopic data for Schiff bases derived from halogenated aromatic aldehydes.
| Technique | Characteristic Feature | Expected Range/Value | Reference |
| FT-IR | C=N (azomethine) stretching | 1600-1650 cm⁻¹ | [9][13] |
| C-Br stretching | 500-600 cm⁻¹ | - | |
| C-Cl stretching | 600-800 cm⁻¹ | - | |
| ¹H NMR | -CH=N- (azomethine proton) | δ 8.0-9.5 ppm (singlet) | [1][9] |
| Aromatic protons | δ 6.5-8.0 ppm (multiplets) | [1][9] | |
| ¹³C NMR | -CH=N- (azomethine carbon) | δ 150-165 ppm | [12] |
| Aromatic carbons | δ 110-150 ppm | [12] | |
| Mass Spec. | Molecular ion peak [M]⁺ | Corresponds to the calculated molecular weight | [9] |
Applications of Schiff Base Derivatives
Schiff bases derived from this compound are expected to exhibit a range of biological activities, making them promising candidates for drug development.[5]
Potential Biological Activities
-
Antibacterial and Antifungal Activity: The presence of the azomethine group and halogen substituents is known to contribute to antimicrobial properties.[1][14] These compounds can be screened against various Gram-positive and Gram-negative bacteria and fungal strains.[1][14]
-
Anticancer Activity: Many Schiff bases have shown significant cytotoxicity against various cancer cell lines.[1][5][8] The synthesized derivatives can be evaluated for their antiproliferative effects.
-
Coordination Chemistry: These Schiff bases can act as ligands to form stable complexes with various transition metals (e.g., Ni(II), Pd(II), Pt(II), Zn(II)).[1] These metal complexes often exhibit enhanced biological activity compared to the free ligands.[1][4]
Protocol: In Vitro Antibacterial Screening (Disc Diffusion Method)
Materials:
-
Synthesized Schiff base derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[1]
-
Nutrient agar plates
-
Sterile paper discs
-
Standard antibiotic discs (positive control)
-
Solvent (e.g., DMSO) (negative control)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the bacterial suspension onto the surface of nutrient agar plates.
-
Impregnate sterile paper discs with a known concentration of the synthesized Schiff base solution (dissolved in DMSO).
-
Place the impregnated discs, along with standard antibiotic discs and a solvent control disc, on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
Quantitative Data from Analogous Schiff Base Metal Complexes
The following table presents data on the antibacterial activity of a Schiff base ligand derived from 4-bromo-2,6-dichloroaniline and its metal complexes, which can be considered analogous to the derivatives of this compound.[1]
| Compound | Concentration (mg/mL) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Ligand (BrcOH) | 10 | 14 | 12 |
| [Ni(BrcO)₂] | 10 | 18 | 16 |
| [Pd(BrcO)₂] | 10 | 22 | 20 |
| [Pt(BrcO)₂] | 10 | 20 | 18 |
| [Zn(BrcO)₂] | 10 | 16 | 15 |
Data extracted from a study on a structurally related Schiff base and its metal complexes.[1]
Summary
The synthesis of Schiff base derivatives from this compound provides a pathway to novel compounds with significant potential in medicinal chemistry. The straightforward synthesis, coupled with the diverse biological activities of these compounds and their metal complexes, makes them attractive targets for further research and development. The protocols and data presented here serve as a comprehensive guide for researchers in this field.
References
- 1. Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. jetir.org [jetir.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. jetir.org [jetir.org]
- 9. ijpbs.com [ijpbs.com]
- 10. ijacskros.com [ijacskros.com]
- 11. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. nanobioletters.com [nanobioletters.com]
- 14. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Bromo-2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds utilizing 4-Bromo-2,6-dichlorobenzaldehyde as a key starting material. The protocols described herein are based on established multi-component reactions and offer a foundation for the generation of diverse molecular scaffolds of interest in medicinal chemistry and drug discovery.
I. Overview and Applications
This compound is a versatile building block for the synthesis of a wide array of heterocyclic systems. The electron-withdrawing nature of the halogen substituents on the aromatic ring can influence the reactivity of the aldehyde and the properties of the resulting products. The heterocyclic compounds derived from this aldehyde, such as dihydropyridines, dihydropyrimidinones, and quinoxalines, are classes of molecules known to exhibit a broad spectrum of biological activities. These activities include, but are not limited to, calcium channel modulation, and antimicrobial and anticancer effects.[1][2][3][4] The synthetic routes described are robust and amenable to microwave-assisted conditions, which can significantly reduce reaction times and improve yields.[5][6]
II. Synthesis of 1,4-Dihydropyridine Derivatives via Hantzsch Condensation
The Hantzsch dihydropyridine synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[7] This reaction is a cornerstone in the synthesis of 1,4-dihydropyridine (1,4-DHP) scaffolds, which are well-known for their activity as calcium channel blockers.[5][8]
Experimental Protocol: Synthesis of Diethyl 4-(4-bromo-2,6-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is adapted from the synthesis of a closely related 4-(4-bromophenyl) derivative and is expected to provide the desired product with this compound.[9]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol) in a mixture of 30 mL of ethanol and water (60:40 v/v).
-
To this solution, add ethyl acetoacetate (0.02 mol) and ammonium acetate (0.015 mol).
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane mixture).
-
Upon completion of the reaction, pour the mixture into crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then dry it.
-
Recrystallize the crude product from ethanol to obtain the pure diethyl 4-(4-bromo-2,6-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
Quantitative Data (Expected):
Based on the synthesis of the 4-bromophenyl analog, a high yield is anticipated.[9]
| Aldehyde | Product | Reaction Time | Yield |
| 4-Bromobenzaldehyde | Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 2 h | 98%[9] |
Diagram of the Hantzsch Synthesis Workflow:
III. Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction
The Biginelli reaction is a multicomponent chemical reaction that synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[10] This reaction is of great importance in medicinal chemistry as the resulting dihydropyrimidinone (DHPM) scaffold is found in numerous biologically active compounds.[11] Microwave-assisted protocols have been shown to be highly effective for this transformation.[5]
Experimental Protocol: Synthesis of 4-(4-bromo-2,6-dichlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol is a general procedure for the microwave-assisted Biginelli reaction and is expected to be applicable to this compound.[5]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Catalyst (e.g., 1,3-Dibromo-5,5-dimethylhydantoin - DBDMH)
-
Microwave reactor
-
Microwave-transparent vessel
-
Standard laboratory glassware
Procedure:
-
In a microwave-transparent vessel, combine this compound (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of DBDMH (0.25 mmol).
-
Mix the components thoroughly with a glass rod.
-
Place the vessel in the microwave reactor and irradiate the mixture at a suitable power (e.g., 450 W) for a short duration (e.g., 2.5 minutes).
-
Monitor the reaction progress using TLC.
-
After completion, cool the vessel to room temperature.
-
Add cold water to the reaction mixture and stir to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Quantitative Data (Expected):
Microwave-assisted Biginelli reactions typically proceed with high efficiency.
| Reaction Type | Conditions | General Yield Range |
| Microwave-assisted Biginelli | Solvent-free, Catalyst | High[5] |
Diagram of the Biginelli Reaction Logic:
IV. Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] These compounds are known to possess a range of biological activities, including anticancer and antimicrobial properties.[12][13][14]
Experimental Protocol: Synthesis of 2-(4-bromo-2,6-dichlorophenyl)quinoxaline
This protocol describes a general method for quinoxaline synthesis which can be adapted for this compound by first converting it to an α-haloketone or an equivalent 1,2-dicarbonyl precursor. A common approach involves the reaction of an α-bromoketone with an o-phenylenediamine.
Materials:
-
2-Bromo-1-(4-bromo-2,6-dichlorophenyl)ethan-1-one (precursor, to be synthesized from the corresponding acetophenone)
-
o-Phenylenediamine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
Precursor Synthesis: Synthesize 2-bromo-1-(4-bromo-2,6-dichlorophenyl)ethan-1-one from the corresponding acetophenone via bromination (standard procedure, not detailed here).
-
Dissolve o-phenylenediamine (1 mmol) in ethanol in a round-bottom flask.
-
Add a solution of 2-bromo-1-(4-bromo-2,6-dichlorophenyl)ethan-1-one (1 mmol) in ethanol to the flask.
-
Reflux the reaction mixture for a suitable time (typically a few hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(4-bromo-2,6-dichlorophenyl)quinoxaline.
Diagram of Quinoxaline Synthesis Pathway:
V. Potential Biological Significance
The heterocyclic cores described in these protocols are prevalent in many biologically active molecules.
-
1,4-Dihydropyridines: Well-established as L-type calcium channel blockers, they are used in the treatment of hypertension and angina.[15][16] Some derivatives also exhibit anticancer and antimicrobial activities.[4]
-
Dihydropyrimidinones: This class of compounds displays a wide range of pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[11]
-
Quinoxalines: These compounds are known for their diverse biological activities, including acting as kinase inhibitors and possessing anticancer, antimicrobial, and anti-inflammatory properties.[17][18]
The specific biological activities of the derivatives of this compound would require further investigation through biological screening assays. The presence of the halogen atoms may influence the lipophilicity and electronic properties of the molecules, potentially modulating their interaction with biological targets.
Diagram of Potential Drug Development Pathway:
References
- 1. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.org [mdpi.org]
- 6. bioorganica.org.ua [bioorganica.org.ua]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. wjpmr.com [wjpmr.com]
- 16. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dadun.unav.edu [dadun.unav.edu]
- 18. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 4-Bromo-2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 4-Bromo-2,6-dichlorobenzaldehyde. This versatile building block, featuring a reactive aldehyde group and multiple halogen substituents, offers a valuable scaffold for the construction of complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors and antifungal agents. The following protocols detail common and effective synthetic transformations.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Intermediates
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the selective substitution of the bromine atom, leaving the chlorine atoms and the aldehyde group intact for further functionalization. This selectivity is due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. The resulting 4-aryl-2,6-dichlorobenzaldehyde derivatives are key intermediates in the synthesis of various bioactive molecules.
Experimental Protocol: Selective Mono-Arylation
This protocol is adapted from a similar procedure for the selective mono-arylation of 2,6-dichlorobenzaldehyde.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-aryl-2,6-dichlorobenzaldehyde.
Quantitative Data:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,6-Dichloro-4-phenylbenzaldehyde | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2,6-Dichloro-4-(4-methoxyphenyl)benzaldehyde | 80-90 |
| 3 | 3-Pyridinylboronic acid | 2,6-Dichloro-4-(pyridin-3-yl)benzaldehyde | 75-85 |
Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Sonogashira Coupling for the Synthesis of Alkynyl Intermediates
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is highly valuable for introducing alkynyl moieties into aromatic systems, which can serve as versatile handles for further transformations, such as click chemistry or the synthesis of complex heterocyclic systems.
Experimental Protocol:
This protocol is based on general procedures for the Sonogashira coupling of aryl bromides.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (5 mL) and freshly distilled triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-2,6-dichlorobenzaldehyde.
Quantitative Data:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2,6-Dichloro-4-(phenylethynyl)benzaldehyde | 80-90 |
| 2 | Ethynyltrimethylsilane | 2,6-Dichloro-4-((trimethylsilyl)ethynyl)benzaldehyde | 75-85 |
| 3 | Propargyl alcohol | 2,6-Dichloro-4-(3-hydroxyprop-1-yn-1-yl)benzaldehyde | 70-80 |
Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.
Wittig Reaction for the Synthesis of Styrene Derivatives
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes or ketones. Reacting this compound with a phosphorus ylide generates substituted styrene derivatives. These intermediates are valuable in the synthesis of a variety of pharmaceutical compounds, as the double bond can be further functionalized.
Experimental Protocol:
This protocol provides a general procedure for the Wittig reaction.
Materials:
-
This compound
-
Phosphonium salt (e.g., Methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-Butyllithium in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation: In a dry, three-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath. Slowly add the strong base (1.1 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a color change is often observed).
-
Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to afford the desired 4-bromo-2,6-dichlorostyrene derivative.
Quantitative Data:
| Entry | Phosphonium Salt | Product | Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | 4-Bromo-2,6-dichloro-1-vinylbenzene | 70-85 |
| 2 | Ethyltriphenylphosphonium bromide | 4-Bromo-2,6-dichloro-1-(prop-1-en-1-yl)benzene | 65-80 |
| 3 | (Carbethoxymethyl)triphenylphosphonium chloride | Ethyl 3-(4-bromo-2,6-dichlorophenyl)acrylate | 75-90 |
Yields are estimated based on similar reactions and may vary depending on the specific ylide and reaction conditions.
Buchwald-Hartwig Amination for the Synthesis of N-Aryl Heterocycles
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is particularly useful for the synthesis of N-aryl heterocycles, which are prevalent scaffolds in many pharmaceutical agents. The reaction of this compound with a heterocycle, such as pyrazole, provides a direct route to valuable intermediates.
Experimental Protocol: N-Arylation with Pyrazole
This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl bromides with pyrazoles.
Materials:
-
This compound
-
1H-Pyrazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dried Schlenk tube, add this compound (1.0 mmol), 1H-pyrazole (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.03 mmol, 3 mol%).
-
Evacuate the tube and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath.
-
Stir the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,6-dichloro-4-(1H-pyrazol-1-yl)benzaldehyde.
Quantitative Data:
| Entry | N-Nucleophile | Product | Yield (%) |
| 1 | 1H-Pyrazole | 2,6-Dichloro-4-(1H-pyrazol-1-yl)benzaldehyde | 70-85 |
| 2 | Imidazole | 2,6-Dichloro-4-(1H-imidazol-1-yl)benzaldehyde | 65-80 |
| 3 | Indole | 2,6-Dichloro-4-(1H-indol-1-yl)benzaldehyde | 60-75 |
Yields are estimated based on similar reactions and may vary depending on the specific nucleophile and reaction conditions.
Application of 4-Bromo-2,6-dichlorobenzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract:
4-Bromo-2,6-dichlorobenzaldehyde is a halogenated aromatic aldehyde with significant potential as a versatile building block in the synthesis of novel agrochemicals. Its chemical structure, featuring a reactive aldehyde group and three halogen substituents on the benzene ring, offers multiple sites for chemical modification, enabling the creation of a diverse range of molecular architectures. While direct examples of commercial agrochemicals synthesized from this specific starting material are not extensively documented in publicly available literature, its structural similarity to key intermediates used in the production of established insecticides provides a strong basis for its application in the development of new crop protection agents. This document provides detailed application notes and illustrative protocols for the synthesis of a hypothetical benzoylurea insecticide, a class of compounds known for their potent insect growth-regulating properties, using this compound as a key precursor.
Introduction
Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. The aldehyde functionality serves as a versatile handle for constructing various heterocyclic and acyclic scaffolds, while the substitution pattern on the aromatic ring is critical for modulating the biological activity, selectivity, and physicochemical properties of the final product. This compound, with its distinct substitution pattern, is a promising starting material for the synthesis of new active ingredients. The presence of ortho-dichloro substituents can influence the conformation of the molecule and enhance its metabolic stability, while the para-bromo substituent can contribute to binding affinity with target proteins and also serves as a site for further chemical elaboration through cross-coupling reactions.
This application note focuses on the potential use of this compound in the synthesis of benzoylurea insecticides. Benzoylureas are a well-established class of insect growth regulators that act by inhibiting chitin biosynthesis in insects, leading to abortive molting and mortality.[1][2] The synthesis of a hypothetical benzoylurea insecticide derived from this compound is presented as a representative example to illustrate the practical application of this versatile chemical intermediate.
Application Note: Synthesis of a Hypothetical Benzoylurea Insecticide
Principle and Rationale
Benzoylurea insecticides are characterized by a common N-benzoyl-N'-(substituted phenyl)urea moiety. The insecticidal activity of these compounds is attributed to their ability to inhibit the enzyme chitin synthase, a key enzyme in the insect molting process.[3][4] By disrupting chitin synthesis, the formation of the new cuticle is impaired, leading to the death of the insect during ecdysis.[5] This mode of action is highly specific to arthropods and exhibits low toxicity to mammals and other non-target organisms.[2]
The proposed synthetic strategy leverages this compound to construct the substituted aniline part of the benzoylurea molecule. This aniline is then coupled with a suitable benzoyl isocyanate to yield the final active ingredient.
Synthetic Strategy
The overall synthetic workflow for the preparation of the hypothetical benzoylurea insecticide, N-((4-bromo-2,6-dichlorophenyl)carbamoyl)-2,6-difluorobenzamide, from this compound is depicted in the following workflow diagram.
Caption: Synthetic workflow for the hypothetical benzoylurea insecticide.
Experimental Protocols
Step 1: Synthesis of this compound Oxime
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol (95%)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (100 mL).
-
To this solution, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).
-
After completion of the reaction, cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water with stirring.
-
A white precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold distilled water (3 x 50 mL).
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Step 2: Synthesis of 4-Bromo-2,6-dichloroaniline
Materials:
-
This compound Oxime
-
Zinc dust
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask, suspend this compound oxime (1.0 eq) in glacial acetic acid (150 mL).
-
To this suspension, add zinc dust (3.0 eq) portion-wise over 30 minutes while maintaining the temperature below 40 °C with an ice bath.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove excess zinc dust and wash the celite pad with DCM (50 mL).
-
Combine the filtrate and washings and carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aniline. The product can be further purified by column chromatography if necessary.
Step 3: Synthesis of N-((4-bromo-2,6-dichlorophenyl)carbamoyl)-2,6-difluorobenzamide
Materials:
-
4-Bromo-2,6-dichloroaniline
-
2,6-Difluorobenzoyl isocyanate
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-Bromo-2,6-dichloroaniline (1.0 eq) in anhydrous toluene (100 mL).
-
To this solution, add 2,6-difluorobenzoyl isocyanate (1.05 eq) dropwise at room temperature with stirring.[6][7]
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
If precipitation is incomplete, cool the mixture in an ice bath for 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold toluene and then with hexane.
-
Dry the final product in a vacuum oven at 60 °C.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the synthesis of the hypothetical benzoylurea insecticide.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Oximation | This compound, Hydroxylamine HCl, Pyridine | Ethanol | Reflux | 2 | 85-95 |
| 2 | Reduction | This compound Oxime, Zinc dust | Acetic Acid | 25-40 | 4 | 70-85 |
| 3 | Urea Formation | 4-Bromo-2,6-dichloroaniline, 2,6-Difluorobenzoyl isocyanate | Toluene | Reflux | 3 | 80-90 |
Mechanism of Action: Chitin Synthesis Inhibition
Benzoylurea insecticides, such as the hypothetical compound synthesized in this note, exert their insecticidal effect by inhibiting chitin biosynthesis. Chitin is a long-chain polymer of N-acetylglucosamine and is a primary component of the insect's exoskeleton. The inhibition of chitin synthase disrupts the formation of the cuticle, making it weak and unable to support the insect's body, particularly during the stressful process of molting.
Caption: Mechanism of action of benzoylurea insecticides.
Conclusion
This compound is a valuable and reactive intermediate with significant potential for the synthesis of novel agrochemicals. The illustrative synthesis of a hypothetical benzoylurea insecticide demonstrates a practical application of this starting material, leveraging its unique substitution pattern to construct a complex, biologically active molecule. The protocols and data presented herein provide a foundation for researchers and scientists in the agrochemical industry to explore the utility of this compound in the discovery and development of new crop protection solutions. Further derivatization of the benzoylurea scaffold and exploration of other chemical transformations starting from this aldehyde could lead to the identification of next-generation insecticides with improved efficacy, selectivity, and environmental profiles.
References
- 1. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 2. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pesticide Lufenuron: Uses, Mechanism of action, Side Effects and Toxicity_Chemicalbook [chemicalbook.com]
- 4. pnas.org [pnas.org]
- 5. Lufenuron - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 4-Bromo-2,6-dichlorobenzaldehyde via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-dichlorobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a widely employed technique for the purification of this and other substituted benzaldehydes, effectively removing unreacted starting materials and by-products. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, including recommendations for solvent systems and expected outcomes.
Principle of Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase (in this case, polar silica gel) and a mobile phase (a less polar solvent mixture). This compound, a moderately polar compound due to the aldehyde group and halogen substituents, will adhere to the silica gel. By using a mobile phase of appropriate polarity, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, the compound of interest can be selectively eluted from the column, leaving more polar impurities adsorbed to the stationary phase and washing out less polar impurities.
Experimental Data
Precise experimental data for the column chromatography of this compound is not extensively published. However, based on the purification of structurally similar halogenated aromatic aldehydes, the following parameters can be used as a starting point for optimization.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography of moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture and gradually increase the ethyl acetate concentration. |
| Initial TLC Analysis | 10-20% Ethyl Acetate in Hexane | To determine the optimal starting solvent composition. |
| Target Rf Value | ~0.2-0.3 in the eluting solvent system | Provides good separation from impurities. |
| Elution Profile | Gradient from 5% to 20% Ethyl Acetate in Hexane | A shallow gradient is recommended to ensure good separation. |
| Expected Purity | >98% | Dependent on the crude sample's impurity profile. |
| Typical Yield | 85-95% | Recovery can be optimized by careful fraction collection. |
Experimental Protocol
This protocol outlines the steps for the purification of crude this compound using flash column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Glass chromatography column
-
Compressed air or nitrogen source with regulator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Collection tubes or flasks
-
Rotary evaporator
Procedure
1. Preparation of the Mobile Phase:
-
Prepare a series of hexane/ethyl acetate mixtures with increasing polarity (e.g., 95:5, 90:10, 85:15, 80:20 v/v).
-
Degas the solvents if necessary, especially for automated chromatography systems.
2. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude material onto a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate mixtures to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3. This will be the starting elution solvent for the column. Halogenated benzaldehydes are typically UV active and can be visualized under a UV lamp.
3. Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or the initial mobile phase.
-
Carefully apply the dissolved sample onto the top layer of sand using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, ensuring the solvent level does not fall below the top of the sand.
5. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Apply gentle pressure using compressed air or nitrogen to begin the elution process.
-
Start collecting fractions.
-
Monitor the elution by periodically analyzing the collected fractions by TLC.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate as needed to elute the product. A shallow gradient is recommended for optimal separation.
-
Combine the fractions containing the pure this compound.
6. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, GC-MS, or HPLC.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Key factors influencing chromatographic separation.
Application Notes and Protocols for the Purification of 4-Bromo-2,6-dichlorobenzaldehyde by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Bromo-2,6-dichlorobenzaldehyde using recrystallization techniques. The information is intended to guide researchers in obtaining high-purity material suitable for further synthetic applications and drug development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The purity of this compound is critical for the success of subsequent reactions, as impurities can lead to side reactions, reduced yields, and complications in the purification of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its structural analogs is presented in Table 1. Understanding these properties is crucial for the selection of an appropriate recrystallization solvent and for the assessment of product purity.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 2,6-dichlorobenzaldehyde | 4-bromobenzaldehyde |
| Molecular Formula | C₇H₃BrCl₂O[1][2] | C₇H₄Cl₂O[3][4] | C₇H₅BrO[5][6] |
| Molecular Weight | 253.91 g/mol [2] | 175.01 g/mol [3][4] | 185.02 g/mol [5][7] |
| Appearance | White crystalline solid | White to yellow needle-like crystals[3] | White to off-white crystalline powder[5][7] |
| Melting Point | Estimated 75-85 °C | 68-72 °C[3] | 55-60 °C[5][7] |
| Boiling Point | Not available | 165 °C[3] | 224-226 °C at 760 mmHg[5][7] |
| Solubility in Water | Practically insoluble | Insoluble | Slightly soluble[7] |
| Solubility in Organic Solvents | Readily soluble in alcohols and other organic solvents with moderate to low polarity. | Soluble in ethanol, ether, and petroleum ether.[3] | Soluble in ethanol, ether, and chloroform.[5][7] |
Recrystallization Protocols
Two primary recrystallization methods are presented: a single-solvent recrystallization using ethanol and a mixed-solvent recrystallization using an ethyl acetate/heptane system. The choice of method will depend on the nature and quantity of the impurities present.
Single-Solvent Recrystallization from Ethanol
This protocol is suitable for general purification of this compound when impurities have significantly different solubility in ethanol compared to the desired compound.
Experimental Protocol:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of ethanol incrementally until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel with a fluted filter paper and another Erlenmeyer flask. Quickly filter the hot solution to remove the solid impurities.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mixed-Solvent Recrystallization from Ethyl Acetate/Heptane
This method is particularly effective when the compound is too soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent).[8]
Experimental Protocol:
-
Dissolution: In a fume hood, dissolve the crude this compound (e.g., 5.0 g) in a minimal amount of hot ethyl acetate in a 100 mL Erlenmeyer flask with stirring.[8]
-
Induce Precipitation: While the solution is still hot, slowly add heptane dropwise with continuous stirring. The solution will become cloudy at the point of saturation, indicating the initiation of precipitation.[8]
-
Redissolution: If excessive precipitation occurs, add a few drops of hot ethyl acetate until the solution becomes clear again.[8]
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate/heptane.[8]
-
Drying: Dry the purified crystals under vacuum.[8]
Purity Assessment
The purity of the recrystallized this compound should be assessed to ensure it meets the requirements for its intended use. A combination of analytical techniques is recommended for a comprehensive evaluation.
Table 2: Purity Assessment Methods
| Analytical Technique | Purpose | Expected Outcome for High-Purity Sample |
| Melting Point Analysis | To determine the melting point range. | A sharp melting point range close to the literature value. Impurities typically broaden and depress the melting point. |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity and detect non-volatile impurities. | A single major peak corresponding to this compound with minimal or no impurity peaks. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities. | A single major peak with a mass spectrum corresponding to the target compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and detect proton-containing impurities. | A clean ¹H NMR spectrum with peaks corresponding to the protons of this compound and no signals from impurities. |
Potential Impurities
The synthesis of this compound typically involves the bromination and subsequent chlorination of a benzaldehyde precursor, or the formylation of a substituted benzene. Potential impurities may include:
-
Starting Materials: Unreacted starting materials such as 2,6-dichlorobenzaldehyde or 4-bromobenzaldehyde.
-
Over-oxidation Products: The corresponding carboxylic acid (4-bromo-2,6-dichlorobenzoic acid) if oxidizing conditions are too harsh.
-
Reduced Products: The corresponding benzyl alcohol (4-bromo-2,6-dichlorobenzyl alcohol).
-
Isomeric Impurities: Other brominated or chlorinated benzaldehyde isomers.
Most of these impurities can be effectively removed by the recrystallization procedures outlined above due to differences in their polarity and solubility.
Visualizations
Experimental Workflow for Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Logical Relationship of Purity Assessment
Caption: Logical flow for the comprehensive purity assessment of the final product.
References
- 1. This compound | C7H3BrCl2O | CID 56604254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 111829-72-2 [smolecule.com]
- 3. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 4. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. adpharmachem.com [adpharmachem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,6-dichlorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its halogenated and sterically hindered structure makes it a valuable building block for creating complex molecular architectures. This document provides detailed application notes and scalable synthetic protocols for the preparation of this compound, catering to the needs of researchers and professionals in drug development and chemical synthesis. The protocols are based on established chemical transformations, adapted for the specific target molecule, and include data presented in a structured format for clarity and comparison.
Introduction
The synthesis of polysubstituted benzaldehydes is a cornerstone of modern organic chemistry, providing access to a wide array of functionalized aromatic compounds. This compound, with its unique substitution pattern, presents both challenges and opportunities in its synthesis and application. The electron-withdrawing nature of the chlorine atoms and the bromine atom significantly influences the reactivity of the aromatic ring and the aldehyde functional group.
This document outlines two primary synthetic routes for the preparation of this compound:
-
Method A: Vilsmeier-Haack Formylation of 1-bromo-3,5-dichlorobenzene. This is a classic and effective method for introducing a formyl group onto an electron-rich aromatic ring.[1][2][3][4]
-
Method B: Oxidation of 4-Bromo-2,6-dichlorotoluene . This approach involves the selective oxidation of the methyl group of a toluene derivative to an aldehyde.
Detailed experimental protocols, including reaction conditions, purification methods, and expected outcomes, are provided.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrCl₂O | [5] |
| Molecular Weight | 253.90 g/mol | [5] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 68-72 °C | [6] |
| Boiling Point | Not available (decomposes) | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | |
| CAS Number | 111829-72-2 |
Synthetic Protocols
Method A: Vilsmeier-Haack Formylation of 1-Bromo-3,5-dichlorobenzene
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich arenes.[1][2][3][4] In this protocol, 1-bromo-3,5-dichlorobenzene is formylated using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Reaction Scheme:
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 1-bromo-3,5-dichlorobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Reaction: Slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Hydrolysis and Neutralization: Add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (10% w/v) to neutralize the acidic mixture until the pH is approximately 7-8. This will hydrolyze the intermediate iminium salt to the aldehyde. A precipitate should form.
-
Isolation: Filter the solid product using a Büchner funnel and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | 1-bromo-3,5-dichlorobenzene |
| Key Reagents | POCl₃, DMF |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 80-90 °C |
| Expected Yield | 70-80% |
| Purity (after purification) | >98% |
Logical Workflow for Vilsmeier-Haack Formylation:
Caption: Workflow for the synthesis of this compound via Vilsmeier-Haack formylation.
Method B: Oxidation of 4-Bromo-2,6-dichlorotoluene
This method involves the selective oxidation of the methyl group of 4-bromo-2,6-dichlorotoluene. Various oxidizing agents can be employed; a common and scalable method involves free-radical bromination of the methyl group followed by hydrolysis.
Reaction Scheme:
-
C₇H₅BrCl₂ + 2 Br₂ --(light)--> C₇H₃Br₃Cl₂ + 2 HBr
-
C₇H₃Br₃Cl₂ + H₂O --(CaCO₃)--> C₇H₃BrCl₂O + 2 HBr
Experimental Protocol:
-
Bromination: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 4-bromo-2,6-dichlorotoluene (1.0 equivalent). Heat the flask to 110-120 °C. Irradiate the mixture with a UV lamp (or a high-wattage tungsten lamp). Slowly add bromine (2.2 equivalents) dropwise. The reaction is exothermic and the evolution of HBr gas will be observed. The reaction should be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the reaction by observing the disappearance of the bromine color. The reaction is typically complete within 3-4 hours.
-
Hydrolysis: After the bromination is complete, cool the reaction mixture. Transfer the crude 4-bromo-2,6-dichlorobenzal bromide to a larger flask. Add water and an acid scavenger such as calcium carbonate (CaCO₃) (2.5 equivalents).
-
Reflux: Heat the mixture to reflux and stir vigorously for 12-16 hours to ensure complete hydrolysis.
-
Isolation: After hydrolysis, the product can be isolated by steam distillation. The aldehyde is volatile with steam. Collect the distillate, cool, and filter the solid product.
-
Purification: The crude product can be further purified by recrystallization from ethanol/water or by vacuum distillation.
Quantitative Data (Expected):
| Parameter | Value |
| Starting Material | 4-Bromo-2,6-dichlorotoluene |
| Key Reagents | Bromine, Calcium Carbonate |
| Reaction Time | Bromination: 3-4 hours; Hydrolysis: 12-16 hours |
| Reaction Temperature | Bromination: 110-120 °C; Hydrolysis: Reflux (~100 °C) |
| Expected Yield | 60-70% |
| Purity (after purification) | >97% |
Logical Workflow for Oxidation of 4-Bromo-2,6-dichlorotoluene:
Caption: Workflow for the synthesis of this compound via oxidation of the corresponding toluene.
Characterization Data
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | A singlet for the aldehyde proton (CHO) around 10.3 ppm. A singlet for the two aromatic protons (Ar-H) around 7.7 ppm. |
| ¹³C NMR | A signal for the aldehyde carbonyl carbon around 188 ppm. Signals for the aromatic carbons between 125-140 ppm. |
| IR Spectroscopy | A strong C=O stretching band for the aldehyde at approximately 1700 cm⁻¹. C-H stretching for the aldehyde proton around 2850 and 2750 cm⁻¹. Ar-H stretching and bending vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (m/z = 252, 254, 256 in a characteristic isotopic pattern for Br and Cl). |
| Purity (HPLC) | >97-98% after purification. |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Bromine (Br₂): Highly toxic, corrosive, and volatile. Handle only in a well-ventilated fume hood with appropriate PPE.
-
1-Bromo-3,5-dichlorobenzene and 4-Bromo-2,6-dichlorotoluene: These are halogenated aromatic compounds and should be handled with care. Avoid inhalation and skin contact.
-
Hydrogen Bromide (HBr): A corrosive gas is evolved during the bromination reaction. Ensure the reaction is performed in a fume hood and consider using a trap to neutralize the HBr gas.
Conclusion
The synthesis of this compound can be successfully achieved on a laboratory scale with potential for scale-up using either the Vilsmeier-Haack formylation of 1-bromo-3,5-dichlorobenzene or the oxidation of 4-bromo-2,6-dichlorotoluene. The choice of method will depend on the availability of starting materials, equipment, and the desired scale of the synthesis. The Vilsmeier-Haack reaction is generally a high-yielding and reliable one-pot procedure, while the oxidation route requires multiple steps but utilizes a potentially more accessible starting material. Careful attention to reaction conditions and safety precautions is essential for the successful and safe synthesis of this important chemical intermediate.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. This compound | C7H3BrCl2O | CID 56604254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,6-dichlorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Bromo-2,6-dichlorobenzaldehyde.
Troubleshooting Guides
Low Yield in Vilsmeier-Haack Formylation
Question: We are experiencing a low yield in the Vilsmeier-Haack formylation of 1-bromo-3,5-dichlorobenzene to produce this compound. What are the potential causes and how can we optimize the reaction?
Answer:
Low yields in the Vilsmeier-Haack reaction for this specific substrate can stem from several factors, primarily related to the reactivity of the starting material and the reaction conditions. 1-bromo-3,5-dichlorobenzene is an electron-deficient aromatic ring, which makes it less reactive towards the weakly electrophilic Vilsmeier reagent.
Potential Causes and Troubleshooting Actions:
| Potential Cause | Troubleshooting Action |
| Low Reactivity of Substrate | Increase the reaction temperature. Depending on the substrate's reactivity, temperatures can range from below 0°C to 80°C.[1] For less activated substrates, a higher temperature may be necessary to drive the reaction forward. Consider using a more activating solvent system. While DMF is a reactant, co-solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be employed.[2] |
| Inactive Vilsmeier Reagent | Ensure all reagents and glassware are anhydrous. The Vilsmeier reagent is sensitive to moisture. Use fresh, high-purity dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] Prepare the Vilsmeier reagent at a low temperature (0-5°C) and use it immediately for the best results.[3] |
| Suboptimal Stoichiometry | Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A common starting point is a 1.1:1 to 1.5:1 ratio of Vilsmeier reagent to the aromatic substrate.[2] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before work-up.[2] |
| Product Decomposition during Work-up | Perform the aqueous work-up at a low temperature to minimize potential degradation of the product.[3] |
Formation of Side Products
Question: During the synthesis of this compound via the Vilsmeier-Haack reaction, we are observing significant impurity peaks in our analysis. What are the likely side products and how can their formation be minimized?
Answer:
The formation of side products is a common issue in electrophilic aromatic substitution reactions, especially with substituted benzenes. In the Vilsmeier-Haack formylation of 1-bromo-3,5-dichlorobenzene, the main side products to consider are isomers and chlorinated byproducts.
Common Side Products and Mitigation Strategies:
| Side Product | Mitigation Strategy |
| Isomeric Impurities | The directing effects of the bromo and chloro substituents favor formylation at the C4 position. However, minor amounts of other isomers might form. Purification by column chromatography or recrystallization is typically effective for removing these isomers. |
| Chlorinated Byproducts | The Vilsmeier reagent itself can act as a chlorinating agent, particularly at higher temperatures.[2] To minimize this, run the reaction at the lowest effective temperature. Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to chlorination.[2] |
| Over-formylation (Di-formylation) | Although less likely with a deactivated substrate, over-formylation can occur with an excess of the Vilsmeier reagent or prolonged reaction times.[2] Use a controlled stoichiometry of the Vilsmeier reagent (1.1:1 to 1.5:1).[2] Monitor the reaction closely and quench it once the mono-formylated product is maximized. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 1-bromo-3,5-dichlorobenzene. This substrate has the correct substitution pattern on the benzene ring, requiring only the introduction of the formyl group at the C4 position.
Q2: Which synthetic route generally provides the highest yield for this specific molecule?
Q3: What are the critical safety precautions to take during the synthesis of this compound?
A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Organolithium reagents like n-butyllithium are pyrophoric and will ignite on contact with air. These reagents must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques. All reactions should be performed in a well-ventilated fume hood.
Q4: What are the recommended purification methods for the final product?
A4: The crude this compound can be purified by either recrystallization or column chromatography. For recrystallization, a suitable solvent system needs to be determined experimentally, often a mixture of a polar and a non-polar solvent (e.g., ethanol/water or hexane/ethyl acetate).[3] Column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) is also a very effective method for obtaining a high-purity product.[5]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-bromo-3,5-dichlorobenzene
Materials:
-
1-bromo-3,5-dichlorobenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) and anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-bromo-3,5-dichlorobenzene (1.0 equivalent) in anhydrous DCM and add this solution to the dropping funnel.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with DCM (3 x volume).
-
Combine the organic layers and wash with brine (2 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Ortho-lithiation and Formylation of 1-bromo-3,5-dichlorobenzene
Materials:
-
1-bromo-3,5-dichlorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dry ice/acetone bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum, dissolve 1-bromo-3,5-dichlorobenzene (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70°C.
-
Stir the mixture at -78°C for 1 hour.
-
Add anhydrous DMF (1.5 equivalents) dropwise via syringe, again keeping the temperature below -70°C.
-
Stir the reaction mixture at -78°C for another 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78°C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Caption: Relationship between key reaction parameters and their effect on yield and side product formation.
References
Technical Support Center: Troubleshooting Wittig Reactions with Electron-Deficient Benzaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with Wittig reactions involving electron-deficient benzaldehydes.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with an electron-deficient benzaldehyde (e.g., p-nitrobenzaldehyde, p-cyanobenzaldehyde) giving a low yield?
A1: Several factors can contribute to low yields in Wittig reactions with electron-deficient benzaldehydes:
-
Side Reactions: Electron-deficient benzaldehydes are more susceptible to side reactions under basic conditions. The most common is the Cannizzaro reaction , a disproportionation of the aldehyde into the corresponding alcohol and carboxylic acid.[1][2] This is especially prevalent with strong bases and non-stabilized ylides.
-
Ylide Instability: While the ylide itself might be stable, its reaction with the highly reactive electron-deficient aldehyde can sometimes be problematic, leading to decomposition pathways if not optimized.
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly impact the yield.
-
Purification Issues: The product might be difficult to separate from the triphenylphosphine oxide byproduct, leading to apparent low yields after purification.
Q2: I am observing the formation of an alcohol and a carboxylic acid corresponding to my starting aldehyde. What is happening and how can I prevent it?
A2: You are likely observing the products of the Cannizzaro reaction.[1][2] This occurs when the hydroxide ions (from the base) attack the aldehyde, leading to a disproportionation. To minimize this side reaction:
-
Use a Non-Hydroxide Base: Employ strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium amide (NaNH2).[3][4]
-
Control Stoichiometry: Use a slight excess of the phosphonium salt and base to ensure the aldehyde is consumed by the ylide as quickly as possible.
-
Lower the Temperature: Running the reaction at a lower temperature can help to disfavor the Cannizzaro reaction.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: This alternative often uses milder bases and can be a better choice for base-sensitive aldehydes.[4][5]
Q3: My reaction is not going to completion, and I see a significant amount of unreacted aldehyde by TLC. What should I do?
A3: Incomplete conversion can be due to several reasons:
-
Insufficient Base: The base may not be strong enough to fully deprotonate the phosphonium salt and generate the ylide. Consider using a stronger base.
-
Ylide Decomposition: If the ylide is generated and allowed to stir for too long before the addition of the aldehyde, it may decompose. Add the aldehyde shortly after ylide formation is complete.
-
Moisture Contamination: Water can quench the ylide.[6] Ensure all glassware is flame-dried and solvents are anhydrous.
-
Steric Hindrance: While less common with aldehydes, significant steric bulk on either the ylide or the aldehyde can slow down the reaction.
Q4: How can I effectively remove the triphenylphosphine oxide byproduct?
A4: Triphenylphosphine oxide is notoriously difficult to remove completely. Here are a few strategies:
-
Crystallization: If your product is a solid, recrystallization is often the most effective method. Triphenylphosphine oxide is often soluble in the mother liquor.
-
Column Chromatography: This is a common method, but complete separation can be challenging due to similar polarities.
-
Precipitation of a Complex: Triphenylphosphine oxide can be precipitated as a complex with metal salts like zinc chloride (ZnCl2) or magnesium chloride (MgCl2).[7]
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The phosphate byproduct of the HWE reaction is water-soluble and easily removed by an aqueous workup.[8][9]
Q5: Should I use a stabilized or non-stabilized ylide with my electron-deficient benzaldehyde?
A5: The choice depends on the desired stereochemistry of the alkene product:
-
Stabilized Ylides: These ylides (containing an electron-withdrawing group like an ester or nitrile) are less reactive and generally lead to the formation of the thermodynamically more stable (E)-alkene.[5][10] They are often preferred for reactions with highly reactive aldehydes.
-
Non-stabilized Ylides: These ylides (containing alkyl or aryl groups) are more reactive and typically yield the kinetically favored (Z)-alkene.[10][11] However, their high reactivity can sometimes lead to more side reactions with sensitive aldehydes.
Quantitative Data Presentation
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions with Aromatic Aldehydes
| Aldehyde | Reaction | Reagent | Base | Solvent | Conditions | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | Wittig | (Carbethoxymethylene)triphenylphosphorane | - | None | rt, 15 min | Ethyl cinnamate | High | Major E |
| 4-Chlorobenzaldehyde | Wittig | (Carbethoxymethylene)triphenylphosphorane | NaOH | CH2Cl2/H2O | rt, 10 min | Ethyl 4-chlorocinnamate | - | - |
| Benzaldehyde | HWE | Triethyl phosphonoacetate | NaH | THF | 0 °C to rt, 2 h | Ethyl cinnamate | 95 | >98:2 |
| 4-Chlorobenzaldehyde | HWE | Methyl (dimethoxyphosphoryl)acetate | NaH | DME | rt, 12 h | Methyl 4-chlorocinnamate | 92 | >95:5 |
Data compiled from various sources.[12][13]
Experimental Protocols
Protocol 1: Wittig Reaction of p-Nitrobenzaldehyde with Benzyltriphenylphosphonium Chloride
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.1 eq) and p-nitrobenzaldehyde (1.0 eq).
-
Solvent Addition: Add dichloromethane (CH2Cl2) to the flask and stir to dissolve the solids.
-
Base Addition: Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) (excess) to the stirring mixture.
-
Reaction: Stir the two-phase mixture vigorously at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Dilute the reaction mixture with water and CH2Cl2. Separate the organic layer.
-
Extraction: Wash the organic layer with water and then with a saturated solution of sodium bisulfite.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol to obtain the desired stilbene.[14]
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction of an Aromatic Aldehyde
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Washing: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool to 0 °C. Slowly add a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF.
-
Ylide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the aromatic aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography if necessary.[15]
Visualizations
Caption: Troubleshooting workflow for Wittig reactions.
Caption: Wittig vs. HWE reaction pathways.
Caption: Cannizzaro side reaction mechanism.
References
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. adichemistry.com [adichemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling with 4-Bromo-2,6-dichlorobenzaldehyde
This technical support center provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 4-Bromo-2,6-dichlorobenzaldehyde. This substrate is particularly challenging due to the steric hindrance from the two ortho-chloro substituents, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I fix it?
Answer: Low to no conversion is a frequent issue with sterically hindered substrates like this compound. The primary bottleneck is often an inefficient oxidative addition step. Here’s a systematic approach to troubleshoot this problem:
-
Catalyst System Inactivity: The palladium catalyst is the heart of the reaction. Its effectiveness is paramount.
-
Action: Switch to a catalyst system known for high activity with hindered substrates. Bulky, electron-rich phosphine ligands are essential.[1] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended as they accelerate both oxidative addition and reductive elimination.[1][2]
-
Rationale: These ligands stabilize the palladium center and promote the difficult oxidative addition to the sterically crowded C-Br bond.[2][3] Ensure you are using a reliable palladium source, such as a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or an efficient precatalyst that readily generates the active Pd(0) species in situ.[1]
-
-
Suboptimal Base Selection: The base plays a critical role in the transmetalation step, but its strength and solubility can significantly impact reaction efficiency.[2][4]
-
Action: Screen stronger bases. While Na₂CO₃ is common, hindered substrates often require more potent bases like K₃PO₄ or Cs₂CO₃ to facilitate the challenging transmetalation.[1][2][3] Ensure the base is finely powdered and anhydrous.
-
Rationale: A stronger base can more effectively activate the boronic acid, forming the borate species necessary for transmetalation, which can be sluggish with hindered partners.[1][5][6]
-
-
Insufficient Reaction Temperature: Steric hindrance increases the activation energy of the reaction.
-
Action: Increase the reaction temperature. Solvents with high boiling points such as toluene, 1,4-dioxane, or DMF may be necessary to achieve the required temperatures (typically 80-110 °C).[1]
-
Rationale: Higher temperatures provide the necessary energy to overcome the steric barrier, particularly for the oxidative addition and reductive elimination steps.
-
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.
-
Action: Ensure rigorous exclusion of oxygen. All solvents must be thoroughly degassed, and the reaction should be set up and run under a strictly inert atmosphere (Argon or Nitrogen).[1][4] Perform several vacuum/backfill cycles to purge the reaction vessel.[3]
-
Rationale: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species and promote the homocoupling of the boronic acid, reducing the yield of the desired product.[1]
-
Caption: Troubleshooting workflow for low conversion.
Question 2: My reaction is very slow, taking over 24 hours to reach moderate completion. How can I optimize the reaction time?
Answer: Slow reaction rates are common for sterically demanding substrates. To accelerate the reaction, you must optimize the parameters that influence the rate-determining steps.
-
Catalyst Loading: While typically low, increasing the catalyst loading can improve rates for difficult couplings.
-
Action: Incrementally increase the palladium catalyst loading from a typical 1-2 mol% up to 5 mol%.
-
Rationale: A higher concentration of the active catalyst can increase the overall reaction rate.
-
-
Ligand-to-Palladium Ratio: The ratio of ligand to palladium can be crucial.
-
Action: Optimize the ligand-to-palladium ratio. A ratio of 1:1 to 4:1 is typical, with a higher ratio sometimes being beneficial for stabilizing the catalyst and promoting the reaction.[4]
-
Rationale: Excess ligand can prevent catalyst decomposition and help maintain the concentration of the active catalytic species.
-
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of catalytic intermediates.
-
Action: Screen different solvent systems. Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are effective.[4] For very stubborn reactions, anhydrous conditions with a solvent like toluene might be preferable.
-
Rationale: The ideal solvent system will fully dissolve the reagents and stabilize the palladium complexes throughout the catalytic cycle.
-
Question 3: I am observing significant side products, such as homocoupling of the boronic acid or dehalogenation. How can I minimize these?
Answer: Side reactions compete with the desired cross-coupling pathway and reduce yield.
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together.
-
Action: Ensure meticulous exclusion of oxygen from the reaction mixture.[1] Using a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source that requires in-situ reduction can also help.[1] Additionally, employing bulky ligands can sterically disfavor the formation of the homocoupled product.[1]
-
Rationale: Oxygen is a known promoter of boronic acid homocoupling. Bulky ligands favor the cross-coupling pathway over the undesired side reaction.
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom.
-
Action: Use milder bases like K₃PO₄ or KF, especially if your boronic acid is electron-deficient.[4] Ensure anhydrous conditions, as water can be a proton source for this side reaction.[4] In some cases, converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt can mitigate this issue.[7]
-
Rationale: Protodeboronation is often base- and water-mediated. Reducing the basicity and water content can suppress this pathway.[3] Boronate esters and trifluoroborates are generally more robust towards hydrolysis.[7]
-
-
Dehalogenation: This involves the replacement of the bromine atom on your starting material with a hydrogen atom.
-
Action: This side reaction can be complex. Ensure the purity of all reagents. Sometimes, changing the solvent or base can alter the reaction pathway and minimize dehalogenation.
-
Rationale: Dehalogenation can occur via various mechanisms, sometimes involving trace impurities or specific solvent/base interactions.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general role of each component in the Suzuki coupling reaction? A1: The Suzuki reaction has several key components that work in concert:
-
Aryl Halide (Substrate): this compound provides the electrophilic carbon for the new C-C bond.
-
Organoboron Reagent: Typically a boronic acid or boronate ester, it provides the nucleophilic carbon.
-
Palladium Catalyst: The engine of the reaction, it facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.[9]
-
Ligand: Binds to the palladium center, stabilizing it and modulating its reactivity to enhance reaction efficiency, especially for challenging substrates.
-
Base: Essential for activating the organoboron reagent to facilitate the transmetalation step.[5][6]
-
Solvent: Solubilizes the reactants and catalyst, and influences reaction kinetics.
Caption: Key components of the Suzuki coupling reaction.
Q2: Which palladium source is best for this hindered substrate? Pd(PPh₃)₄, Pd(OAc)₂, or something else? A2: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often inefficient. It is better to use a system where the ligand and palladium source are chosen separately. A Pd(0) source like Pd₂(dba)₃ is often preferred because it does not require an in-situ reduction step, which can sometimes be inefficient.[1] This is then combined with a bulky, electron-rich ligand like XPhos or SPhos. Alternatively, modern pre-catalysts (e.g., XPhos Pd G3) are highly effective as they are designed for stability and rapid generation of the active Pd(0) species.[1]
Q3: Can I run this reaction open to the air? A3: No. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which deactivates it.[1][4] Performing the reaction under an inert atmosphere (Argon or Nitrogen) is critical for success, especially to achieve reasonable reaction times and yields.[4]
Q4: Is it necessary to use anhydrous solvents? A4: While many Suzuki protocols use aqueous base solutions, for challenging substrates where side reactions like protodeboronation are a concern, using anhydrous solvents and bases is often beneficial.[4] Water acts as a proton source that can lead to the decomposition of the boronic acid.[4] If you are struggling with this side reaction, switching to a completely anhydrous system is a good strategy.
Data Presentation: Catalyst System Comparison
The following table summarizes catalyst systems and conditions often employed for sterically hindered aryl bromides, providing a starting point for optimization.
| Catalyst System (Pd Source + Ligand) | Base | Solvent | Temp. (°C) | Typical Reaction Time | Notes |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | 2-12 h | Highly effective for tri-ortho-substituted biaryls.[1] |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 6-18 h | A robust system for many hindered couplings.[7] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24+ h | "Classic" conditions, often slow or ineffective for this substrate type.[2][10] |
| NHC-Pd Precatalyst (e.g., PEPPSI) | K₃PO₄ | Toluene | 100 | 4-16 h | N-Heterocyclic Carbene ligands offer another class of active catalysts.[6] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized procedure and should be optimized for each specific boronic acid coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4.5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv, finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, to achieve ~0.1 M concentration)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the powdered base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure a completely oxygen-free environment.[3][4]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium source and the ligand to the flask.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the duration of the reaction.[1]
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of 4-Bromo-2,6-dichlorobenzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your cross-coupling experiments involving 4-Bromo-2,6-dichlorobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges stem from the substrate's structure:
-
Steric Hindrance: The two chlorine atoms ortho to the bromine site create significant steric bulk. This can hinder the crucial oxidative addition step in the catalytic cycle, often requiring more reactive catalysts or harsher reaction conditions.[1]
-
Chemoselectivity: The molecule possesses both a bromo and two chloro substituents. The C-Br bond is significantly more reactive than the C-Cl bonds, allowing for selective coupling. The general order of reactivity for oxidative addition is C-I > C-Br > C-OTf >> C-Cl.[2][3] Maintaining conditions that favor this inherent selectivity is key to avoiding unwanted side products.
-
Aldehyde Functionality: The aldehyde group is generally tolerant to palladium-catalyzed cross-coupling conditions but can be sensitive to certain strong bases or nucleophiles, potentially leading to side reactions.
Q2: Which palladium catalysts and ligands are most effective for this sterically hindered substrate?
A2: For sterically hindered aryl bromides, catalyst systems with bulky, electron-rich ligands are generally required to facilitate the challenging oxidative addition step. Recommended systems include:
-
Buchwald-type biaryl phosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective as they enhance the electron density on the palladium center.[4]
-
N-Heterocyclic Carbenes (NHCs): These are known for their high thermal stability and are particularly suitable for challenging couplings, including those with aryl chlorides, indicating their high activity.[5][6]
-
Pre-formed Catalysts: Using advanced, air-stable precatalysts (e.g., Buchwald G3 or G4 precatalysts) can ensure the efficient and reliable generation of the active Pd(0) species, leading to more reproducible results.[7]
Q3: How can I ensure selective coupling at the C-Br bond over the C-Cl bonds?
A3: The significant difference in bond dissociation energy between C-Br and C-Cl makes selective coupling highly achievable. To ensure selectivity:
-
Use appropriate reaction temperatures: Avoid excessively high temperatures, which could begin to activate the C-Cl bonds.[5]
-
Choose the right catalyst: Most standard palladium catalysts will preferentially react with the C-Br bond. Specialized catalysts designed for C-Cl activation are typically needed to engage the chloro substituents.[8]
-
Control reaction time: Monitor the reaction closely and stop it once the starting material is consumed to prevent potential over-reaction.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | • Use a fresh batch of palladium precursor and ligand.• Ensure proper storage of catalysts under an inert atmosphere.• Employ a more robust pre-formed catalyst (e.g., a G3 precatalyst).[7] | Palladium catalysts, particularly the active Pd(0) species, are sensitive to air and moisture and can lose activity over time.[7][9] |
| Inefficient Oxidative Addition | • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos).• Increase the reaction temperature in increments of 10-20 °C. | The steric hindrance from the two ortho-chloro groups makes oxidative addition the rate-determining step.[1][8] Bulky, electron-rich ligands promote this step.[4] |
| Inappropriate Base | • Screen different bases. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[4][9]• For Buchwald-Hartwig amination, consider strong, non-nucleophilic bases like NaOtBu or LHMDS.[4] | The base plays a critical role in the catalytic cycle (e.g., transmetalation in Suzuki coupling). Its strength, solubility, and compatibility with the substrates are crucial.[10] |
| Presence of Oxygen or Moisture | • Ensure all solvents and liquid reagents are thoroughly degassed.• Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).[7] | Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands, often causing the reaction mixture to turn black (palladium black formation).[7][9] |
Issue 2: Formation of Significant Side Products (e.g., Homocoupling or Protodeboronation in Suzuki Reactions)
| Potential Cause | Recommended Action | Rationale |
| Protodeboronation of Boronic Acid | • Use a milder base such as K₃PO₄ or KF instead of stronger bases like NaOH.• Ensure anhydrous reaction conditions where possible, as water can be a proton source.[9]• Consider converting the boronic acid to a more stable pinacol or MIDA boronate ester.[10] | Electron-deficient boronic acids are particularly susceptible to this side reaction where the boronic acid group is replaced by a hydrogen atom.[9] |
| Homocoupling of Boronic Acid | • Rigorously exclude oxygen from the reaction mixture.• Use a lower catalyst loading. | Homocoupling is often promoted by the presence of oxygen and can be a sign of catalyst decomposition or an inefficient catalytic cycle. |
Catalyst Selection and Workflow Diagrams
Caption: Catalyst selection logic for this compound.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: General experimental workflow for cross-coupling reactions.
Quantitative Data Summary
The following tables provide representative starting conditions for various cross-coupling reactions. Optimization is often necessary for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Pd-Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 80-92 |
| 3 | XPhos Pd G3 (2) | - | K₂CO₃ (3) | THF/H₂O | 80 | 88-96 |
Table 2: Heck Coupling Conditions [5]
| Entry | Pd-Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | DMF | 100-120 | 70-85 |
| 2 | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | H₂O/DMF | 80 | 65-80 |
Table 3: Sonogashira Coupling Conditions [11]
| Entry | Pd-Source (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | DMF | 80 | 75-90 |
| 2 | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Cu-free) | TMP (2) | DMSO | rt - 60 | 65-85 |
Table 4: Buchwald-Hartwig Amination Conditions [4]
| Entry | Pd-Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 80-95 |
| 2 | RuPhos Pd G3 (2) | - | NaOtBu (1.5) | 1,4-Dioxane | 100 | 85-98 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[4]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). If using a precatalyst, add it directly.[4]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[9]
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]
Protocol 2: General Procedure for Heck Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), ligand if applicable, and the base (e.g., K₂CO₃, 2.0 equiv.).[5]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Solvent and Alkene Addition: Add the degassed solvent (e.g., DMF) followed by the alkene (1.5 equiv.).[5]
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C).[4][5]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.[4]
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.[4]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).[2]
-
Inert Atmosphere: Evacuate the tube and backfill with argon.
-
Solvent, Base, and Alkyne Addition: Add degassed solvent (e.g., DMF) and a base (e.g., triethylamine).[2] Add the terminal alkyne (1.1 equiv.) dropwise.[4]
-
Reaction: Stir the mixture at the required temperature (e.g., 80 °C) and monitor its progress.[2]
-
Workup: After completion, cool the mixture, dilute with an ether, and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.[2]
-
Purification: Dry the organic layer, filter, and concentrate to purify the crude product.[2]
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel.[4]
-
Substrate Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).[4]
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.[3]
-
Purification: Dry the organic layer, concentrate, and purify the product by chromatography.[3]
References
- 1. Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Bromo-2,6-dichlorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-Bromo-2,6-dichlorobenzaldehyde. Below you will find detailed information on identifying and removing impurities, along with experimental protocols and data to guide your purification efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common impurities in crude this compound?
A1: Impurities in crude this compound can originate from starting materials, side reactions during synthesis, or degradation. Common impurities may include:
-
Unreacted Starting Materials: If synthesized via Vilsmeier-Haack formylation, residual 1-bromo-3,5-dichlorobenzene may be present.
-
Isomeric Byproducts: Incomplete or non-selective halogenation can lead to isomers with different substitution patterns on the aromatic ring.
-
Over- or Under-halogenated Species: Molecules with more or fewer bromine or chlorine atoms than the target compound can be formed.
-
Oxidation Products: The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid, 4-bromo-2,6-dichlorobenzoic acid.
-
Residual Solvents: Solvents used in the synthesis and workup may be present in the crude product.
Q2: My crude product is a dark oil or discolored solid. How can I remove the color?
A2: Colored impurities are common in crude organic products. For the recrystallization of this compound, you can try the following:
-
Activated Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added. The colored impurities will adsorb to the charcoal, which can then be removed by hot filtration.[1] Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product, leading to lower yields.[1]
-
Column Chromatography: If recrystallization is ineffective at removing the color, column chromatography over silica gel is a more rigorous purification method that can separate the target compound from colored impurities.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A3: Difficulty with crystallization is a common issue. Here are some troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
-
Optimize Solvent System: You may be using too much solvent, or the solvent may not be ideal. Try to slowly evaporate some of the solvent to increase the concentration of your compound. If that doesn't work, you may need to try a different solvent or a mixed-solvent system.[1]
-
Ensure Purity: If the crude product is highly impure, the impurities can inhibit crystallization, sometimes causing the product to "oil out." In such cases, a preliminary purification step like a quick filtration through a plug of silica gel or an initial extraction might be necessary.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification of this compound.
-
Stationary Phase: Silica gel 60 F254 plates are commonly used.
-
Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point. The ratio can be adjusted to achieve good separation (a common starting ratio is 9:1 or 4:1 hexanes:ethyl acetate).
-
Visualization:
-
UV Light: As an aromatic compound, this compound and many of its aromatic impurities can be visualized under a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background.
-
Staining: If the impurities are not UV-active, you can use a chemical stain. A p-anisaldehyde stain or a 2,4-dinitrophenylhydrazine (DNPH) stain, which is specific for aldehydes and ketones, can be effective.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents at Different Temperatures (Hypothetical Data)
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability for Recrystallization |
| Ethanol | ~5 | > 50 | Good |
| Methanol | ~4 | > 45 | Good |
| Isopropanol | ~3 | > 40 | Good |
| Ethyl Acetate | > 20 | > 60 | Poor (too soluble at room temp) |
| Hexanes | < 1 | ~10 | Good as an anti-solvent |
| Toluene | ~15 | > 50 | Moderate (requires slow cooling) |
| Water | Insoluble | Insoluble | Unsuitable as a single solvent |
Table 2: Comparison of Purification Methods for Crude this compound (Hypothetical Data)
| Purification Method | Starting Purity (by HPLC, %) | Final Purity (by HPLC, %) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85 | 98.5 | 80 | Effective for removing less polar impurities. |
| Recrystallization (Ethyl Acetate/Hexanes) | 85 | 99.0 | 75 | Good for removing a broader range of impurities. |
| Flash Column Chromatography | 85 | > 99.5 | 65 | Most effective for achieving high purity, but with lower yield. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol is adapted from a general procedure for the recrystallization of aromatic aldehydes.
-
Dissolution: In a fume hood, place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask with a magnetic stir bar. Add 50 mL of ethanol and heat the mixture to boiling while stirring.
-
Achieve Saturation: Continue to add hot ethanol in small portions until the solid has just dissolved. Avoid adding an excess of solvent to maximize yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice-water bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
Protocol 2: Flash Column Chromatography
This is a general protocol for the purification of moderately polar organic compounds.
-
TLC Analysis: Determine a suitable mobile phase by TLC. A good mobile phase will give the desired product an Rf value of approximately 0.25-0.35. For this compound, a mobile phase of 95:5 to 90:10 hexanes:ethyl acetate is a good starting point.
-
Column Packing:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing it to pack under gravity or with gentle pressure.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to begin eluting the sample.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Step-by-step workflow for the purification of this compound using flash column chromatography.
References
Preventing over-halogenation in the synthesis of 4-Bromo-2,6-dichlorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-halogenation during the synthesis of 4-Bromo-2,6-dichlorobenzaldehyde.
Troubleshooting Guide: Preventing Over-halogenation
Over-halogenation is a common challenge in the synthesis of polyhalogenated aromatic compounds. This guide provides a structured approach to troubleshoot and mitigate the formation of unwanted di- and tri-halogenated byproducts.
Issue: Formation of significant amounts of 4,X-Dibromo-2,6-dichlorobenzaldehyde or other over-halogenated species.
This issue typically arises during the electrophilic aromatic substitution (bromination) of 2,6-dichlorobenzaldehyde. The electron-donating nature of the aldehyde group (meta-directing) and the existing chloro substituents can still allow for further bromination on the aromatic ring.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing over-halogenation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of over-halogenation in the synthesis of this compound?
A1: The most frequent cause is the high reactivity of the brominating agent and reaction conditions that are too harsh. Using elemental bromine (Br₂) at elevated temperatures can lead to poor selectivity and the formation of multiple brominated byproducts. The purity of the brominating reagent, such as N-Bromosuccinimide (NBS), can also be a factor, as impurities like Br₂ or HBr can accelerate the reaction and reduce selectivity.[1]
Q2: How can I control the stoichiometry of the reaction to prevent over-bromination?
A2: Precise control of stoichiometry is critical. It is recommended to use a slight excess (1.0 to 1.1 equivalents) of the brominating agent to ensure complete consumption of the starting material without providing a large excess that would promote further halogenation. Accurate weighing of reagents and a calibrated addition funnel for liquid reagents are essential.
Q3: What are the recommended brominating agents for this synthesis to enhance selectivity?
A3: For improved selectivity and milder reaction conditions, N-Bromosuccinimide (NBS) is often preferred over elemental bromine.[1] Using NBS in combination with a radical initiator (for benzylic bromination if starting from the toluene derivative) or an appropriate catalyst for electrophilic aromatic substitution allows for a more controlled reaction. Another approach involves using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with a catalytic amount of ZrCl₄, which has been shown to prevent competing aromatic bromination in some cases.[1]
Q4: How does temperature affect the selectivity of the bromination reaction?
A4: Lowering the reaction temperature generally decreases the reaction rate and enhances selectivity. By reducing the kinetic energy of the system, the energy difference between the desired and undesired reaction pathways becomes more significant, favoring the formation of the mono-brominated product. It is advisable to start the reaction at a low temperature (e.g., 0-5 °C) and slowly allow it to warm to room temperature while monitoring the progress.
Q5: Can the choice of solvent influence the outcome of the reaction?
A5: Yes, the solvent can play a significant role. Non-polar or less polar solvents can help to moderate the reactivity of the electrophilic brominating species. Halogenated solvents like dichloromethane or carbon tetrachloride are commonly used. Acetic acid can also be employed, but it's important to be aware of its potential corrosiveness, especially when used with certain reagents like NBS and radical initiators.[1]
Experimental Protocols
Protocol 1: Selective Bromination of 2,6-Dichlorobenzaldehyde using NBS
This protocol focuses on the direct bromination of the aldehyde.
Materials:
-
2,6-Dichlorobenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dichlorobenzaldehyde (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (catalytic amount).
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in dichloromethane.
-
Add the NBS solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a 10% sodium thiosulfate solution to neutralize any remaining bromine.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical yields and conditions for related bromination reactions. Note that specific yields for this compound may vary based on the exact conditions and scale of the reaction.
| Starting Material | Brominating Agent | Catalyst/Initiator | Solvent | Temperature (°C) | Yield of Mono-brominated Product | Reference |
| 2,6-Dichlorotoluene | HBr/H₂O₂ | Light irradiation | - | 70 | 91.4% (as benzyl bromide) | [2][3] |
| 2,4-Dichlorotoluene | Bromine | - | - | - | High (unspecified) | [4] |
| Activated Aromatic Systems | KBr/H₂O₂ | - | - | Room Temp | 87-99% (para-selective) | [5] |
Disclaimer: The provided protocols and data are for informational purposes only and should be adapted and optimized for specific laboratory conditions. Always perform a thorough risk assessment before conducting any chemical synthesis.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene - Google Patents [patents.google.com]
- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]
Technical Support Center: Storage and Stability of 4-Bromo-2,6-dichlorobenzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the storage stability of 4-Bromo-2,6-dichlorobenzaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to air and moisture.[2] For optimal shelf life, storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended to mitigate oxidation.[3]
Q2: What are the primary degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are oxidation and photodegradation.
-
Oxidation: Like many benzaldehydes, it can be oxidized by atmospheric oxygen to form the corresponding carboxylic acid, 4-Bromo-2,6-dichlorobenzoic acid. This process can be accelerated by the presence of light and impurities.
-
Photodegradation: Aromatic brominated compounds are susceptible to degradation upon exposure to light, particularly UV light. The primary mechanism is often dehalogenation, where the carbon-bromine bond is cleaved.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be indicated by several observable changes:
-
Appearance: A noticeable change in color or the appearance of crystalline solid turning into a less defined solid.
-
Purity: A decrease in purity as determined by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The appearance of new peaks in the chromatogram is a strong indicator of degradation products.
-
Spectroscopic Changes: In the ¹H NMR spectrum, the appearance of a broad peak in the carboxylic acid region (around 10-12 ppm) can indicate oxidation. In the IR spectrum, the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl peak can also signify the formation of the carboxylic acid.
Q4: Are there any chemicals that are incompatible with this compound during storage?
A4: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[2] Contact with these substances should be avoided as they can catalyze its degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Decreased purity of the compound over time. | 1. Improper storage conditions (exposure to air, light, or moisture).2. Contamination of the storage container.3. Frequent opening and closing of the container. | 1. Store in a tightly sealed, opaque container in a cool, dry place, preferably in a desiccator.2. Use clean, dry spatulas and glassware when handling the compound.3. For frequently used material, consider aliquoting into smaller, single-use vials to minimize exposure of the bulk material. |
| The compound has developed a yellowish tint. | Oxidation of the aldehyde group or other minor degradation pathways. | While a slight color change may not significantly impact all applications, it is an indicator of degradation. For sensitive reactions, it is advisable to purify the compound by recrystallization or column chromatography before use. |
| Inconsistent experimental results using the same batch of the compound. | Non-homogeneity of the material due to localized degradation. | Before taking a sample, ensure the bulk material is homogenous. If the material appears discolored or has a different texture in some parts, it is best to purify the entire batch. |
| Formation of an insoluble white solid in the storage container. | Polymerization of the aldehyde, which can be catalyzed by acidic impurities. | This indicates significant degradation. The material should be discarded. To prevent this, ensure the compound is stored away from any acidic vapors and consider adding a stabilizer like BHT if compatible with your application.[1] |
Stability Data
| Storage Condition | Temperature | Atmosphere | Light Condition | Expected Stability |
| Recommended | 2-8°C | Inert (Nitrogen/Argon) | Dark | > 1 year |
| Standard Laboratory | Room Temperature (~20-25°C) | Air | Ambient Light | 6-12 months |
| Accelerated Degradation | 40°C | Air | Exposed to UV Light | < 1 month |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential degradation products.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary column suitable for the analysis of aromatic compounds (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the expected concentration).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-350 m/z.
-
Source Temperature: 230°C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Calculate the purity based on the peak area percentage.
-
Analyze any additional peaks by comparing their mass spectra with library data to identify potential impurities or degradation products.
-
Protocol 2: Detection of Oxidation by ¹H NMR Spectroscopy
Objective: To detect the presence of the primary oxidation product, 4-Bromo-2,6-dichlorobenzoic acid.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher).
-
Standard 5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the spectral window is wide enough to include the aromatic region (7-9 ppm) and the carboxylic acid proton region (10-13 ppm).
-
-
Data Analysis:
-
Analyze the aromatic region for the characteristic signals of this compound.
-
Examine the region between 10-13 ppm for a broad singlet, which is indicative of the carboxylic acid proton of 4-Bromo-2,6-dichlorobenzoic acid. The presence of this signal confirms oxidation.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Synthesis of 4-Bromo-2,6-dichlorobenzaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,6-dichlorobenzaldehyde and its derivatives. The following information addresses common issues, particularly the formation of byproducts, and offers guidance on optimizing reaction conditions and purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 1-bromo-3,5-dichlorobenzene, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[1][2][3]
Q2: What are the potential common byproducts in the synthesis of this compound via the Vilsmeier-Haack reaction?
A2: During the Vilsmeier-Haack formylation of 1-bromo-3,5-dichlorobenzene, several byproducts can form. The most common include:
-
Di-formylated byproduct: Formation of 4-Bromo-2,6-dichloro-isophthalaldehyde can occur, especially with an excess of the Vilsmeier reagent or prolonged reaction times.[4]
-
Chlorinated byproducts: The Vilsmeier reagent or residual reactants can act as a chlorinating agent, leading to the formation of polychlorinated impurities.[4]
-
Unreacted starting material: Incomplete reaction can leave residual 1-bromo-3,5-dichlorobenzene in the product mixture.
-
Polymeric/Tarry residues: Reaction overheating or the presence of impurities can lead to the formation of dark, resinous materials that complicate purification.[5]
Q3: How can I purify the crude this compound product?
A3: Purification of the crude product can be achieved through several methods. Recrystallization from a suitable solvent system is a common approach. For more challenging separations of byproducts with similar polarities, column chromatography on silica gel is effective.[1] Steam distillation has also been noted as a purification technique for similar dichlorobenzaldehyde isomers, which can be effective in separating the desired aldehyde from non-volatile byproducts and tars.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is sensitive to moisture. Impurities in the DMF or POCl₃ can also affect its reactivity. | Ensure all glassware is thoroughly dried. Use anhydrous DMF and high-purity POCl₃. It is best to prepare the Vilsmeier reagent fresh for each reaction and use it immediately.[5] |
| Insufficient Reaction Temperature | The formylation of halogenated benzenes may require heating to proceed at a reasonable rate, as they are less reactive than other electron-rich arenes. | Monitor the reaction by TLC. If the reaction is sluggish at lower temperatures, consider gradually increasing the temperature (e.g., to 70-80 °C).[5] |
| Sub-optimal Stoichiometry | An incorrect ratio of reactants can lead to an incomplete reaction or the formation of byproducts. | Carefully control the molar ratios of 1-bromo-3,5-dichlorobenzene, DMF, and POCl₃. A slight excess of the Vilsmeier reagent may be necessary, but a large excess can promote byproduct formation.[4] |
| Decomposition during Work-up | The intermediate iminium salt is hydrolyzed to the aldehyde during aqueous work-up. Improper pH or prolonged exposure to harsh conditions can lead to product degradation. | Perform the aqueous work-up promptly after the reaction is complete. Ensure thorough mixing and control the temperature during the hydrolysis step.[4] |
Issue 2: Formation of a Di-formylated Byproduct
Question: I am observing a significant amount of a di-formylated byproduct in my reaction mixture. How can I minimize its formation?
Answer: The formation of 4-Bromo-2,6-dichloro-isophthalaldehyde is a common issue. The following table outlines strategies to improve the selectivity for mono-formylation.
| Parameter | Recommendation |
| Stoichiometry | Carefully control the molar ratio of the Vilsmeier reagent to the 1-bromo-3,5-dichlorobenzene substrate. A ratio of 1.1:1 to 1.5:1 is a good starting point for optimization.[4] |
| Order of Addition | Consider adding the Vilsmeier reagent dropwise to a solution of the substrate. This can prevent localized high concentrations of the reagent that may favor di-formylation.[4] |
| Reaction Time | Monitor the reaction progress closely using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent further formylation of the product.[4] |
| Temperature Control | Maintain the lowest effective reaction temperature to control the reaction rate and enhance selectivity.[4] |
The following table provides representative data on how stoichiometry can affect the product distribution in a typical Vilsmeier-Haack reaction with an activated aromatic compound.
| Vilsmeier Reagent : Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| Note: This is generalized data and the optimal ratio for 1-bromo-3,5-dichlorobenzene may vary.[4] |
Issue 3: Presence of Tarry Residue in the Crude Product
Question: My crude product is a dark, tarry material that is difficult to handle and purify. What causes this and how can I prevent it?
Answer: The formation of a tarry residue is often due to reaction overheating or the presence of impurities.
| Potential Cause | Recommended Solution |
| Reaction Overheating | The Vilsmeier-Haack reaction can be exothermic. Uncontrolled temperature can lead to polymerization and decomposition of starting materials and products.[5] |
| Impurities in Reagents | Impurities in the starting materials or solvents can catalyze side reactions that lead to polymer formation. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline. Optimization of temperature, reaction time, and stoichiometry may be required.
Materials:
-
1-bromo-3,5-dichlorobenzene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (optional, as solvent)
-
Sodium acetate
-
Deionized water
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (1.1 equivalents) in an appropriate anhydrous solvent if desired. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation: Dissolve 1-bromo-3,5-dichlorobenzene (1.0 equivalent) in an anhydrous solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture may be stirred at room temperature or heated to a temperature between 50-80 °C, depending on the reactivity.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly pour it into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice water. Stir for 30 minutes to hydrolyze the intermediate.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualized Workflows and Pathways
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]
Technical Support Center: Enhancing Reactivity of 4-Bromo-2,6-dichlorobenzaldehyde in Condensation Reactions
Welcome to the Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions for increasing the reactivity of 4-Bromo-2,6-dichlorobenzaldehyde in various condensation reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Understanding the Reactivity Challenges
This compound presents a unique set of challenges in condensation reactions due to a combination of steric and electronic factors. The two chlorine atoms in the ortho positions create significant steric hindrance around the aldehyde group, impeding the approach of nucleophiles. Additionally, the electron-withdrawing nature of the chlorine and bromine substituents deactivates the benzaldehyde, making the carbonyl carbon less electrophilic.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unreactive in standard condensation reactions?
A1: The low reactivity stems from two primary factors:
-
Steric Hindrance: The two chlorine atoms at the ortho (2 and 6) positions physically block the carbonyl group, making it difficult for nucleophiles to attack.
-
Electronic Effects: The three halogen substituents (two chlorine, one bromine) are strongly electron-withdrawing. This reduces the electron density of the aromatic ring and the carbonyl group, decreasing the electrophilicity of the carbonyl carbon.[1]
Q2: Which condensation reaction is most suitable for such a sterically hindered aldehyde?
A2: The Horner-Wadsworth-Emmons (HWE) reaction is often the most effective choice for sterically hindered aldehydes like this compound.[2] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction, leading to better yields with challenging substrates.[2][3][4]
Q3: What are the key strategies to improve reaction yields?
A3: To enhance the reactivity and improve yields, consider the following approaches:
-
Catalyst Selection: Employing more potent catalysts, such as strong Lewis acids or specialized organocatalysts, can help activate the carbonyl group.
-
Reaction Condition Optimization: Increasing the reaction temperature, using microwave irradiation, or choosing an appropriate solvent can help overcome the activation energy barrier.
-
Reagent Choice: For olefination, using the more reactive phosphonate carbanions of the HWE reaction is preferable to Wittig reagents.
Troubleshooting Guides
Low to No Conversion in Condensation Reactions
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | For Knoevenagel and Aldol type reactions, consider using stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or employing Lewis acid catalysis (e.g., ZnCl₂, AlCl₃) to activate the aldehyde.[5] For olefination, ensure the base is strong enough to deprotonate the phosphonium salt or phosphonate ester. |
| Steric Hindrance | Increase the reaction temperature to provide the necessary activation energy. The use of microwave irradiation can also be effective in overcoming steric barriers. For olefination, the Horner-Wadsworth-Emmons reaction is generally more successful than the Wittig reaction for hindered aldehydes.[2] |
| Low Electrophilicity of the Aldehyde | The use of Lewis acid catalysts can enhance the electrophilicity of the carbonyl carbon. In some cases, converting the aldehyde to a more reactive derivative in situ might be a viable strategy. |
| Inappropriate Solvent | The choice of solvent can influence reaction rates. For HWE reactions, anhydrous THF or benzene are common choices.[1][6] For Knoevenagel condensations, polar aprotic solvents or even solvent-free conditions can be beneficial.[7][8] |
Side Product Formation
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of the Methylene Compound | This is more common in Knoevenagel and Aldol reactions. Use a weaker base or a catalytic amount of a stronger base to minimize this side reaction. Slow addition of the active methylene compound can also be beneficial. |
| Cannizzaro Reaction | With highly hindered aldehydes and strong bases, the Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) can be a competing pathway. Using milder bases and carefully controlling the reaction temperature can mitigate this. |
| Decomposition of Reagents or Products | High reaction temperatures can sometimes lead to decomposition. Monitor the reaction closely by TLC and avoid unnecessarily long reaction times. |
Comparative Data for Condensation Reactions
The following tables provide a summary of typical yields for different condensation reactions with sterically hindered and electron-deficient benzaldehydes. Note that direct data for this compound is limited; therefore, data for structurally similar compounds are included for comparison.
Table 1: Knoevenagel-type Condensation Yields
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,6-Dichlorobenzaldehyde | Ethyl Cyanoacetate & Thiourea | K₂CO₃ | Ethanol | Reflux | Mixture of cis/trans dihydrouracils | [3] |
| 4-Nitrobenzaldehyde | Malononitrile | DBU | None | Room Temp | 98 | [1] |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | ~85-95 | [9] |
Table 2: Comparison of Wittig vs. Horner-Wadsworth-Emmons (HWE) Reactions
| Reaction | Aldehyde | Reagent | Base | Solvent | Yield (%) | Key Advantage | Reference |
| Wittig | Sterically Hindered Aldehydes | Phosphonium Ylide | Strong Base (e.g., n-BuLi) | Anhydrous THF | Generally Lower | Can favor Z-alkene formation with non-stabilized ylides. | [10] |
| HWE | Sterically Hindered Aldehydes | Phosphonate Carbanion | Milder Base (e.g., NaH, K₂CO₃/DBU) | THF, Benzene, or Solvent-free | Generally Higher | Easier byproduct removal (water-soluble phosphate). Favors E-alkene formation.[2][4] | [1][2] |
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol is a general procedure for the HWE reaction with a sterically hindered aldehyde like this compound and triethyl phosphonoacetate.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C and slowly add triethyl phosphonoacetate (1.0 equivalent).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation with Microwave Irradiation
This protocol describes a general approach for the Knoevenagel condensation of an electron-deficient, sterically hindered aldehyde with malononitrile, utilizing microwave heating to enhance reactivity.
Materials:
-
This compound
-
Malononitrile
-
Piperidine or DBU (catalytic amount)
-
Ethanol or Toluene
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 equivalent), malononitrile (1.1 equivalents), and a catalytic amount of piperidine or DBU.
-
Add a minimal amount of a suitable solvent like ethanol or toluene.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture at a set temperature (e.g., 80-120 °C) for short intervals (e.g., 5-10 minutes).
-
Monitor the reaction progress by TLC after each interval.
-
Once the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Logical workflow for addressing the low reactivity of this compound.
Caption: Comparison of Wittig and Horner-Wadsworth-Emmons reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. differencebetween.com [differencebetween.com]
Managing exothermic reactions during the synthesis of 4-Bromo-2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Bromo-2,6-dichlorobenzaldehyde, with a specific focus on managing exothermic reactions.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, with a focus on exothermic reaction management, presented in a question-and-answer format.
Issue 1: Runaway Exothermic Reaction During Grignard Reagent Formation
-
Q: My reaction is becoming too hot to control during the addition of 1-bromo-3,5-dichlorobenzene to magnesium. What is happening and what should I do?
A: You are experiencing a runaway exothermic reaction during the formation of the Grignard reagent, 3,5-dichlorophenylmagnesium bromide. This step is notoriously exothermic.[1] Immediate and correct action is crucial to prevent a hazardous situation.
Immediate Actions:
-
Stop the addition of 1-bromo-3,5-dichlorobenzene immediately.
-
Increase cooling by ensuring your cooling bath (e.g., ice-water or dry ice/acetone) is making good contact with the flask and has sufficient capacity.
-
If the reaction continues to accelerate, have a quench solution (such as a cold, saturated aqueous ammonium chloride solution) ready for emergency use, but only add it cautiously once the initial exotherm subsides.
Root Cause Analysis and Preventative Measures:
| Potential Cause | Explanation | Recommended Solution | | :--- | :--- | :--- | | Reagent Addition Rate is Too Fast | The rate of Grignard reagent formation is directly proportional to the rate of aryl halide addition. Rapid addition leads to a rapid buildup of heat. | Add the 1-bromo-3,5-dichlorobenzene solution dropwise using an addition funnel. The addition rate should be controlled to maintain a steady, manageable internal temperature. | | Inadequate Cooling | The cooling bath may not have sufficient capacity to dissipate the heat generated by the reaction. | Use a larger cooling bath and ensure the reaction flask is adequately immersed. For larger scale reactions, consider using a cryocooler for more precise temperature control. | | High Concentration of Reagents | More concentrated solutions can lead to a more vigorous reaction and localized heating. | Ensure an adequate volume of a suitable anhydrous solvent, such as tetrahydrofuran (THF), to help dissipate the heat.[2] | | Induction Period Followed by Rapid Reaction | Grignard reactions often have an induction period where the reaction is slow to start, followed by a sudden and rapid acceleration. | Initiate the reaction with a small portion of the aryl halide and wait for the exotherm to begin before continuing the addition at a controlled rate. Activation of magnesium with iodine or 1,2-dibromoethane can help to ensure a smoother initiation.[2] |
-
Issue 2: Exotherm During Formylation with N,N-Dimethylformamide (DMF)
-
Q: I observe a significant temperature increase when adding the Grignard reagent to DMF. How can I control this?
A: The reaction of the Grignard reagent with DMF to form the aldehyde is also an exothermic process. Proper temperature control is essential to prevent side reactions and ensure a good yield.
Control Measures:
| Parameter | Recommendation | Rationale | | :--- | :--- | :--- | | Temperature | Maintain the reaction temperature between 0°C and 5°C during the addition of the Grignard reagent to the DMF solution.[3] | Lower temperatures help to control the reaction rate and minimize the formation of byproducts from over-addition or side reactions. | | Addition Rate | Add the Grignard reagent solution slowly and dropwise to the DMF solution. | A slow addition rate prevents the accumulation of unreacted Grignard reagent and allows the cooling system to effectively dissipate the heat generated. | | Cooling | Use an efficient cooling bath (ice-salt or dry ice/acetone) and ensure vigorous stirring to maintain a uniform temperature throughout the reaction mixture. | Effective cooling is critical for managing the exotherm and preventing localized "hot spots" where side reactions can occur. |
Issue 3: Low Yield of this compound
-
Q: My final yield of this compound is lower than expected. What are the potential causes and how can I improve it?
A: Low yields can result from several factors, from incomplete reactions to the formation of side products. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low yields in the synthesis of this compound.
II. Frequently Asked Questions (FAQs)
-
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the highly exothermic nature of the Grignard reagent formation. The reaction between 1-bromo-3,5-dichlorobenzene and magnesium can generate a significant amount of heat, potentially leading to a runaway reaction if not properly controlled. This can cause the solvent to boil vigorously, leading to a rapid increase in pressure and the potential for flask rupture or fire if flammable solvents are used.
-
Q2: How can I be sure my Grignard reaction has initiated?
A2: Several signs indicate the initiation of the Grignard reaction:
-
Q3: What are the common side products in this synthesis?
A3: The most common side product is the Wurtz coupling product, 3,3',5,5'-tetrachlorobiphenyl, formed by the reaction of the Grignard reagent with unreacted 1-bromo-3,5-dichlorobenzene. This side reaction is favored by higher temperatures. Another potential side product is benzene, formed if the Grignard reagent comes into contact with any protic source, such as water.
-
Q4: Why are anhydrous conditions so critical for this synthesis?
A4: Grignard reagents are highly reactive towards protic sources, especially water. Any moisture present in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield of the desired product and forming the byproduct, 1,3-dichlorobenzene. It is essential to use flame-dried or oven-dried glassware and anhydrous solvents to ensure the success of the reaction.
III. Experimental Protocols
A. Synthesis of 3,5-Dichlorophenylmagnesium Bromide (Grignard Reagent)
This protocol is adapted from a general procedure for the preparation of aryl Grignard reagents.[2]
Materials:
-
Magnesium turnings
-
1-Bromo-3,5-dichlorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an activator)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask and briefly heat under a stream of nitrogen, then allow to cool.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
Dissolve 1-bromo-3,5-dichlorobenzene in anhydrous THF and add this solution to the dropping funnel.
-
Add a small amount of the 1-bromo-3,5-dichlorobenzene solution to the magnesium suspension to initiate the reaction. A small crystal of iodine can be added to activate the magnesium.
-
Once the reaction initiates (indicated by a gentle reflux and disappearance of the iodine color), begin the dropwise addition of the remaining 1-bromo-3,5-dichlorobenzene solution.
-
Control the addition rate to maintain a gentle, controlled reflux. Use an ice-water bath to moderate the reaction temperature as needed.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting greyish solution is the Grignard reagent.
B. Synthesis of this compound
This protocol is based on the Bouveault aldehyde synthesis.[4]
Materials:
-
3,5-Dichlorophenylmagnesium bromide solution in THF
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a separate flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF and cool the flask to 0°C in an ice-salt bath.
-
Slowly add the prepared 3,5-dichlorophenylmagnesium bromide solution from the dropping funnel to the cooled DMF solution, maintaining the internal temperature between 0°C and 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice-water bath and slowly quench the reaction by the dropwise addition of a cold, saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.
IV. Data Presentation
Table 1: Temperature Control Parameters for Exothermic Steps
| Reaction Step | Parameter | Recommended Value | Rationale |
| Grignard Formation | Internal Temperature during addition | Maintain gentle reflux (~30-40°C in THF) | Ensures a steady reaction rate without becoming uncontrollable. |
| Formylation | Internal Temperature during addition | 0 - 5 °C[3] | Minimizes side reactions and controls the exothermic nature of the reaction. |
| Quenching | Temperature before quenching | 0 - 10 °C | Slows down the initial rate of the highly exothermic quenching process. |
V. Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Emergency response workflow for a runaway exothermic reaction.
References
Technical Support Center: Purification of Halogenated Aromatic Aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated aromatic aldehydes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude halogenated aromatic aldehydes?
A1: Common impurities include:
-
Corresponding Carboxylic Acids: Aromatic aldehydes are susceptible to oxidation, especially when exposed to air, leading to the formation of the corresponding benzoic acid derivatives.[1]
-
Unreacted Starting Materials: Residual reactants from the synthesis, such as the corresponding halogenated toluene or benzyl halide, may be present.[1]
-
Positional Isomers: During the halogenation or formylation steps of synthesis, ortho-, meta-, and para-isomers can be formed, which are often difficult to separate due to their similar physical properties.[1]
-
Over-halogenated Products: In some reactions, multiple halogen atoms may be introduced onto the aromatic ring, resulting in di- or tri-halogenated impurities.
-
Residual Solvents: Solvents used in the reaction or workup, such as dimethylformamide (DMF) or toluene, can be retained in the crude product.
Q2: My TLC plate shows significant streaking. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate is often caused by the compound being too polar for the chosen solvent system or by strong interactions with the silica gel, which is acidic. To resolve this, you can:
-
Increase the polarity of the mobile phase: Gradually add a more polar solvent, like ethyl acetate, to your non-polar solvent, like hexane.
-
Add a modifier to the eluent: For acidic impurities (like the corresponding carboxylic acid), adding a small amount of acetic acid to the eluent can improve the spot shape. Conversely, if the compound is basic, a small amount of triethylamine can be added.
Q3: Why is my halogenated aromatic aldehyde decomposing on the silica gel column?
A3: Standard silica gel is slightly acidic and can cause the degradation of sensitive aldehydes. Aldehydes can undergo reactions like acetal formation if alcohols are used as solvents on the acidic silica. To prevent this, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add a small amount of triethylamine (e.g., 0.1-1%) to neutralize the acidic sites.
-
Use a different stationary phase: Consider using neutral alumina as an alternative to silica gel for acid-sensitive compounds.
Q4: I'm having trouble crystallizing my product; it keeps "oiling out." What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can be addressed by:
-
Using a lower-boiling point solvent: This ensures that the solvent's boiling point is not higher than the melting point of your compound.
-
Adding more solvent: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Inducing crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound to provide a nucleation site for crystal growth.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Potential Causes:
-
Incomplete reaction or significant side reactions.
-
Loss of product during extraction and washing steps.
-
Decomposition of the product on silica gel during column chromatography.
-
Using an excessive amount of solvent during recrystallization, leading to product loss in the mother liquor.
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC or GC to monitor the reaction to ensure it has gone to completion.
-
Workup Optimization: Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is optimized to prevent your product from partitioning into it.
-
Purification Method Selection: If your compound is sensitive to silica gel, consider recrystallization or using a deactivated stationary phase for chromatography.
-
Recrystallization Solvent: Use the minimum amount of hot solvent necessary to dissolve your product to maximize crystal recovery upon cooling.[2]
Issue 2: Poor Separation During Column Chromatography
Potential Causes:
-
Inappropriate solvent system (eluent).
-
Improperly packed column (channeling).
-
Column overloading.
Troubleshooting Steps:
-
TLC Optimization: Systematically test different solvent systems using TLC to find an eluent that provides good separation between your desired product and impurities. Aim for an Rf value of 0.25-0.35 for your product for optimal separation on a column.[3][4]
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.
-
Sample Loading: Do not exceed the column's capacity. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Data Presentation
Table 1: Column Chromatography Parameters for Halogenated Aromatic Aldehydes
| Compound | Stationary Phase | Mobile Phase (Eluent) | Rf Value of Product | Yield (%) | Purity (%) |
| 4-Hydroxy-3-iodobenzaldehyde | Silica Gel | 80% Hexanes / 20% Ethyl Acetate | ~0.3 | 46 | >95 (by NMR) |
| 2-(Benzyloxy)-4-fluorobenzaldehyde | Silica Gel | Gradient: 98:2 to 80:20 Hexane:Ethyl Acetate | 0.25 - 0.35 | - | - |
| 4-Iodobenzaldehyde | Silica Gel | n-Hexane / Ethyl Acetate | - | 5 | - |
Table 2: Recrystallization Solvents for Halogenated Aromatic Aldehydes
| Compound | Solvent System | Observations | Yield (%) | Purity (%) |
| 2,3-Dichlorobenzaldehyde | Methylene Chloride (CH₂Cl₂) | White crystals obtained after cooling. | 51 | >98 (by GC) |
| 3-Nitrobenzaldehyde | Toluene / Petroleum Ether | Light yellow crystals formed upon cooling. | 53 | - |
| 2,3-Dichloro-6-nitrobenzaldehyde | Toluene / Hexane | Low-temperature recrystallization. | 72 | - |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Flash Chromatography)
This protocol describes a general procedure for the purification of a halogenated aromatic aldehyde using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a solvent like dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the optimal eluent that gives your product an Rf value between 0.25 and 0.35.[3]
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using either a dry packing or wet slurry method. Ensure the packing is uniform and free of air bubbles.
-
Equilibrate the column by passing several column volumes of the initial, less polar eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Alternatively, for less soluble compounds, use "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column.
-
-
Elution:
-
Begin elution with the determined solvent system.
-
If a gradient elution is needed, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[3]
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified halogenated aromatic aldehyde.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying a solid halogenated aromatic aldehyde.
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a small amount of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tube. A good solvent will dissolve the compound when hot.[5]
-
Common solvent systems include ethanol/water, toluene/hexane, or single solvents like methylene chloride.[6][7]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent and heat the mixture to boiling while stirring.
-
Add the minimum amount of hot solvent needed to completely dissolve the solid.[2]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of halogenated aromatic aldehydes.
Caption: Relationship between purification methods and common impurity types.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Home Page [chem.ualberta.ca]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to 4-Bromo-2,6-dichlorobenzaldehyde and Other Substituted Benzaldehydes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the choice of starting materials is paramount to the efficiency of a synthetic route and the biological activity of the final product. Substituted benzaldehydes are fundamental building blocks, and their reactivity is significantly influenced by the nature and position of substituents on the aromatic ring. This guide provides an objective comparison of 4-bromo-2,6-dichlorobenzaldehyde with other substituted benzaldehydes in key synthetic transformations, supported by experimental data.
The Influence of Substituents on Reactivity
The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity by inductive and/or resonance effects, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon.
This compound possesses three halogen substituents, all of which are electron-withdrawing. The two chlorine atoms in the ortho positions exert a strong inductive withdrawing effect and can also influence the steric accessibility of the aldehyde group. The bromine atom at the para position also contributes to the electron-deficient nature of the aromatic ring. This unique substitution pattern imparts distinct reactivity to the molecule compared to other benzaldehydes.
Comparative Performance in Key Synthetic Reactions
To illustrate the differences in reactivity, this section presents a comparative analysis of this compound and other representative substituted benzaldehydes in three widely used synthetic transformations: the Suzuki-Miyaura Coupling, the Knoevenagel Condensation, and the Wittig Reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, particularly for the synthesis of biaryl compounds. The reactivity of the aryl halide in this reaction is highly dependent on the nature of the halogen, with the general trend being I > Br > Cl.
Data Presentation: Suzuki-Miyaura Coupling
| Starting Benzaldehyde | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85-90% |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | ~95%[1] |
| 4-Chlorobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~85%[1] |
| 2,6-Dichlorobenzaldehyde | Phenylboronic acid | PdCl₂(dppf) | CsF | Toluene | Low to moderate |
Note: Yields are representative and can vary based on specific reaction conditions.
The data indicates that while 4-bromobenzaldehyde generally gives higher yields in Suzuki-Miyaura coupling due to the greater reactivity of the C-Br bond compared to the C-Cl bond, this compound is still a viable substrate. The presence of ortho-chloro substituents can sterically hinder the oxidative addition step, potentially leading to slightly lower yields compared to the less substituted 4-bromobenzaldehyde. The reactivity of 2,6-dichlorobenzaldehyde is significantly lower due to the less reactive C-Cl bonds.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition reaction of an active methylene compound to a carbonyl group, followed by dehydration. The reaction rate is significantly enhanced by electron-withdrawing groups on the benzaldehyde.
Data Presentation: Knoevenagel Condensation
| Starting Benzaldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | >90% (expected) |
| 4-Nitrobenzaldehyde | Malononitrile | Piperidine | Ethanol | ~95% |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | ~80-85% |
| 4-Methoxybenzaldehyde | Malononitrile | Piperidine | Ethanol | ~70-75% |
The strong electron-withdrawing nature of the nitro group in 4-nitrobenzaldehyde makes it highly reactive in the Knoevenagel condensation, leading to excellent yields. Similarly, this compound, with its three electron-withdrawing halogens, is expected to be highly reactive and provide high yields. In contrast, the electron-donating methoxy group in 4-methoxybenzaldehyde deactivates the aldehyde, resulting in lower yields under similar conditions.
Experimental Workflow: Knoevenagel Condensation
Caption: General workflow for a Knoevenagel condensation reaction.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. The reactivity of the aldehyde is again influenced by the electronic nature of the substituents.
Data Presentation: Wittig Reaction
| Starting Benzaldehyde | Wittig Reagent | Base | Solvent | Yield (%) |
| This compound | Methyltriphenylphosphonium bromide | n-BuLi | THF | High (expected) |
| 4-Nitrobenzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | ~85-90% |
| 2,6-Dichlorobenzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | Moderate to high |
| 4-Methylbenzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | ~75-80% |
Similar to the Knoevenagel condensation, electron-withdrawing groups on the benzaldehyde enhance its reactivity in the Wittig reaction. Therefore, both this compound and 4-nitrobenzaldehyde are expected to give high yields. The steric hindrance from the two ortho-chloro substituents in 2,6-dichlorobenzaldehyde may slightly reduce the reaction rate and yield compared to a less hindered aldehyde. The electron-donating methyl group in 4-methylbenzaldehyde leads to a less reactive aldehyde and consequently, a slightly lower yield.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
Substituted aromatic compounds, including those derived from this compound, are crucial scaffolds in the design of kinase inhibitors for cancer therapy. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
For instance, the anilino-pyrimidine scaffold is a common core structure in many kinase inhibitors. The synthesis of such molecules often involves the reaction of a substituted aniline with a halogenated pyrimidine. This compound can be converted to the corresponding aniline, which can then be used to synthesize a variety of kinase inhibitors.
Signaling Pathway: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is frequently observed in cancer. Small molecule inhibitors targeting kinases within this pathway, such as MEK and ERK, are important therapeutic agents. The development of these inhibitors often utilizes building blocks derived from substituted benzaldehydes.
Caption: Simplified MAPK/ERK signaling pathway and a point of inhibition.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the substituted benzaldehyde (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 4:1 Toluene/H₂O, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Knoevenagel Condensation
-
In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) and the active methylene compound (e.g., malononitrile, 10 mmol) in a suitable solvent (e.g., ethanol, 20 mL).
-
Add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC. The reaction is often complete within 1-4 hours.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by vacuum filtration.
-
Wash the solid with cold solvent to remove impurities.
-
The crude product can be further purified by recrystallization.
General Protocol for Wittig Reaction
-
Ylide preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 mmol) in an anhydrous solvent (e.g., THF, 10 mL).
-
Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.0 mmol) dropwise. A color change indicates ylide formation. Stir for 1 hour at 0 °C.
-
Wittig reaction: In a separate flask, dissolve the substituted benzaldehyde (1.0 mmol) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is a highly reactive and versatile building block in organic synthesis. Its electron-deficient nature, a result of its three halogen substituents, makes it an excellent substrate for nucleophilic addition reactions such as the Knoevenagel condensation and the Wittig reaction, where it is expected to perform comparably to or better than other activated benzaldehydes like 4-nitrobenzaldehyde. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the presence of the bromine atom allows for efficient bond formation, although steric hindrance from the ortho-chloro substituents may slightly temper its reactivity compared to simpler bromobenzaldehydes. The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of complex molecules, including potentially bioactive compounds like kinase inhibitors, which are crucial for the development of targeted cancer therapies. The choice of a specific substituted benzaldehyde will ultimately depend on the desired reactivity, the target molecule's structure, and the overall synthetic strategy.
References
A Comparative Analysis of the Reactivity of 4-Bromo-2,6-dichlorobenzaldehyde and 4-bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-Bromo-2,6-dichlorobenzaldehyde and 4-bromobenzaldehyde. The presence of two ortho-chloro substituents in this compound introduces significant electronic and steric differences compared to 4-bromobenzaldehyde, leading to distinct reactivity profiles in various organic transformations. This document outlines these differences through a discussion of their electronic and steric properties, supported by comparative data and detailed experimental protocols for key reactions.
Core Concepts: Electronic and Steric Effects
The reactivity of an aromatic aldehyde is primarily governed by the electrophilicity of the carbonyl carbon and the accessibility of the aldehyde functional group. Substituents on the aromatic ring can significantly influence these factors.
-
4-bromobenzaldehyde : The bromine atom at the para-position exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). Overall, halogens are deactivating groups, meaning the inductive effect slightly outweighs the resonance effect, making the carbonyl carbon slightly more electrophilic than in unsubstituted benzaldehyde.[1] Steric hindrance around the aldehyde group is minimal.
-
This compound : This molecule features three halogen substituents. The two chlorine atoms in the ortho positions and the bromine atom in the para position are all electron-withdrawing through their inductive effects.[2] This combined effect significantly increases the electrophilicity of the carbonyl carbon. However, the two ortho-chloro groups introduce substantial steric hindrance, which can impede the approach of nucleophiles to the aldehyde group.
Comparative Reactivity Data
The following table summarizes the key physical properties and expected reactivity trends for the two compounds. Direct comparative experimental data for this compound is limited; therefore, some reactivity assessments are based on established principles of physical organic chemistry.
| Property/Reaction | This compound | 4-bromobenzaldehyde | Reference(s) |
| Molecular Formula | C₇H₃BrCl₂O | C₇H₅BrO | [3] |
| Molecular Weight | 253.90 g/mol | 185.02 g/mol | [3] |
| Appearance | Solid | White to off-white crystalline solid | |
| Reactivity at Aldehyde | |||
| Nucleophilic Addition | Expected to be less reactive due to significant steric hindrance from ortho-chloro substituents, despite the higher electrophilicity of the carbonyl carbon. | Readily undergoes nucleophilic addition reactions.[1] | |
| Knoevenagel Condensation | Reaction rate is likely to be slower compared to 4-bromobenzaldehyde due to steric hindrance, which may impede the formation of the intermediate. | Commonly used in Knoevenagel condensations to form α,β-unsaturated products. | |
| Wittig Reaction | Expected to be less reactive than 4-bromobenzaldehyde due to steric hindrance around the carbonyl group, which would hinder the approach of the phosphorus ylide. | Reacts with phosphorus ylides to form 4-bromostyrene derivatives.[4] | |
| Reactivity at Aryl Halide | |||
| Suzuki Coupling | The C-Br bond is expected to be more reactive than the C-Cl bonds. However, overall reactivity may be lower than 4-bromobenzaldehyde due to steric hindrance around the palladium catalyst's coordination site. | Readily participates in Suzuki coupling reactions, with the C-Br bond being the reactive site.[5][6] |
Experimental Protocols
Detailed methodologies for key reactions are provided below to allow for a practical comparison of the reactivity of these two aldehydes.
Protocol 1: Knoevenagel Condensation with Malononitrile
Objective: To compare the reactivity of the two aldehydes in a base-catalyzed condensation reaction.
Materials:
-
This compound or 4-bromobenzaldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Piperidine (1 mmol)
-
Ethanol (30 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve the respective aldehyde (10 mmol) in ethanol (30 mL).
-
Add malononitrile (10 mmol) to the solution and stir.
-
Add piperidine (1 mmol) as a catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to obtain the pure condensed product.
Expected Outcome: 4-bromobenzaldehyde is expected to react faster and give a higher yield of the product compared to this compound due to the significant steric hindrance in the latter.
Protocol 2: Wittig Reaction with Methyltriphenylphosphonium Bromide
Objective: To assess the steric hindrance effect on the formation of an alkene.
Materials:
-
Methyltriphenylphosphonium bromide (11 mmol)
-
n-Butyllithium (11 mmol, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
-
This compound or 4-bromobenzaldehyde (10 mmol)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (11 mmol) and anhydrous THF (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (11 mmol) to the suspension. The color will turn deep yellow, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of the respective aldehyde (10 mmol) in anhydrous THF (20 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Expected Outcome: 4-bromobenzaldehyde is expected to provide a significantly higher yield of the corresponding 4-bromostyrene compared to this compound. The steric bulk of the ortho-chloro substituents in the latter will likely inhibit the formation of the oxaphosphetane intermediate.[7][8][9][10]
Protocol 3: Suzuki Coupling with Phenylboronic Acid
Objective: To compare the reactivity of the C-Br bond in a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound or 4-bromobenzaldehyde (5 mmol)
-
Phenylboronic acid (6 mmol)
-
Palladium(II) acetate (0.1 mmol)
-
Triphenylphosphine (0.4 mmol)
-
Potassium carbonate (10 mmol)
-
Toluene (25 mL)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, combine the respective aldehyde (5 mmol), phenylboronic acid (6 mmol), palladium(II) acetate (0.1 mmol), triphenylphosphine (0.4 mmol), and potassium carbonate (10 mmol).
-
Add toluene (25 mL) and water (5 mL) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome: 4-bromobenzaldehyde is expected to undergo the Suzuki coupling more efficiently.[5][6] While the C-Br bond in this compound is the target for this reaction, the steric hindrance from the ortho-chloro substituents may hinder the oxidative addition step or the reductive elimination step in the catalytic cycle, leading to a slower reaction and potentially lower yield.[11][12][13]
Visualizing Reaction Pathways
The following diagrams illustrate the key differences in reactivity discussed.
Caption: Comparative reactivity pathways of the two aldehydes.
Caption: General experimental workflow for Knoevenagel condensation.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C7H3BrCl2O | CID 56604254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Analysis of Schiff Bases from 4-Bromo-2,6-dichlorobenzaldehyde: A Field Awaiting Exploration
A comprehensive review of existing scientific literature reveals a notable gap in the targeted research of Schiff bases derived specifically from 4-Bromo-2,6-dichlorobenzaldehyde. While the broader family of Schiff bases is widely recognized for a diverse range of biological activities, including anticancer, antimicrobial, and antioxidant properties, specific quantitative data and detailed experimental evaluations for derivatives of this particular halogenated benzaldehyde remain largely undocumented in publicly accessible research.
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone. The biological activity of these compounds is often influenced by the nature of the substituents on both the aldehyde and the amine precursors. The presence of halogens, such as bromine and chlorine, on the aromatic ring of the aldehyde can significantly impact the lipophilicity and electronic properties of the resulting Schiff base, potentially enhancing its interaction with biological targets.
The Path Forward: A Call for Targeted Research
The absence of data highlights a significant opportunity for researchers in medicinal chemistry and drug development. A systematic investigation into Schiff bases derived from this compound could unveil novel compounds with potent biological activities. Future research in this area would ideally involve:
-
Synthesis and Characterization: The synthesis of a library of Schiff bases by reacting this compound with a variety of primary amines (both aliphatic and aromatic). The resulting compounds would need to be thoroughly characterized using modern analytical techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry.
-
Quantitative Biological Evaluation: Screening the synthesized Schiff bases for a range of biological activities. This should include, but not be limited to:
-
Anticancer Activity: Testing against a panel of human cancer cell lines to determine IC50 values.
-
Antimicrobial Activity: Evaluating their efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains, to establish MIC values.
-
Antioxidant Activity: Assessing their radical scavenging capabilities through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
-
-
Structure-Activity Relationship (SAR) Studies: Analyzing the collected data to understand how different substituents on the amine component influence the biological activity of the Schiff bases.
-
Mechanism of Action Studies: For the most promising compounds, further investigations into their mode of action at the molecular level would be crucial for their development as potential therapeutic agents.
Visualizing the Research Workflow
To guide such future investigations, a logical experimental workflow can be proposed. The following diagram, generated using the DOT language, outlines the necessary steps from synthesis to the identification of a lead compound.
Figure 1. Proposed experimental workflow for the synthesis and biological evaluation of Schiff bases.
A Researcher's Guide to Validating 4-Bromo-2,6-dichlorobenzaldehyde Reaction Products by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the synthesis and development workflow. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the detailed structural elucidation of organic molecules. This guide provides a comprehensive comparison of using ¹H and ¹³C NMR for validating the structure of products derived from common reactions of 4-Bromo-2,6-dichlorobenzaldehyde. We will explore the expected spectral changes upon transformation of the aldehyde functionality and compare the utility of NMR with other analytical techniques.
Key Reactions of this compound
This compound is a versatile starting material that can undergo a variety of transformations at its aldehyde group. The most common reactions include oxidation to a carboxylic acid, reduction to an alcohol, and carbon-carbon bond formation via the Wittig reaction. The successful synthesis of these products requires robust analytical validation, for which NMR spectroscopy is paramount.
Comparative NMR Data Analysis
The electronic environment of the protons and carbons in this compound and its derivatives gives rise to characteristic chemical shifts in their ¹H and ¹³C NMR spectra. The tables below summarize the expected NMR data for the starting material and its principal reaction products.
Note: Experimental spectra for the specific products of this compound were not publicly available. The data presented for the products are estimations based on established substituent effects and spectral data of structurally analogous compounds. These predictions provide a strong basis for spectral interpretation.
Table 1: Comparative ¹H NMR Spectral Data (Predicted)
| Compound | Aromatic Protons (H-3, H-5) | Aldehyde/Carboxylic Acid/Methylene/Vinylic Protons |
| This compound | ~7.7 ppm (s) | ~10.3 ppm (s, -CHO) |
| 4-Bromo-2,6-dichlorobenzoic Acid | ~7.7 ppm (s) | ~13.0 ppm (s, broad, -COOH) |
| (4-Bromo-2,6-dichlorophenyl)methanol | ~7.6 ppm (s) | ~4.8 ppm (s, -CH₂OH), ~2.5 ppm (t, broad, -OH) |
| 4-bromo-1-ethenyl-2,6-dichlorobenzene | ~7.6 ppm (s) | ~6.8 ppm (dd), ~5.8 ppm (d), ~5.4 ppm (d) (vinylic protons) |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted)
| Compound | Aromatic Carbons | Carbonyl/Methylene/Vinylic Carbons |
| This compound | ~138, 135, 132, 128 ppm | ~188 ppm (C=O) |
| 4-Bromo-2,6-dichlorobenzoic Acid | ~139, 136, 131, 129 ppm | ~168 ppm (C=O) |
| (4-Bromo-2,6-dichlorophenyl)methanol | ~140, 134, 130, 128 ppm | ~65 ppm (-CH₂OH) |
| 4-bromo-1-ethenyl-2,6-dichlorobenzene | ~138, 137, 136, 128 ppm | ~135 ppm (=CH-), ~118 ppm (=CH₂) |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthetic and analytical outcomes.
Oxidation to 4-Bromo-2,6-dichlorobenzoic Acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Water
-
Dichloromethane
Procedure:
-
Dissolve this compound in a suitable solvent like acetone or a mixture of t-butanol and water.
-
Prepare a solution of potassium permanganate in water.
-
Slowly add the KMnO₄ solution to the aldehyde solution at room temperature. The reaction is exothermic and may require cooling in an ice bath.
-
Stir the mixture vigorously until the purple color of the permanganate disappears, and a brown precipitate of manganese dioxide (MnO₂) forms.
-
After the reaction is complete (monitored by TLC), add a small amount of sodium bisulfite to quench any excess permanganate.
-
Filter the mixture to remove the MnO₂ precipitate.
-
Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-Bromo-2,6-dichlorobenzoic acid.
Reduction to (4-Bromo-2,6-dichlorophenyl)methanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Slowly add water to quench the excess NaBH₄, followed by dilute HCl to neutralize the mixture.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
Wittig Reaction to 4-bromo-1-ethenyl-2,6-dichlorobenzene
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or other strong base
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
This compound
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath and slowly add a solution of n-butyllithium. A color change to deep yellow or orange indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30-60 minutes.
-
Slowly add a solution of this compound in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
Visualization of Reaction Pathways and Analytical Workflow
The following diagrams illustrate the synthetic transformations and the logical workflow for NMR-based structural validation.
Caption: Reaction Pathways of this compound
Caption: NMR Structural Validation Workflow
Comparison with Other Analytical Techniques
While NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical methods for comprehensive characterization.
Infrared (IR) Spectroscopy:
-
Strengths: Excellent for identifying the presence or absence of key functional groups. For instance, the oxidation of the aldehyde to a carboxylic acid would be clearly indicated by the disappearance of the aldehyde C-H stretch (~2720 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch.
-
Limitations: Provides limited information about the overall molecular framework and connectivity. It cannot distinguish between isomers with the same functional groups.
Mass Spectrometry (MS):
-
Strengths: Provides the exact molecular weight and molecular formula (with high-resolution MS), confirming the elemental composition of the product. Fragmentation patterns can offer clues about the structure.
-
Limitations: Does not provide direct information about the connectivity of atoms or stereochemistry. Isomers often yield very similar mass spectra.
NMR spectroscopy, particularly when combining ¹H and ¹³C data, provides the most detailed and unambiguous information for the structural validation of reaction products of this compound. While IR and MS are valuable complementary techniques for confirming functional group transformations and molecular formulas, respectively, NMR is unparalleled in its ability to elucidate the precise connectivity and chemical environment of each atom in the molecule. For researchers in drug development and organic synthesis, a multi-technique approach with NMR at its core represents the gold standard for structural characterization.
Quantitative analysis of 4-Bromo-2,6-dichlorobenzaldehyde reaction yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for 4-bromo-2,6-dichlorobenzaldehyde, a key intermediate in the development of pharmaceuticals and other fine chemicals. Due to a lack of specific published data for this compound, this comparison is based on established chemical principles and analogous reactions reported for structurally similar halogenated aromatic compounds. The following sections detail potential synthetic pathways, offering insights into their methodologies and expected efficiencies.
Comparative Performance of Synthetic Routes
The synthesis of this compound most logically begins with the formylation of 1-bromo-3,5-dichlorobenzene. Several standard organic chemistry reactions can be employed for this transformation. Below is a summary of two common and effective methods: the Vilsmeier-Haack reaction and Grignard carboxylation followed by reduction. The yields presented are estimates based on typical outcomes for similar substrates.
| Metric | Vilsmeier-Haack Reaction | Grignard Carboxylation & Reduction |
| Starting Material | 1-Bromo-3,5-dichlorobenzene | 1-Bromo-3,5-dichlorobenzene |
| Key Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Magnesium (Mg), Dry Ice (solid CO₂), Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) |
| Estimated Yield | 65-75% | 50-65% (over two steps) |
| Reaction Conditions | Mild (0°C to 80°C) | Grignard formation is sensitive to moisture; Reduction step often requires low temperatures. |
| Key Advantages | One-pot reaction, readily available and inexpensive reagents. | Well-established and reliable method for introducing a carboxyl group. |
| Key Disadvantages | The Vilsmeier reagent is moisture-sensitive; purification might require column chromatography. | Multi-step process; Grignard reagents are highly reactive and require anhydrous conditions; reductants can be hazardous. |
Experimental Protocols
Detailed experimental methodologies for the two proposed synthetic routes are provided below. These protocols are representative and may require optimization for specific laboratory conditions.
Method 1: Vilsmeier-Haack Reaction
This one-pot reaction introduces an aldehyde group onto an activated aromatic ring using a Vilsmeier reagent, which is formed from a substituted amide (like DMF) and phosphorus oxychloride.
Reaction Scheme:
1-Bromo-3,5-dichlorobenzene reacts with the Vilsmeier reagent (formed from DMF and POCl₃) to produce an iminium salt intermediate. Subsequent hydrolysis of the iminium salt yields the final product, this compound.
Protocol:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a condenser, under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF, 1.2 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes.
-
Reaction with Substrate: Dissolve 1-bromo-3,5-dichlorobenzene (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice and water. Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 2: Grignard Carboxylation followed by Reduction
This two-step method involves the formation of a Grignard reagent from 1-bromo-3,5-dichlorobenzene, followed by its reaction with carbon dioxide to form a carboxylic acid. The carboxylic acid is then reduced to the aldehyde.
Reaction Scheme:
-
1-Bromo-3,5-dichlorobenzene reacts with magnesium turnings in an anhydrous ether solvent to form the corresponding Grignard reagent.
-
The Grignard reagent is poured over crushed dry ice (solid CO₂), and subsequent acidification yields 4-bromo-2,6-dichlorobenzoic acid.
-
The resulting carboxylic acid is then reduced to this compound using a suitable reducing agent like DIBAL-H.
Protocol:
Step 1: Synthesis of 4-Bromo-2,6-dichlorobenzoic Acid
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-3,5-dichlorobenzene (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Carboxylation: Cool the Grignard solution to room temperature. In a separate beaker, place an excess of crushed dry ice. Slowly pour the Grignard solution over the dry ice with vigorous stirring. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Work-up and Isolation: Quench the reaction by slowly adding 1 M hydrochloric acid until the aqueous layer is acidic. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the carboxylic acid.
Step 2: Reduction to this compound
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the 4-bromo-2,6-dichlorobenzoic acid (1.0 equivalent) from the previous step in anhydrous THF and cool the solution to -78°C.
-
Reduction: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, 1.2 equivalents in an appropriate solvent) dropwise, maintaining the temperature at -78°C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Work-up and Isolation: Quench the reaction by the slow, dropwise addition of methanol, followed by water and 1 M hydrochloric acid. Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by column chromatography.
Visualizations
The following diagrams illustrate the described synthetic pathways.
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Caption: Two-step synthesis of this compound via Grignard carboxylation and reduction.
Comparison of catalyst efficiency for Suzuki coupling with different halogenated benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides an objective comparison of catalyst efficiency for the Suzuki coupling of iodo-, bromo-, and chloro-benzaldehydes, supported by experimental data. The choice of halogen on the benzaldehyde substrate significantly influences catalyst performance and reaction conditions, a critical consideration for synthetic strategy and process optimization.
Executive Summary
The reactivity of halogenated benzaldehydes in Suzuki-Miyaura coupling follows the general trend of C-I > C-Br > C-Cl. This is primarily dictated by the carbon-halogen bond dissociation energy, which affects the rate-determining oxidative addition step of the catalytic cycle. Consequently, iodo- and bromobenzaldehydes can be coupled effectively with a variety of palladium catalysts under relatively mild conditions. In contrast, the coupling of chlorobenzaldehydes is more challenging and often requires more sophisticated catalyst systems, including specialized ligands, to achieve high yields.
Data Presentation: Catalyst Performance in Suzuki Coupling
The following tables summarize the performance of various palladium catalysts in the Suzuki coupling of 4-halobenzaldehydes with phenylboronic acid. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: Suzuki Coupling of 4-Iodobenzaldehyde with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cu-AIA-PC-Pd | 1 | K₂CO₃ | Ethanol | RT | 6 | >95 | [1] |
| Pd(PPh₃)₄ | 2-5 | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | High | [2] |
| Pd(OAc)₂ / PCy₃·HBF₄ | 0.2 / 0.4 | Cs₂CO₃ | Toluene | Not Specified | Not Specified | High | [2] |
Table 2: Suzuki Coupling of 4-Bromobenzaldehyde with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 90 | [3] |
| PCS1 | 0.006 | Not Specified | H₂O/EtOH | RT | 0.5 | >95 | [4] |
| Pd/C | 1 | Not Specified | H₂O/EtOH | RT | 2 | ~95 | [4] |
| PdEnCat™ 40 | 1 | Not Specified | H₂O/EtOH | RT | 4-5 | 78 | [4] |
Table 3: Suzuki Coupling of 4-Chlorobenzaldehyde with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Higher Loading | Not Specified | Not Specified | Not Specified | Not Specified | Moderate | [5] |
| Pd(OAc)₂ / SPhos | 0.0005 | K₃PO₄ | Toluene/H₂O | 100 | 2 | >99 (with 4-chlorotoluene) | [6] |
| Pd₂(dba)₃ / XPhos | 0.0025 | K₃PO₄ | MeOH/THF | RT | 12 | ~95 (with 4-chlorotoluene) | [6] |
Note: "RT" denotes room temperature. Data for 4-chlorobenzaldehyde is limited; therefore, data for the structurally similar 4-chlorotoluene is included for comparison of catalyst systems known to be effective for aryl chlorides.
Mandatory Visualization
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of different halogenated benzaldehydes.
Protocol 1: Suzuki Coupling of 4-Iodobenzaldehyde
This protocol is based on a procedure using a heterogeneous copper-palladium catalyst.[1]
-
Materials : 4-iodobenzaldehyde (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (1.5 mmol), Cu-AIA-PC-Pd catalyst (1 mol%), ethanol (5 mL).
-
Reaction Setup : To a round-bottom flask, add 4-iodobenzaldehyde, phenylboronic acid, K₂CO₃, and the catalyst.
-
Solvent Addition : Add ethanol to the flask.
-
Reaction Conditions : Stir the mixture at room temperature for 6 hours.
-
Work-up and Purification : Upon completion, the reaction mixture is typically filtered to remove the heterogeneous catalyst, and the filtrate is concentrated. The residue is then purified, commonly by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 4-Bromobenzaldehyde
This protocol is a general procedure using a common homogeneous palladium catalyst.[3]
-
Materials : 4-bromobenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), K₂CO₃ (2.0 mmol), Toluene/Ethanol/Water solvent mixture.
-
Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromobenzaldehyde, phenylboronic acid, and K₂CO₃.
-
Catalyst and Solvent Addition : Add the degassed solvent mixture and then the Pd(PPh₃)₄ catalyst.
-
Reaction Conditions : Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification : After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 3: Suzuki Coupling of 4-Chlorobenzaldehyde (Adapted from 4-Chlorotoluene)
This protocol utilizes a high-activity catalyst system necessary for the activation of aryl chlorides.[6]
-
Materials : 4-chlorobenzaldehyde (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.0005 mmol, 0.0005 mol%), SPhos ligand (0.001 mmol, 0.001 mol%), K₃PO₄ (2.0 mmol), Toluene/Water (e.g., 10:1 mixture).
-
Reaction Setup : In a glovebox or using Schlenk techniques, a reaction vessel is charged with 4-chlorobenzaldehyde, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Solvent Addition : Add the degassed toluene and water mixture.
-
Reaction Conditions : The vessel is sealed and heated to 100 °C with vigorous stirring for 2 hours.
-
Work-up and Purification : The work-up and purification follow standard procedures as described in Protocol 2, involving extraction and column chromatography.
Conclusion
The selection of a catalyst for the Suzuki-Miyaura coupling of halogenated benzaldehydes is highly dependent on the halogen present. Iodo- and bromobenzaldehydes are relatively reactive and can be coupled efficiently using a range of commercially available palladium catalysts under standard conditions. In contrast, the coupling of chlorobenzaldehydes requires more specialized and highly active catalyst systems, often incorporating bulky, electron-rich phosphine ligands, to overcome the strength of the C-Cl bond and achieve high yields. For large-scale applications, the use of highly efficient catalysts with low loadings, such as those demonstrated for aryl chlorides, can be economically and environmentally advantageous. Researchers should consider the trade-offs between catalyst cost, reactivity, and reaction conditions when designing synthetic routes involving halogenated benzaldehydes.
References
Comparative Guide to In Vitro Biological Activities of Compounds Synthesized from 4-Bromo-2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of various compounds synthesized using 4-Bromo-2,6-dichlorobenzaldehyde as a key starting material. The objective is to present a clear overview of the potential therapeutic applications of these derivatives, supported by experimental data from peer-reviewed studies. This document summarizes key findings, presents quantitative data in accessible formats, and provides detailed experimental methodologies for the cited assays.
Introduction
This compound is a versatile synthetic intermediate. Its reactive aldehyde functionality, combined with the presence of halogen atoms, makes it an attractive scaffold for the synthesis of a diverse range of heterocyclic and acyclic compounds with potential biological activities. This guide focuses on the in vitro evaluation of these synthesized compounds, particularly in the areas of anticancer and antimicrobial research.
Anticancer Activity of Synthesized Derivatives
Recent studies have explored the cytotoxic effects of various classes of compounds derived from this compound against several human cancer cell lines. The primary assay used for evaluating in vitro anticancer activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds against various cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound Class | Specific Derivative (if specified) | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcones | Not specified | MCF-7 (Breast) | < 20 | [1][2] |
| A549 (Lung) | < 20 | [1][2] | ||
| PC3 (Prostate) | < 20 | [1][2] | ||
| HT-29 (Colorectal) | < 20 | [1][2] | ||
| Schiff Bases | 2,4-Dichloro-6-(p-tolylimino-methyl)-phenol derivative | Human Breast Carcinoma | Good to high activity | [3][4] |
| Pyrimidines | N-benzyl derivative of RDS 3442 | Glioblastoma, Triple-negative breast cancer, Oral squamous cell carcinoma, Colon cancer | 4 - 8 | [5][6] |
Antimicrobial Activity of Synthesized Derivatives
Derivatives of this compound, particularly Schiff bases and hydrazones, have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The agar well diffusion method and broth microdilution assays are commonly employed to determine the antimicrobial efficacy, measured by the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.
Comparative Antimicrobial Data
The table below presents a summary of the antimicrobial activity of selected compounds.
| Compound Class | Specific Derivative (if specified) | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Schiff Base Complexes | (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol (BrcOH) complexes | Escherichia coli | Not specified | Not specified | [7] |
| Staphylococcus aureus | Not specified | Not specified | [7] | ||
| Hydrazones | 2,4-dichloro moiety hydrazone | Staphylococcus aureus (Ciprofloxacin-resistant) | 25 - 31 | 25 | [8][9][10] |
| Proteus mirabilis (Ciprofloxacin-resistant) | 25 - 31 | 12.5 | [8][9][10] | ||
| Candida albicans | Not specified | 25 - 100 (MFC) | [8][9][10] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or an acidified isopropanol solution.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a substance. The test substance diffuses from a well through a solidified agar medium that has been seeded with a target microorganism. The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the substance.
Protocol:
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Compound Application: A known concentration of the synthesized compound, dissolved in a suitable solvent, is added to each well. A positive control (standard antibiotic/antifungal) and a negative control (solvent alone) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams have been generated.
References
- 1. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijlpr.com [ijlpr.com]
- 4. researchgate.net [researchgate.net]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discoveryjournals.org [discoveryjournals.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Isomers of 4-Bromo-2,6-dichlorobenzaldehyde
For researchers, scientists, and drug development professionals, the precise structural characterization of organic molecules is a cornerstone of innovation. Halogenated benzaldehydes, in particular, are pivotal building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents. This guide provides a comprehensive spectroscopic comparison of 4-Bromo-2,6-dichlorobenzaldehyde and its isomers, offering a detailed analysis of their expected spectral properties based on established principles and data from closely related analogues. While experimental data for these specific isomers is not widely available in the public domain, this guide furnishes a robust framework for their identification and differentiation.
This comparative analysis delves into the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound and two of its structural isomers: 2-Bromo-4,6-dichlorobenzaldehyde and 3-Bromo-2,5-dichlorobenzaldehyde. By examining the influence of substituent positions on the spectroscopic output, this guide equips researchers with the foundational knowledge to interpret spectral data for this class of compounds.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound and its isomers. The predicted values and ranges are derived from the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: Comparative ¹H NMR Data (Predicted)
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Proton(s) (δ, ppm) |
| This compound | ~10.3 - 10.5 (s) | ~7.8 (s, 2H) |
| 2-Bromo-4,6-dichlorobenzaldehyde | ~10.3 - 10.5 (s) | ~7.6 (d, J ≈ 2 Hz, 1H), ~7.4 (d, J ≈ 2 Hz, 1H) |
| 3-Bromo-2,5-dichlorobenzaldehyde | ~10.2 - 10.4 (s) | ~7.9 (d, J ≈ 2.5 Hz, 1H), ~7.7 (d, J ≈ 2.5 Hz, 1H) |
Table 2: Comparative ¹³C NMR Data (Predicted)
| Compound | C=O (δ, ppm) | Aromatic C-Br (δ, ppm) | Aromatic C-Cl (δ, ppm) | Aromatic C-H (δ, ppm) | Aromatic C-CHO (δ, ppm) |
| This compound | ~188 | ~125 | ~138 | ~132 | ~135 |
| 2-Bromo-4,6-dichlorobenzaldehyde | ~189 | ~120 | ~137, ~135 | ~130, ~128 | ~136 |
| 3-Bromo-2,5-dichlorobenzaldehyde | ~187 | ~118 | ~134, ~133 | ~135, ~131 | ~139 |
Table 3: Comparative FT-IR Data (Expected Absorptions)
| Compound | C=O Stretch (cm⁻¹) | C-H (aldehyde) Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~1700-1720 | ~2850, ~2750 | ~1550-1600 | ~750-850 | ~550-650 |
| 2-Bromo-4,6-dichlorobenzaldehyde | ~1700-1720 | ~2850, ~2750 | ~1550-1600 | ~750-850 | ~550-650 |
| 3-Bromo-2,5-dichlorobenzaldehyde | ~1700-1720 | ~2850, ~2750 | ~1550-1600 | ~750-850 | ~550-650 |
Table 4: Comparative Mass Spectrometry Data (Predicted Molecular Ion and Key Fragments)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 252/254/256 | [M-H]⁺, [M-Cl]⁺, [M-Br]⁺, [M-CHO]⁺ |
| 2-Bromo-4,6-dichlorobenzaldehyde | 252/254/256 | [M-H]⁺, [M-Cl]⁺, [M-Br]⁺, [M-CHO]⁺ |
| 3-Bromo-2,5-dichlorobenzaldehyde | 252/254/256 | [M-H]⁺, [M-Cl]⁺, [M-Br]⁺, [M-CHO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of halogenated benzaldehydes.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are averaged to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added over a range of 4000 to 400 cm⁻¹ to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile and thermally stable compounds like halogenated benzaldehydes, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
-
Ionization:
-
Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate fragment ions and a molecular ion peak.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Data Interpretation:
-
Analyze the resulting mass spectrum for the molecular ion peak to confirm the molecular weight. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and any halogen-containing fragments.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizing the Workflow and Logic
To aid in understanding the process of spectroscopic comparison and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic comparison of isomers.
Caption: Influence of substituent position on spectroscopic properties.
A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 4-Bromo-2,6-dichlorobenzaldehyde, a key intermediate in the development of novel therapeutics and functional materials. The following sections detail the experimental protocols, present comparative data, and visualize the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.
Comparative Analysis of Synthetic Methodologies
Three primary synthetic strategies for the preparation of this compound are evaluated:
-
Method 1: Electrophilic Bromination of 2,6-Dichlorobenzaldehyde. A direct approach involving the bromination of a commercially available starting material.
-
Method 2: Formylation of 1-Bromo-3,5-dichlorobenzene. A route relying on the introduction of the aldehyde group to a pre-brominated and chlorinated benzene ring.
-
Method 3: Oxidation of 4-Bromo-2,6-dichlorotoluene. A two-step process involving the synthesis of the aldehyde from the corresponding toluene derivative.
The quantitative performance of each method is summarized in the table below.
| Parameter | Method 1: Direct Bromination | Method 2: Formylation | Method 3: Oxidation |
| Starting Material | 2,6-Dichlorobenzaldehyde | 1-Bromo-3,5-dichlorobenzene | 4-Bromo-2,6-dichlorotoluene |
| Key Reagents | Bromine, Iron(III) bromide | Magnesium, N,N-Dimethylformamide | N-Bromosuccinimide, Benzoyl peroxide, Silver nitrate |
| Solvent(s) | Dichloromethane | Tetrahydrofuran | Carbon tetrachloride, Water, Acetone |
| Reaction Time | 4 hours | 4 hours | 18 hours |
| Yield (%) | ~40% (estimated) | ~75% | ~85% |
| Purity (%) | Moderate (potential for isomers) | High | High |
| Scalability | Moderate | Good | Good |
| Safety Considerations | Use of bromine requires caution. | Grignard reagent is moisture-sensitive. | Use of peroxides and chlorinated solvents. |
| References | General knowledge of electrophilic aromatic substitution.[1][2] | Based on analogous Grignard formylation reactions.[3] | Based on radical bromination and subsequent oxidation/hydrolysis.[4] |
Visualizing the Synthetic Pathways
The logical workflows for each synthetic method are depicted below using Graphviz diagrams.
Caption: Method 1: Direct Bromination Workflow.
Caption: Method 2: Formylation Workflow.
Caption: Method 3: Oxidation Workflow.
Detailed Experimental Protocols
Method 1: Electrophilic Bromination of 2,6-Dichlorobenzaldehyde
This method is a direct approach, though potentially limited by regioselectivity. The aldehyde group is a meta-director, while the chloro groups are ortho, para-directors. This may lead to the formation of isomeric byproducts, impacting the yield and purity of the desired 4-bromo product.
Procedure:
-
To a stirred solution of 2,6-dichlorobenzaldehyde (1.0 eq) in dichloromethane (DCM) at room temperature, add iron(III) bromide (0.1 eq) as a catalyst.
-
Slowly add a solution of bromine (1.1 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Method 2: Formylation of 1-Bromo-3,5-dichlorobenzene via Grignard Reaction
This two-step method involves the formation of a Grignard reagent followed by its reaction with a formylating agent. This route offers good control over the regiochemistry.
Procedure:
-
Grignard Reagent Formation:
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere.
-
Add a solution of 1-bromo-3,5-dichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension.
-
Initiate the reaction with a small crystal of iodine or gentle heating if necessary.
-
Once initiated, maintain a gentle reflux by controlling the addition rate of the aryl bromide solution.
-
After the addition is complete, continue to reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
-
Formylation:
-
Cool the freshly prepared Grignard solution to 0 °C in an ice bath.
-
Slowly add N,N-dimethylformamide (DMF) (1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by carefully adding it to a cold (0 °C) saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield pure this compound.
-
Method 3: Oxidation of 4-Bromo-2,6-dichlorotoluene
This method utilizes the commercially available 4-bromo-2,6-dichlorotoluene and proceeds via a two-step radical bromination of the methyl group followed by hydrolysis to the aldehyde.
Procedure:
-
Side-Chain Bromination:
-
To a solution of 4-bromo-2,6-dichlorotoluene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO) (0.05 eq).
-
Reflux the mixture for 12 hours under irradiation with a UV lamp, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-2,6-dichlorobenzyl bromide.
-
-
Hydrolysis to Aldehyde:
-
Dissolve the crude 4-bromo-2,6-dichlorobenzyl bromide in a mixture of acetone and water.
-
Add silver nitrate (1.2 eq) to the solution.
-
Reflux the mixture for 6 hours. The precipitation of silver bromide indicates the progress of the reaction.
-
After cooling, filter off the silver bromide precipitate.
-
Remove the acetone from the filtrate by rotary evaporation.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography to afford this compound.
-
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Solved Reaction of benzaldehyde with Br2FeBr3 gives ??????◻ | Chegg.com [chegg.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN107043321B - Method for high-selectivity synthesis of 2, 3-dichlorobenzaldehyde - Google Patents [patents.google.com]
A Comparative Guide to the Cytotoxicity of Novel Bromo-Substituted Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various novel compounds derived from or related to bromo-substituted benzaldehydes. The information presented is intended to support research and development efforts in the field of oncology by offering a side-by-side look at the anti-cancer potential of different chemical scaffolds, supported by experimental data from recent studies. We will delve into the cytotoxic profiles of two major classes of these derivatives: Schiff bases and Chalcones.
Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. The following tables summarize the IC₅₀ values for various bromo-substituted derivatives against several human cancer cell lines.
Table 1: Cytotoxicity of Bromo-Substituted Schiff Base Derivatives
| Compound Class | Specific Compound/Complex | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| Schiff Base Metal Complex | Mn(II) Complex with a 4-bromo-2-hydroxybenzaldehyde derivative (HL1) | HepG2 (Liver Carcinoma) | 2.6 ± 0.11 (µg/mL) | [1] |
| Schiff Base Metal Complex | Mn(II) Complex with a 4-bromo-2-hydroxybenzaldehyde derivative (HL1) | MCF-7 (Breast Cancer) | 3.0 ± 0.2 (µg/mL) | [1] |
| Schiff Base Ligand | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF (Tongue Squamous Cell Carcinoma) | 446.68 (µg/mL) | [2] |
| Schiff Base Ligand | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | NHGF (Normal Gingival Fibroblasts) | 977.24 (µg/mL) | [2] |
Note: The significant difference in potency (µg/mL vs. µM) and the high IC₅₀ values for the Schiff base ligand suggest that metal complexation can dramatically enhance cytotoxic activity. The selectivity for cancer cells over normal fibroblasts is also a key observation.
Table 2: Cytotoxicity of Bromo-Substituted Chalcone Derivatives
| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| Prenylated Chalcone | Compound 12 (Bromo-substituted B-ring) | MCF-7 (Breast Cancer) | 4.19 ± 1.04 | [3] |
| Prenylated Chalcone | Compound 13 (Bromo-substituted B-ring) | MCF-7 (Breast Cancer) | 3.30 ± 0.92 | [3] |
| Prenylated Chalcone | Compound 12 (Bromo-substituted B-ring) | ZR-75-1 (Breast Cancer) | 9.40 ± 1.74 | [3] |
| Prenylated Chalcone | Compound 13 (Bromo-substituted B-ring) | ZR-75-1 (Breast Cancer) | 8.75 ± 2.01 | [3] |
| Prenylated Chalcone | Compound 12 (Bromo-substituted B-ring) | MDA-MB-231 (Breast Cancer) | 6.12 ± 0.84 | [3] |
| Prenylated Chalcone | Compound 13 (Bromo-substituted B-ring) | MDA-MB-231 (Breast Cancer) | 18.10 ± 1.65 | [3] |
Note: The low micromolar IC₅₀ values indicate that bromo-substituted chalcones, particularly those with additional modifications like prenylation, are potent cytotoxic agents against various breast cancer cell lines.[3]
Experimental Protocols
The data presented above are primarily generated using the MTT assay, a standard colorimetric method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol outlines the general steps for determining the cytotoxicity of novel compounds.
1. Cell Culture and Seeding:
-
Maintain the desired cancer cell lines (e.g., MCF-7, HepG2) in a suitable complete culture medium (e.g., DMEM with 10% FBS).
-
Harvest exponentially growing cells and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[4]
2. Compound Treatment:
-
Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a series of serial dilutions of the compound in a complete culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4][5]
3. MTT Addition and Formazan Formation:
-
Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5][6]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[6]
4. Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5][6]
-
Gently agitate the plate on a shaker for about 10-15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
To better illustrate the processes involved in cytotoxicity studies, the following diagrams have been generated using Graphviz.
Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.
Many bromo-substituted compounds exert their cytotoxic effects by inducing programmed cell death, or apoptosis, often through the generation of Reactive Oxygen Species (ROS).
Caption: ROS-mediated intrinsic apoptosis pathway often induced by cytotoxic compounds.[7]
References
- 1. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-2,6-dichlorobenzaldehyde: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and chemical research, directly impacting reaction yields, biological activity, and safety profiles. 4-Bromo-2,6-dichlorobenzaldehyde, a crucial building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this synthesized compound. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in selecting the most suitable analytical method for their specific needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust and widely adopted technique for the purity determination of non-volatile and thermally labile organic compounds, making it highly suitable for this compound. A reversed-phase HPLC method is typically the most effective approach for this type of analysis.
Potential Impurities
During the synthesis of this compound, several impurities may arise from unreacted starting materials, side-products, or subsequent degradation. Common impurities can include:
-
Starting Materials: e.g., 2,6-dichlorotoluene.
-
Over-oxidation Product: 4-Bromo-2,6-dichlorobenzoic acid.
-
Reduction Product: (4-Bromo-2,6-dichlorophenyl)methanol.
-
Related Halogenated Analogues: Arising from impurities in starting materials.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of the mobile phase.
HPLC Experimental Workflow
Caption: Workflow for the purity assessment of this compound by HPLC.
Quantitative Data Summary: HPLC
The following table presents representative data from an HPLC analysis of a synthesized this compound sample.
| Compound | Retention Time (min) | Peak Area | % Area |
| 4-Bromo-2,6-dichlorobenzoic acid | 3.8 | 25000 | 0.8 |
| (4-Bromo-2,6-dichlorophenyl)methanol | 4.5 | 15000 | 0.5 |
| This compound | 7.2 | 2940000 | 98.0 |
| Unidentified Impurity | 9.1 | 20000 | 0.7 |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, alternative and complementary techniques can provide a more comprehensive purity profile.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a liquid mobile phase. | High resolution and sensitivity for non-volatile compounds; robust and reproducible.[1][2] | May require method development; not suitable for volatile compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and selectivity for volatile impurities; provides structural information from mass spectra.[2] | Not suitable for non-volatile or thermally labile compounds without derivatization; potential for thermal degradation.[1] |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of corresponding nuclei. | A primary analytical method that does not require a reference standard of the analyte; provides structural information and is non-destructive.[1] | Lower sensitivity than chromatographic methods; requires a pure internal standard and can have signal overlap in complex mixtures.[1] |
| Melting Point Analysis | A pure substance has a sharp, defined melting point, which is broadened and depressed by impurities. | Simple, rapid, and inexpensive preliminary test for purity.[3] | Non-specific; insensitive to small amounts of impurities and not quantitative.[3] |
Experimental Protocols for Alternative Methods
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
MS Detector: Electron ionization (EI) mode, scanning from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in a suitable solvent like acetone to a final concentration of approximately 1 mg/mL.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent with low residual signals in the region of interest (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Experimental Parameters: A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest should be used to ensure accurate integration.
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
Logical Relationship of Purity Assessment Methods
Caption: Logical workflow for a comprehensive purity assessment of the target compound.
Conclusion
For routine purity analysis of synthesized this compound, reversed-phase HPLC provides a reliable and robust method with excellent resolving power for common process-related impurities.[1] However, for a more comprehensive understanding of the purity profile, especially for materials intended for use in drug development, employing orthogonal methods is highly recommended. GC-MS is invaluable for identifying and quantifying volatile impurities, while qNMR offers the distinct advantage of determining absolute purity without the need for an analyte-specific reference standard.[1] The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.
References
Navigating the Antifungal Potential of Halogenated Benzaldehydes: A Comparative Guide
While direct experimental data on the antifungal activity of 4-Bromo-2,6-dichlorobenzaldehyde derivatives remains elusive in current scientific literature, a comprehensive analysis of structurally similar halogenated benzaldehyde derivatives provides valuable insights into their potential as antifungal agents. This guide synthesizes available data on the antifungal properties of various brominated and chlorinated benzaldehyde derivatives, primarily focusing on chalcones and Schiff bases, to offer a comparative overview for researchers, scientists, and drug development professionals.
The exploration of novel antifungal agents is a critical endeavor in the face of increasing drug resistance. Halogenated organic compounds, known for their diverse biological activities, represent a promising avenue for the development of new therapeutics. This guide delves into the antifungal efficacy of benzaldehyde derivatives featuring bromine and chlorine substitutions, offering a proxy for understanding the potential of the yet-unexplored derivatives of this compound.
Comparative Antifungal Activity of Halogenated Benzaldehyde Derivatives
The antifungal activity of halogenated benzaldehyde derivatives is often evaluated through the synthesis of more complex molecules, such as chalcones and Schiff bases. These derivatives have been tested against a variety of fungal pathogens, with their efficacy typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
Below is a summary of the antifungal activity of various halogenated benzaldehyde derivatives, presented in a comparative table. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Derivative Type | Parent Benzaldehyde | Fungal Strain(s) | MIC (µg/mL) | Observations |
| Chalcone | 4-Chlorobenzaldehyde | Candida albicans | Not specified, but showed marked activity | The epoxide derivative of 4-chlorochalcone showed higher susceptibility in C. albicans compared to the standard drug Ketoconazole.[1][2] |
| Chalcone | Halogen-substituted benzaldehydes | Trichophyton longifusus, Aspergillus flavus, Microsporum canis | Not specified, but showed significant growth inhibition | Chalcones with a halogenated B-ring exhibited increased antifungal activity. The activity was more pronounced with more electronegative halogens like fluorine.[3] |
| Schiff Base | Substituted benzaldehydes | Candida spp. | Not specified | Schiff bases are a promising class of compounds with reported antifungal activity.[4] |
| Schiff Base | Benzaldehyde and its derivatives | Candida albicans | 62.5 - 250 | Showed fungistatic activity.[5] |
| Benzaldehyde Derivatives | Various natural and synthetic benzaldehydes | Aspergillus fumigatus, Aspergillus flavus, Aspergillus terreus, Penicillium expansum | MICs varied | Antifungal activity is influenced by the substitution pattern, with some derivatives showing potent inhibition.[6][7][8] |
| Thiosemicarbazones | Halogenated benzaldehydes | Various fungal strains | MICs varied | These derivatives have been investigated for their antifungal properties.[9][10][11] |
Experimental Protocols
The synthesis and evaluation of the antifungal activity of these derivatives involve standardized laboratory procedures. Below are detailed methodologies for key experiments cited in the literature.
Synthesis of Halogenated Chalcones
Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction.[1][2][12]
-
Reaction Setup: Equimolar quantities of a substituted acetophenone and a halogenated benzaldehyde are dissolved in a suitable solvent, such as ethanol.
-
Base Catalysis: A strong base, like potassium hydroxide or sodium hydroxide, is added to the mixture to catalyze the condensation reaction. The reaction is often carried out in an ice bath to control the reaction temperature.
-
Reaction Monitoring: The progress of the reaction is monitored, often over a period of 24 hours.
-
Isolation and Purification: The resulting chalcone precipitates out of the solution and is collected by filtration. The product is then washed and can be further purified by recrystallization.
Synthesis of Schiff Bases
Schiff bases are formed through the condensation of a primary amine with an aldehyde.
-
Reactant Mixture: An equimolar amount of a primary amine and a substituted benzaldehyde are mixed in a solvent, typically ethanol.[13]
-
Catalysis: A catalytic amount of acid, such as glacial acetic acid, is often added.
-
Reflux: The reaction mixture is heated under reflux for several hours.
-
Product Formation: Upon cooling, the Schiff base product often crystallizes and can be isolated by filtration.
Antifungal Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is a key measure of antifungal activity and is commonly determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and duration) to allow for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Experimental and Logical Workflows
The process of investigating the antifungal activity of these derivatives follows a logical progression from synthesis to biological evaluation.
Caption: General experimental workflow for the synthesis and antifungal evaluation of halogenated benzaldehyde derivatives.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many of these derivatives are still under investigation, some general pathways have been proposed for related compounds. For instance, some antifungal agents are known to disrupt the fungal cell membrane or inhibit key enzymes involved in cell wall synthesis. Benzaldehydes, in particular, have been suggested to disrupt cellular antioxidation systems in fungi.[6][7][8] Thiosemicarbazones may exert their antifungal effects by chelating essential metal ions, thereby interfering with vital cellular processes like mitochondrial respiration.
Caption: Plausible mechanisms of antifungal action for halogenated benzaldehyde derivatives.
References
- 1. saudijournals.com [saudijournals.com]
- 2. Preparation and Antifungal Properties of Chalcone and Halogenated Derivatives | Scholars Middle East Publishers [saudijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 6. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of halogenated chalcones and their antifungal evaluation | Semantic Scholar [semanticscholar.org]
- 13. ijmrsti.com [ijmrsti.com]
Safety Operating Guide
Safe Disposal of 4-Bromo-2,6-dichlorobenzaldehyde: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-2,6-dichlorobenzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Profile and Personal Protective Equipment
It is critical to understand the hazards associated with this compound before handling or initiating disposal procedures. This compound poses several risks, necessitating the use of appropriate Personal Protective Equipment (PPE).
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2)[1] | Warning | Chemical-resistant gloves (e.g., nitrile rubber), Laboratory coat[1] |
| Serious Eye Irritation (Category 2A)[1] | Warning | Safety glasses with side-shields or chemical goggles[1] |
| Respiratory Irritation (Category 3)[1] | Warning | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Harmful if swallowed (Acute Toxicity, Oral, Category 4) | Warning | Do not eat, drink or smoke when using this product. Wash skin thoroughly after handling. |
Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal plant.[1][2] Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.
Step-by-Step Waste Collection and Handling Procedure:
-
Designate a Waste Container:
-
Select a container that is chemically compatible with this compound.
-
The container must be in good condition, with a secure, sealable lid.
-
-
Properly Label the Container:
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include relevant hazard pictograms (e.g., irritant, harmful).
-
-
Waste Segregation and Collection:
-
Carefully transfer waste this compound into the designated hazardous waste container. Avoid creating dust.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Container Storage:
-
Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
The storage area should be clearly marked as a hazardous waste accumulation site.
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, weighing papers, or spill cleanup materials, must also be disposed of as hazardous waste in the same designated container.
-
Empty containers that held the chemical should be treated as hazardous waste and disposed of accordingly; do not reuse them.[1]
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Follow their specific instructions for collection and documentation.
-
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Ensure Personal Safety:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing the appropriate PPE as detailed in the table above.
-
-
Contain the Spill:
-
Prevent the spread of the solid material. Avoid generating dust.
-
-
Clean the Spill:
-
For small spills, carefully sweep up, vacuum, or absorb the material with an inert substance (e.g., vermiculite, dry sand).
-
Place the collected material into a designated and labeled hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the affected area thoroughly.
-
-
Seek Medical Attention if Necessary:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 4-Bromo-2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Bromo-2,6-dichlorobenzaldehyde. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation.[1] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for splash hazards.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | Prevents skin contact, which can lead to irritation.[1] |
| Body Protection | A lab coat or chemically resistant apron and closed-toe shoes.[2][3] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[2][3] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[3]
-
Place all necessary equipment, including a designated and labeled waste container for halogenated organic waste, within the fume hood.[2][4]
2. Handling:
-
Wear the appropriate PPE as specified in the table above before handling the chemical.
-
Avoid generating dust when working with the solid compound.[4]
-
Carefully measure and transfer the required amount of this compound.
-
Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all non-disposable equipment and glassware that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) in the fume hood, collecting the rinsate as hazardous waste.[2]
Disposal Plan: Step-by-Step Waste Management
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[4] Do not dispose of this chemical down the drain or in regular trash.[5]
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product and contaminated consumables (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[4]
-
The container should be specifically designated for "Halogenated Organic Waste."[4]
2. Container Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[5]
3. Storage:
-
Keep the waste container tightly sealed and store it in a designated satellite accumulation area.
-
Ensure the storage area is cool, dry, and well-ventilated.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation occurs.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste.[1]
Caption: Workflow for handling this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
